Product packaging for Adrenic Acid(Cat. No.:CAS No. 28874-58-0)

Adrenic Acid

Cat. No.: B117296
CAS No.: 28874-58-0
M. Wt: 332.5 g/mol
InChI Key: TWSWSIQAPQLDBP-DOFZRALJSA-N
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Description

Adrenic acid (AdA), also known as docosatetraenoic acid, is a 22-carbon long-chain polyunsaturated fatty acid (PUFA) of the n-6 series . It is structurally similar to arachidonic acid (AA), from which it is synthesized through a 2-carbon chain elongation catalyzed by ELOVL2 and ELOVL5 elongases . This compound is a significant constituent of membrane phospholipids in various tissues, including the adrenal gland, liver, brain, and kidney . In research, this compound is recognized as a promising biomarker and active mediator in numerous pathophysiological processes . Studies have implicated it in the progression of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) , cardiovascular diseases including atherosclerosis , and neurological disorders like Alzheimer's disease . Its mechanisms of action are diverse and area of active investigation. It is involved in regulating immuno-inflammatory responses, oxidative stress, and vascular function . A key mechanism of interest is its role in lipid peroxidation, where it serves as a preferred substrate for the formation of oxidized phosphatidylethanolamines that drive an iron-dependent form of cell death known as ferroptosis . This pathway is particularly relevant in neurological research for conditions like Parkinson's disease . This compound can be metabolized via enzymatic pathways (cyclooxygenase, lipoxygenase, and CYP450) to produce various bioactive derivatives, such as dihomo-prostaglandins and epoxydocosatrienoic acids, which have been studied for their vasoactive and anti-nociceptive properties . Furthermore, recent research indicates that specific natural products, including astragaloside IV, evodiamine, and quercetin, can influence this compound levels, highlighting its potential as a therapeutic target for drug development . This product is intended for research purposes to further elucidate these complex mechanisms and explore its diagnostic and therapeutic potential.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H36O2 B117296 Adrenic Acid CAS No. 28874-58-0

Properties

IUPAC Name

(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,23,24)/b7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWSWSIQAPQLDBP-DOFZRALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Adrenic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002226
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

28874-58-0
Record name 7Z,10Z,13Z,16Z-Docosatetraenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28874-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,10,13,16-DOCOSATETRAENOIC ACID, (ALL-Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64F675W6EN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Adrenic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002226
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Role of Adrenic Acid in Brain Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrenic acid (AdA), a 22-carbon long-chain polyunsaturated fatty acid, is a significant component of the developing brain, particularly enriched in the phospholipids of white matter and myelin. Synthesized through the elongation of arachidonic acid (ARA), AdA and its metabolites are emerging as crucial players in several neurodevelopmental processes. This technical guide provides an in-depth overview of the biological functions of this compound in brain development, with a focus on its synthesis, metabolism, and its putative role in oligodendrocyte differentiation and myelination. We present quantitative data on AdA levels in the developing human brain, detail relevant experimental protocols for its study, and propose potential signaling pathways through which AdA may exert its effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

This compound (AdA; 22:4n-6) is the third most abundant polyunsaturated fatty acid (PUFA) in the grey matter glycerophospholipids of the brain and is the most abundant PUFA in the ethanolamine phosphoglycerides of white matter[1]. Its accumulation in the brain occurs rapidly during the early postnatal period, coinciding with the brain growth spurt and the peak of myelination[2]. As a direct elongation product of arachidonic acid (ARA), AdA serves not only as a structural component of cell membranes but also as a precursor to a variety of bioactive lipid mediators[1][3]. Dysregulation of AdA metabolism has been implicated in several neurodevelopmental and neurodegenerative disorders, highlighting its importance in maintaining brain health[1]. This guide will delve into the known biological functions of AdA in the context of brain development, offering a technical resource for the scientific community.

This compound Synthesis and Metabolism in the Brain

The concentration of this compound in the brain is dependent on both its peripheral availability and its local synthesis from arachidonic acid. The enzymatic machinery for this conversion is present in the brain.

Biosynthesis of this compound

This compound is synthesized from arachidonic acid (ARA) through a two-carbon chain elongation step. This reaction is catalyzed by fatty acid elongase enzymes, specifically ELOVL5 and ELOVL2. While ELOVL5 is involved in the elongation of C18 and C20 PUFAs, ELOVL2 primarily elongates C20 and C22 PUFAs. The expression of these enzymes in the brain suggests a local capacity for AdA synthesis.

Adrenic_Acid_Synthesis Linoleic_Acid Linoleic Acid (18:2n-6) Arachidonic_Acid Arachidonic Acid (20:4n-6) Linoleic_Acid->Arachidonic_Acid Δ6-desaturase, ELOVL5, Δ5-desaturase Adrenic_Acid This compound (22:4n-6) Arachidonic_Acid->Adrenic_Acid ELOVL5 / ELOVL2 Adrenic_Acid_Metabolism Adrenic_Acid This compound (22:4n-6) Bioactive_Lipids Dihomo-Prostaglandins Dihomo-Thromboxanes Dihomo-EETs Adrenic_Acid->Bioactive_Lipids COX, LOX, CYP450 ARA Arachidonic Acid (20:4n-6) Adrenic_Acid->ARA Peroxisomal β-oxidation Membrane_Phospholipids Membrane Phospholipids Adrenic_Acid->Membrane_Phospholipids Acyl-CoA synthetases & Acyltransferases AdA_PPAR_Pathway cluster_cell Oligodendrocyte Precursor Cell AdA This compound Metabolites AdA Metabolites AdA->Metabolites PPARg PPARγ Metabolites->PPARg Activation PPRE PPRE PPARg->PPRE RXR RXR RXR->PPRE Myelin_Genes Myelin Gene Expression (e.g., MBP, PLP) PPRE->Myelin_Genes Transcription Differentiation Oligodendrocyte Differentiation & Myelination Myelin_Genes->Differentiation GC_MS_Workflow Sample Brain Tissue Sample + Internal Standard Homogenize Homogenize in Chloroform:Methanol Sample->Homogenize Extract Phase Separation with NaCl Solution Homogenize->Extract Collect Collect Organic Phase Extract->Collect Dry Dry under Nitrogen Collect->Dry Methylate Methylation to FAMEs (BF3-Methanol) Dry->Methylate Extract_FAMEs Extract FAMEs with Hexane Methylate->Extract_FAMEs Analyze GC-MS Analysis Extract_FAMEs->Analyze Quantify Identification and Quantification Analyze->Quantify Myelination_Assay_Workflow Isolate Isolate & Culture OPCs Differentiate Induce Differentiation Isolate->Differentiate Treat Treat with this compound (or Vehicle) Differentiate->Treat Incubate Incubate for 5-7 days Treat->Incubate Stain Immunocytochemistry (O4, CNPase, MBP) Incubate->Stain Analyze Quantify Differentiation & Myelination Stain->Analyze

References

The Cytochrome P450-Mediated Metabolism of Adrenic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored by: Gemini AI

Abstract

Adrenic acid (AdA), a 22-carbon long-chain polyunsaturated fatty acid, is increasingly recognized for its role in various physiological and pathological processes.[1][2] A key route of its bioactivity is through its metabolism by the cytochrome P450 (CYP450) superfamily of enzymes, which convert AdA into a range of signaling molecules. This technical guide provides an in-depth overview of the CYP450-mediated metabolism of this compound, focusing on the enzymatic pathways, the resulting metabolites, and their downstream biological effects. This document is intended for researchers, scientists, and drug development professionals working in the fields of lipidomics, pharmacology, and cardiovascular research. It consolidates current knowledge, presents quantitative data in a structured format, provides detailed experimental protocols for key assays, and visualizes complex pathways using Graphviz diagrams.

Introduction to this compound and the CYP450 Pathway

This compound (7,10,13,16-docosatetraenoic acid) is an omega-6 fatty acid, structurally similar to arachidonic acid (ARA) but with a two-carbon chain elongation.[3] It is found in various tissues, including the adrenal gland, liver, brain, kidney, and the vascular system.[1][2] Like arachidonic acid, this compound is a substrate for three major enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450). The CYP450 pathway is of particular interest as it generates a unique profile of bioactive lipid mediators with diverse physiological functions.

The CYP450 superfamily consists of heme-containing monooxygenases that play a critical role in the metabolism of a wide array of endogenous and exogenous compounds. In the context of fatty acid metabolism, CYP450 enzymes can be broadly categorized into two main types of activities: epoxygenation and hydroxylation.

The CYP450 Epoxygenase Pathway of this compound Metabolism

CYP450 epoxygenases, primarily members of the CYP2C and CYP2J subfamilies, metabolize this compound to a series of dihomo-epoxyeicosatrienoic acids (DH-EETs). These enzymes introduce an epoxide group across one of the four double bonds of this compound.

Key Metabolites: Dihomo-Epoxyeicosatrienoic Acids (DH-EETs)

The primary DH-EETs formed from this compound are:

  • 16,17-DH-EET

  • 13,14-DH-EET

  • 10,11-DH-EET

  • 7,8-DH-EET

Of these, 16,17-DH-EET has been extensively studied and is considered a major bioactive metabolite of the epoxygenase pathway.

Further Metabolism by Soluble Epoxide Hydrolase (sEH)

DH-EETs can be further metabolized by soluble epoxide hydrolase (sEH) to their corresponding dihomo-dihydroxyeicosatrienoic acids (DH-DHETs). This conversion is generally considered a deactivating step, as DH-DHETs often exhibit reduced biological activity compared to their epoxy-precursors.

CYP450_Epoxygenase_Pathway AdA This compound CYP_Epoxygenase CYP450 Epoxygenases (e.g., CYP2C, CYP2J) AdA->CYP_Epoxygenase Epoxidation DH_EETs Dihomo-Epoxyeicosatrienoic Acids (16,17-DH-EET, 13,14-DH-EET, etc.) CYP_Epoxygenase->DH_EETs sEH Soluble Epoxide Hydrolase (sEH) DH_EETs->sEH Hydrolysis DH_DHETs Dihomo-Dihydroxyeicosatrienoic Acids (DH-DHETs) sEH->DH_DHETs

The CYP450 Hydroxylase Pathway of this compound Metabolism

The second major route of CYP450-mediated this compound metabolism involves hydroxylation, catalyzed primarily by enzymes of the CYP4A and CYP4F subfamilies. These enzymes introduce a hydroxyl group at the omega (ω) or ω-1 position of the fatty acid chain.

Key Metabolites: Dihomo-Hydroxyeicosatetraenoic Acids (DH-HETEs)

The main products of this pathway are 21-hydroxy- and 22-hydroxy-dihomo-eicosatetraenoic acids (21-HETE and 22-HETE). Analogous to the arachidonic acid metabolite 20-HETE, these this compound-derived HETEs are implicated in the regulation of vascular tone.

CYP450_Hydroxylase_Pathway AdA This compound CYP_Hydroxylase CYP450 Hydroxylases (e.g., CYP4A, CYP4F) AdA->CYP_Hydroxylase Hydroxylation DH_HETEs Dihomo-Hydroxyeicosatetraenoic Acids (e.g., 22-HETE) CYP_Hydroxylase->DH_HETEs

Quantitative Data on this compound Metabolism

Quantitative data on the metabolism of this compound by specific CYP450 isoforms is still an emerging area of research. However, data from studies on the closely related arachidonic acid can provide valuable insights.

Table 1: this compound and Arachidonic Acid Concentrations in Bovine Coronary Tissues
TissueThis compound (µg/mg protein)Arachidonic Acid (µg/mg protein)
Coronary Artery0.29 ± 0.012.06 ± 0.01
Endothelial Cells1.56 ± 0.166.18 ± 0.60

Data from: Metabolism of this compound to vasodilatory 1α,1β-dihomo-epoxyeicosatrienoic acids by bovine coronary arteries.

Table 2: Kinetic Parameters of Arachidonic Acid Metabolism by Select CYP450 Isoforms
CYP450 IsoformSubstrateKm (µM)Vmax (min-1)
CYP4F2Arachidonic Acid247.4
CYP4A11Arachidonic Acid22849.1
CYP2J2Arachidonic Acid--

Note: Direct kinetic data for this compound metabolism by specific CYP isoforms is limited. The data for arachidonic acid is presented as a proxy. For CYP2J2, atypical substrate inhibition kinetics have been observed for arachidonic acid metabolism, making simple Km and Vmax values difficult to determine.

Biological Activities and Signaling Pathways of this compound Metabolites

The CYP450 metabolites of this compound, particularly the DH-EETs, are potent signaling molecules with significant effects on the cardiovascular system.

Vasodilation and Activation of Potassium Channels

DH-EETs, most notably 16,17-DH-EET, are potent vasodilators. This effect is primarily mediated by the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells. The opening of these channels leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent relaxation of the vascular smooth muscle, resulting in vasodilation.

While a specific high-affinity G-protein coupled receptor (GPCR) for EETs and their dihomo-analogs has not been definitively identified, evidence suggests that they may act as low-affinity ligands for prostaglandin receptors, such as EP2 and EP4, which are coupled to Gs proteins and stimulate adenylyl cyclase to produce cyclic AMP (cAMP).

DH_EET_Signaling_Pathway cluster_EC Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell AdA This compound CYP_Epoxygenase CYP Epoxygenase AdA->CYP_Epoxygenase DH_EETs DH-EETs CYP_Epoxygenase->DH_EETs GPCR GPCR (e.g., Prostaglandin Receptors) DH_EETs->GPCR Binds G_Protein Gαs AC Adenylyl Cyclase cAMP cAMP PKA Protein Kinase A BK_Ca BKCa Channel Hyperpolarization Hyperpolarization Vasodilation Vasodilation

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the CYP450-mediated metabolism of this compound.

Cell-Based Assay for this compound Metabolism

This protocol describes how to assess the metabolism of this compound in a cell culture system, such as human umbilical vein endothelial cells (HUVECs).

Materials:

  • HUVECs (or other relevant cell line)

  • Cell culture medium (e.g., EGM-2)

  • This compound solution (in ethanol or DMSO)

  • Calcium ionophore (e.g., A-23187)

  • Solid-phase extraction (SPE) cartridges (C18)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture HUVECs to confluency in T-75 flasks.

  • Incubation:

    • Wash the cells with a serum-free medium.

    • Pre-incubate the cells in a serum-free medium for 30 minutes.

    • Add this compound to the desired final concentration (e.g., 10 µM) and incubate for a specified time (e.g., 30 minutes).

    • For stimulated release, add a calcium ionophore (e.g., 5 µM A-23187) for the final 15 minutes of incubation.

  • Extraction of Metabolites:

    • Collect the cell culture supernatant.

    • Add an internal standard (e.g., deuterated DH-EET) to the supernatant.

    • Perform solid-phase extraction using a C18 cartridge to isolate the lipid metabolites.

    • Elute the metabolites with an appropriate solvent (e.g., ethyl acetate).

    • Evaporate the solvent under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in the mobile phase.

    • Analyze the sample using a reverse-phase C18 column coupled to a tandem mass spectrometer operating in negative ion mode.

    • Use multiple reaction monitoring (MRM) to detect and quantify the specific parent-to-daughter ion transitions for each DH-EET and DH-HETE isomer.

Cell_Based_Assay_Workflow Start Start: Confluent Cell Culture Incubation Incubate with this compound (and optional stimulus) Start->Incubation Extraction Extract Metabolites from Supernatant (Solid-Phase Extraction) Incubation->Extraction Analysis LC-MS/MS Analysis (Quantification of DH-EETs and DH-HETEs) Extraction->Analysis End End: Data Analysis Analysis->End

Vascular Reactivity Assay using Wire Myography

This protocol outlines the procedure for assessing the vasoactive effects of this compound metabolites on isolated blood vessels.

Materials:

  • Wire myograph system

  • Isolated arterial segments (e.g., coronary or mesenteric arteries)

  • Krebs-Henseleit solution

  • Vasoconstrictor (e.g., U-46619 or phenylephrine)

  • This compound metabolite solutions

  • Data acquisition system

Procedure:

  • Vessel Preparation:

    • Dissect the desired artery and place it in ice-cold Krebs-Henseleit solution.

    • Cut the artery into 2 mm segments.

  • Mounting:

    • Mount the arterial ring on the two wires of the myograph chamber.

    • Submerge the mounted vessel in Krebs-Henseleit solution, maintain at 37°C, and aerate with 95% O2 / 5% CO2.

  • Normalization and Equilibration:

    • Stretch the vessel to its optimal resting tension and allow it to equilibrate for at least 30 minutes.

  • Viability and Endothelial Integrity Check:

    • Contract the vessel with a high potassium solution to check for viability.

    • Pre-constrict the vessel with a vasoconstrictor and then add acetylcholine to confirm endothelial integrity.

  • Concentration-Response Curve:

    • Pre-constrict the vessel with a submaximal concentration of a vasoconstrictor.

    • Once a stable contraction is achieved, add cumulative concentrations of the this compound metabolite (e.g., 16,17-DH-EET) and record the relaxation response.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-constriction and plot the concentration-response curve to determine the EC50.

Wire_Myography_Workflow Start Start: Isolate Arterial Segment Mounting Mount Vessel in Wire Myograph Start->Mounting Equilibration Normalize and Equilibrate Mounting->Equilibration Viability_Check Check Viability and Endothelial Integrity Equilibration->Viability_Check Preconstriction Pre-constrict with Vasoconstrictor Viability_Check->Preconstriction Response_Curve Generate Concentration-Response Curve with this compound Metabolite Preconstriction->Response_Curve End End: Data Analysis (EC50) Response_Curve->End

Conclusion and Future Directions

The CYP450-mediated metabolism of this compound is a critical pathway that generates a diverse array of bioactive lipid mediators. The DH-EETs, in particular, have emerged as important regulators of vascular tone and represent promising targets for the development of novel therapeutics for cardiovascular diseases. However, there are still significant knowledge gaps. Future research should focus on:

  • Elucidating the specific CYP450 isoforms responsible for this compound metabolism in different tissues and their regulation.

  • Obtaining comprehensive quantitative data on the concentrations of this compound and its metabolites in various physiological and pathological states.

  • Determining the precise kinetic parameters of this compound metabolism by individual CYP450 isoforms.

  • Identifying and characterizing the specific receptors and downstream signaling pathways for DH-EETs and other this compound metabolites.

A deeper understanding of these aspects will be crucial for fully harnessing the therapeutic potential of modulating the this compound metabolic pathway.

References

Adrenic Acid: A Potential Biomarker for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and multiple sclerosis (MS), represent a growing global health challenge. A critical need exists for reliable biomarkers to facilitate early diagnosis, monitor disease progression, and evaluate therapeutic efficacy. Adrenic acid (AdA), a long-chain omega-6 polyunsaturated fatty acid, has emerged as a promising candidate biomarker due to its involvement in key pathophysiological processes implicated in neurodegeneration, namely oxidative stress, neuroinflammation, and ferroptosis. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound as a biomarker for these debilitating conditions.

Data Presentation: this compound and its Metabolites in Neurodegenerative Diseases

Quantitative data on this compound levels in the cerebrospinal fluid (CSF) and plasma of patients with major neurodegenerative diseases remains limited in publicly available literature. While many studies suggest alterations in AdA concentrations, they often lack the specific quantitative data (mean concentrations, standard deviations, and p-values) required for a comprehensive meta-analysis. However, data for a key downstream metabolite of AdA, F2-dihomo-isoprostanes, a marker of lipid peroxidation, is available in the context of Alzheimer's disease.

Table 1: F2-Isoprostane Levels in Alzheimer's Disease Brain Tissue

BiomarkerBrain RegionAlzheimer's Disease (n=70)Control (n=70)p-valueReference
F2-Isoprostanes (pg/mL)Not Specified179.38 ± 3.0185.89 ± 0.97< 0.0001[1]

Data are presented as mean ± standard deviation.

Note: While the above table provides valuable insight into the downstream effects of oxidative stress on AdA, there is a clear need for further research to quantify this compound itself in readily accessible biofluids like CSF and plasma across different neurodegenerative diseases.

Signaling Pathways Involving this compound

This compound's role in neurodegeneration is intrinsically linked to its metabolism through three primary enzymatic pathways—cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450)—and its involvement in the regulated cell death process of ferroptosis.

This compound Metabolism and Neuroinflammation

AdA released from cell membranes can be metabolized by COX, LOX, and CYP450 enzymes to produce a variety of bioactive lipid mediators, known as dihomo-eicosanoids, which can have both pro-inflammatory and anti-inflammatory effects.

AdA_Metabolism_Neuroinflammation cluster_enzymes Enzymatic Pathways cluster_mediators Bioactive Mediators AdA This compound COX2 COX-2 AdA->COX2 LOX 5-LOX, 12-LOX AdA->LOX CYP450 CYP450 Epoxygenase AdA->CYP450 Pro_inflammatory Pro-inflammatory Dihomo-Prostanoids COX2->Pro_inflammatory Pro_inflammatory_leukotrienes Pro-inflammatory Dihomo-Leukotrienes LOX->Pro_inflammatory_leukotrienes Anti_inflammatory Neuroprotective Dihomo-Epoxyeicosatrienoic Acids (DH-EETs) CYP450->Anti_inflammatory Neuroinflammation Neuroinflammation Pro_inflammatory->Neuroinflammation Pro_inflammatory_leukotrienes->Neuroinflammation Neuroprotection Neuroprotection Anti_inflammatory->Neuroprotection

This compound metabolism in neuroinflammation.

In microglia, the brain's resident immune cells, cyclooxygenase-2 (COX-2) can convert AdA into pro-inflammatory dihomo-prostanoids, contributing to the neuroinflammatory cascade. Similarly, 5-lipoxygenase (5-LOX) and 12-lipoxygenase (12-LOX) can metabolize AdA to produce pro-inflammatory dihomo-leukotrienes. Conversely, cytochrome P450 epoxygenases can transform AdA into dihomo-epoxyeicosatrienoic acids (DH-EETs), which have been shown to possess neuroprotective and anti-inflammatory properties[2][3][4][5]. The balance between these opposing pathways may be a critical determinant of neuronal fate in neurodegenerative diseases.

This compound and Ferroptosis

Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. This compound is a key substrate for this process.

AdA_Ferroptosis AdA This compound ACSL4 ACSL4 AdA->ACSL4 AdA_CoA Adrenoyl-CoA ACSL4->AdA_CoA LPCAT3 LPCAT3 AdA_CoA->LPCAT3 AdA_PL AdA-containing Phospholipids LPCAT3->AdA_PL Lipid_Peroxidation Lipid Peroxidation AdA_PL->Lipid_Peroxidation Oxidative Stress Oxidative_Stress Oxidative Stress (e.g., Iron, ROS) Oxidative_Stress->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis

This compound's role in the ferroptosis pathway.

The enzyme Acyl-CoA Synthetase Long-chain Family Member 4 (ACSL4) has a high affinity for this compound, converting it to adrenoyl-CoA. Subsequently, Lysophosphatidylcholine Acyltransferase 3 (LPCAT3) incorporates adrenoyl-CoA into cellular membranes, enriching them with this peroxidizable fatty acid. In the presence of high iron levels and reactive oxygen species (ROS), these AdA-containing phospholipids are highly susceptible to lipid peroxidation, a key execution step of ferroptosis.

Experimental Protocols

Accurate and reproducible quantification of this compound and its metabolites is crucial for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard analytical techniques.

Quantification of this compound in Brain Tissue by GC-MS

This protocol outlines the general steps for the analysis of fatty acid methyl esters (FAMEs), including this compound, from brain tissue.

GC_MS_Workflow Start Brain Tissue Homogenization Lipid_Extraction Lipid Extraction (e.g., Folch method) Start->Lipid_Extraction Saponification Saponification (to release fatty acids) Lipid_Extraction->Saponification Derivatization Derivatization to FAMEs (e.g., with BF3-methanol) Saponification->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Data_Analysis Data Analysis and Quantification GC_MS_Analysis->Data_Analysis

Workflow for GC-MS analysis of fatty acids.

Methodology:

  • Sample Preparation: Homogenize a known weight of frozen brain tissue in a suitable solvent, often a mixture of chloroform and methanol (Folch method), to extract total lipids.

  • Saponification: The extracted lipids are then saponified using a strong base (e.g., methanolic KOH) to hydrolyze the ester linkages and release the free fatty acids.

  • Derivatization: The free fatty acids are converted to their more volatile fatty acid methyl esters (FAMEs) by incubation with a methylating agent such as boron trifluoride in methanol (BF3-methanol).

  • Extraction of FAMEs: The FAMEs are then extracted into an organic solvent like hexane.

  • GC-MS Analysis: An aliquot of the FAMEs extract is injected into a gas chromatograph coupled to a mass spectrometer. The FAMEs are separated based on their boiling points and identified by their characteristic mass spectra. Quantification is typically performed using a stable isotope-labeled internal standard of a fatty acid not naturally abundant in the sample.

Quantification of F2-Dihomo-Isoprostanes by Mass Spectrometry

This protocol provides a general workflow for the analysis of F2-dihomo-isoprostanes, which are derived from this compound.

Isoprostane_Analysis_Workflow Start Sample Collection (CSF, Plasma, or Tissue Homogenate) Hydrolysis Saponification (to release esterified isoprostanes) Start->Hydrolysis SPE Solid-Phase Extraction (SPE) (for purification and concentration) Hydrolysis->SPE Derivatization Derivatization (e.g., PFBBr, BSTFA) SPE->Derivatization MS_Analysis GC-MS or LC-MS/MS Analysis Derivatization->MS_Analysis Data_Analysis Quantification (using stable isotope-labeled internal standard) MS_Analysis->Data_Analysis

Workflow for F2-dihomo-isoprostane analysis.

Methodology:

  • Sample Preparation and Hydrolysis: For the measurement of total isoprostanes (free and esterified), the biological sample (e.g., CSF, plasma, or tissue homogenate) is subjected to alkaline hydrolysis to release the isoprostanes from phospholipids.

  • Purification: The sample is then purified using solid-phase extraction (SPE) to remove interfering substances and concentrate the isoprostanes.

  • Derivatization: The purified isoprostanes are derivatized to enhance their volatility and detection by mass spectrometry. Common derivatization agents include pentafluorobenzyl (PFB) bromide for the carboxyl group and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) for the hydroxyl groups.

  • Mass Spectrometry Analysis: The derivatized isoprostanes are analyzed by either GC-MS or LC-MS/MS. Quantification is achieved by stable isotope dilution using a deuterated internal standard of a specific F2-isoprostane isomer.

Conclusion and Future Directions

This compound and its metabolites, particularly F2-dihomo-isoprostanes, hold considerable promise as biomarkers for neurodegenerative diseases. Their involvement in the core pathological mechanisms of oxidative stress, neuroinflammation, and ferroptosis provides a strong rationale for their continued investigation. However, to translate these promising findings into clinical practice, several key areas require further research:

  • Quantitative Studies: There is a pressing need for large-scale, well-controlled clinical studies to establish reference ranges and definitively quantify the changes in this compound and its metabolites in the CSF and plasma of patients with Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

  • Standardized Protocols: The development and validation of standardized, high-throughput analytical methods for the routine measurement of this compound and its derivatives in clinical laboratories are essential.

  • Longitudinal Studies: Longitudinal studies are required to determine the temporal relationship between changes in this compound metabolism and the onset and progression of neurodegenerative diseases.

  • Therapeutic Targeting: A deeper understanding of the enzymatic pathways that metabolize this compound in the brain may reveal novel therapeutic targets for modulating neuroinflammation and ferroptosis.

References

The Discovery and Characterization of Adrenic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenic acid (AdA), systematically known as cis-7,10,13,16-docosatetraenoic acid, is a 22-carbon omega-6 polyunsaturated fatty acid (PUFA). Unlike many other fatty acids, the discovery of this compound was not a singular event but rather a gradual characterization of a naturally occurring lipid. It is now understood to be a key intermediate in the metabolism of omega-6 fatty acids, formed through the two-carbon elongation of its well-known precursor, arachidonic acid (AA).[1] this compound is found in various tissues, with notable concentrations in the adrenal glands, brain, kidneys, liver, and the vascular system.[2][3] Its role extends beyond being a simple structural component of cell membranes; it is a substrate for the same major enzymatic pathways that metabolize arachidonic acid, leading to the formation of a unique set of bioactive lipid mediators. This guide provides an in-depth technical overview of the history, biosynthesis, metabolism, and physiological significance of this compound, with a focus on the experimental methodologies used for its characterization.

Historical Perspective: From Obscurity to a Molecule of Interest

The history of this compound is intrinsically linked to the broader exploration of fatty acid metabolism. While the discovery of its precursor, arachidonic acid, dates back to the early 20th century, this compound remained a relatively uncharacterized PUFA for many decades. Its identification was a result of advancing analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), which allowed for the separation and structural elucidation of complex lipid mixtures in various tissues. Early studies noted its presence in the adrenal glands, which led to its common name.[4][5] For a considerable period, this compound was often considered a less significant, elongated form of arachidonic acid. However, subsequent research has unveiled its distinct metabolic pathways and biological functions, establishing it as an important signaling molecule in its own right.

Biosynthesis of this compound

The synthesis of this compound is an integral part of the omega-6 fatty acid metabolic pathway. The process begins with the dietary essential fatty acid, linoleic acid (LA; 18:2n-6), and proceeds through a series of desaturation and elongation steps to produce arachidonic acid (AA; 20:4n-6). This compound is then synthesized from arachidonic acid through the action of fatty acid elongase enzymes.

The key steps in the biosynthesis of this compound are as follows:

  • Linoleic Acid to Arachidonic Acid: Linoleic acid is converted to arachidonic acid through a series of reactions catalyzed by Δ6-desaturase, elongase (ELOVL5), and Δ5-desaturase.

  • Arachidonic Acid to this compound: Arachidonic acid is elongated by two carbons to form this compound (22:4n-6). This elongation is primarily catalyzed by the enzyme elongase 2 (ELOVL2) and to a lesser extent by ELOVL5.

This biosynthetic pathway highlights the close metabolic relationship between arachidonic acid and this compound and provides the foundation for understanding their respective physiological roles.

Linoleic Acid (18:2n-6) Linoleic Acid (18:2n-6) γ-Linolenic Acid (18:3n-6) γ-Linolenic Acid (18:3n-6) Linoleic Acid (18:2n-6)->γ-Linolenic Acid (18:3n-6) Δ6-Desaturase Dihomo-γ-Linolenic Acid (20:3n-6) Dihomo-γ-Linolenic Acid (20:3n-6) γ-Linolenic Acid (18:3n-6)->Dihomo-γ-Linolenic Acid (20:3n-6) Elongase (ELOVL5) Arachidonic Acid (20:4n-6) Arachidonic Acid (20:4n-6) Dihomo-γ-Linolenic Acid (20:3n-6)->Arachidonic Acid (20:4n-6) Δ5-Desaturase This compound (22:4n-6) This compound (22:4n-6) Arachidonic Acid (20:4n-6)->this compound (22:4n-6) Elongase (ELOVL2/5)

Caption: Biosynthetic pathway of this compound from linoleic acid.

Metabolism of this compound

Once synthesized, this compound can be incorporated into the phospholipids of cell membranes, primarily at the sn-2 position. From here, it can be released by the action of phospholipase A2 (PLA2) in response to various cellular stimuli. Free this compound is then available to be metabolized by the same three major enzymatic pathways that act on arachidonic acid: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450).

Cyclooxygenase (COX) Pathway

The COX enzymes (COX-1 and COX-2) metabolize this compound to a series of dihomo-prostanoids, which are structurally similar to the prostaglandins, thromboxanes, and prostacyclins derived from arachidonic acid, but with a two-carbon extension in their carboxylic acid side chain.

  • Dihomo-Prostaglandins (DH-PGs): These include DH-PGE₂, DH-PGD₂, and DH-PGF₂α.

  • Dihomo-Thromboxane (DH-TXA₂): A potent vasoconstrictor and platelet aggregator.

  • Dihomo-Prostacyclin (DH-PGI₂): A vasodilator and inhibitor of platelet aggregation.

Lipoxygenase (LOX) Pathway

The LOX enzymes (e.g., 5-LOX, 12-LOX, 15-LOX) introduce a hydroperoxy group into the this compound molecule, leading to the formation of dihomo-hydroxyeicosatetraenoic acids (DH-HETEs) and dihomo-leukotrienes (DH-LTs). These metabolites are involved in inflammatory responses and immune modulation.

Cytochrome P450 (CYP450) Pathway

The CYP450 monooxygenases metabolize this compound into two main classes of products:

  • Dihomo-Epoxyeicosatrienoic Acids (DH-EETs): These are potent vasodilators and are considered to be endothelium-derived hyperpolarizing factors (EDHFs). They play a crucial role in regulating vascular tone.

  • Dihomo-Hydroxyeicosatetraenoic Acids (DH-HETEs): These metabolites are involved in various signaling pathways.

cluster_0 This compound Metabolism This compound (22:4n-6) This compound (22:4n-6) Dihomo-Prostanoids Dihomo-Prostanoids This compound (22:4n-6)->Dihomo-Prostanoids COX DH-HETEs & DH-LTs DH-HETEs & DH-LTs This compound (22:4n-6)->DH-HETEs & DH-LTs LOX DH-EETs & DH-HETEs DH-EETs & DH-HETEs This compound (22:4n-6)->DH-EETs & DH-HETEs CYP450

Caption: Major metabolic pathways of this compound.

Physiological Roles and Signaling Pathways

The metabolites of this compound exert a wide range of biological effects, often acting as signaling molecules in various physiological and pathophysiological processes.

Vascular Tone Regulation

A significant body of research has focused on the role of this compound metabolites in the regulation of vascular tone. Specifically, the DH-EETs produced by the CYP450 pathway are potent vasodilators. They act by activating large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation of the blood vessel. This mechanism is particularly important in the coronary and adrenal circulations.

This compound This compound DH-EETs DH-EETs This compound->DH-EETs CYP450 BKCa Channel Activation BKCa Channel Activation DH-EETs->BKCa Channel Activation Hyperpolarization Hyperpolarization BKCa Channel Activation->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation

Caption: this compound-mediated vasodilation pathway.

Inflammation and Immunity

The products of the COX and LOX pathways, such as DH-prostaglandins and DH-leukotrienes, are involved in modulating inflammatory responses and immune cell function. The precise roles of these metabolites are an active area of research, but they are believed to contribute to the complex regulation of inflammation, similar to their arachidonic acid-derived counterparts.

Quantitative Data

While extensive quantitative data on this compound across a wide range of human tissues is still being compiled, the following table summarizes available information on its distribution. It is important to note that concentrations can vary significantly based on factors such as age, diet, and disease state.

Tissue/Fluid Species Concentration/Level Reference
Adrenal GlandRatEnriched in phosphatidylethanolamine
BrainHumanOne of the most abundant fatty acids in early development
KidneyRatPresent
LiverRatPresent
PlasmaHumanDetected and Quantified
Red Blood CellsHumanQuantified

Note: Specific quantitative values in standardized units (e.g., ng/mg tissue) are not consistently available across the literature. The table reflects the qualitative and semi-quantitative findings.

Enzyme kinetic data for the metabolism of this compound are also not as extensively characterized as for arachidonic acid. The following table provides a conceptual framework for the types of data required for a complete understanding of this compound metabolism.

Enzyme Substrate Km (µM) Vmax (nmol/min/mg) Reference
Cyclooxygenase-1 (COX-1)This compoundData not availableData not available
Cyclooxygenase-2 (COX-2)This compoundData not availableData not available
5-Lipoxygenase (5-LOX)This compoundData not availableData not available
Cytochrome P450 (specific isoform)This compoundData not availableData not available

Note: The lack of specific kinetic data for this compound with these enzymes represents a significant knowledge gap and an opportunity for future research.

Experimental Protocols

The characterization of this compound and its metabolites relies on a variety of sophisticated analytical techniques. Below are detailed methodologies for key experiments.

Quantification of this compound in Biological Samples

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Lipid Extraction: Total lipids are extracted from tissues or plasma using the Folch method (chloroform:methanol, 2:1, v/v) or a similar solvent system.

  • Saponification and Methylation: The extracted lipids are saponified using a strong base (e.g., KOH in methanol) to release the fatty acids from their esterified forms. The free fatty acids are then methylated to form fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol.

  • GC-MS Analysis: The FAMEs are separated on a gas chromatograph equipped with a capillary column suitable for fatty acid analysis. The separated FAMEs are then detected and quantified by a mass spectrometer. Identification is based on retention time and mass fragmentation patterns compared to authentic standards.

Biological Sample Biological Sample Lipid Extraction Lipid Extraction Biological Sample->Lipid Extraction Folch Method Saponification Saponification Lipid Extraction->Saponification KOH/Methanol Methylation Methylation Saponification->Methylation BF3/Methanol GC-MS Analysis GC-MS Analysis Methylation->GC-MS Analysis FAMEs Quantification Quantification GC-MS Analysis->Quantification

Caption: Workflow for the quantification of this compound by GC-MS.

Analysis of this compound Metabolites

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation: Biological fluids (e.g., plasma, cell culture media) or tissue homogenates are subjected to solid-phase extraction (SPE) to isolate the lipid fraction and remove interfering substances.

  • LC Separation: The extracted lipids are separated on a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system, typically using a reverse-phase C18 column. A gradient elution with a mobile phase consisting of an aqueous solution and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium acetate is used to resolve the various metabolites.

  • MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The metabolites are ionized (usually by electrospray ionization, ESI) and detected using multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each metabolite to ensure high selectivity and sensitivity. Quantification is achieved by comparing the peak areas of the endogenous metabolites to those of stable isotope-labeled internal standards.

Conclusion and Future Directions

This compound has emerged from the shadow of its precursor, arachidonic acid, to be recognized as a key player in lipid signaling. Its biosynthesis and metabolism are intricately linked to the well-established omega-6 fatty acid pathway, yet it gives rise to a distinct family of bioactive mediators with unique physiological effects, particularly in the regulation of vascular tone. While significant progress has been made in characterizing the metabolic pathways of this compound, a considerable amount of research is still needed to fully elucidate the physiological and pathophysiological roles of its various metabolites.

For researchers, scientists, and drug development professionals, this compound and its metabolic products represent a promising area of investigation. The development of selective inhibitors or agonists for the enzymes that metabolize this compound or for the receptors that its metabolites act upon could lead to novel therapeutic strategies for a range of conditions, including cardiovascular diseases and inflammatory disorders. Future research should focus on obtaining more comprehensive quantitative data on the tissue distribution of this compound and the enzymatic kinetics of its metabolism. Such information is crucial for building accurate models of lipid signaling and for advancing the development of targeted therapeutics.

References

Adrenic Acid in Ferroptosis and Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Ferroptosis is an iron-dependent form of regulated cell death characterized by the lethal accumulation of lipid peroxides. Recent evidence has identified specific polyunsaturated fatty acids (PUFAs) as critical substrates for the execution of this pathway. This technical guide provides an in-depth examination of the role of adrenic acid (AdA), an omega-6 PUFA, in the induction of ferroptosis and its implications for cancer biology and therapy. We detail the core molecular mechanisms, summarize key quantitative data from foundational studies, provide standardized experimental protocols, and visualize the central signaling pathways.

The Core Mechanism: this compound-Driven Ferroptosis

This compound (AdA), along with arachidonic acid (AA), is a primary substrate for lipid peroxidation that executes ferroptotic cell death[1][2][3][4]. The process is not driven by free AdA, but rather by AdA esterified into membrane phospholipids, particularly phosphatidylethanolamines (PE)[5].

The central pathway involves several key enzymatic steps:

  • Activation of this compound: Acyl-CoA synthetase long-chain family member 4 (ACSL4) catalyzes the conversion of free AdA into adrenoyl-CoA (AdA-CoA). ACSL4's preference for long-chain PUFAs like AdA and AA makes it a critical determinant of ferroptosis sensitivity. Inhibition or genetic ablation of ACSL4 confers resistance to ferroptosis.

  • Esterification into Phospholipids: Lysophosphatidylcholine acyltransferase 3 (LPCAT3) then incorporates AdA-CoA into lysophosphatidylethanolamine, forming AdA-containing phosphatidylethanolamine (AdA-PE) within cellular membranes.

  • Peroxidation: In the presence of ferrous iron (Fe²⁺), enzymes such as lipoxygenases (LOXs) catalyze the peroxidation of AdA-PE. This reaction generates phospholipid hydroperoxides (PE-AdA-OOH), which are the direct executioner molecules of ferroptosis. This accumulation of lipid peroxides disrupts membrane integrity, leading to cell death.

  • Regulation by GPX4: The entire process is held in check by Glutathione Peroxidase 4 (GPX4), a selenoenzyme that reduces lipid hydroperoxides to non-toxic lipid alcohols, using glutathione (GSH) as a cofactor. Inhibition of GPX4, either directly by molecules like RSL3 or indirectly by depleting GSH with agents like erastin, is a common method to induce ferroptosis.

The following diagram illustrates this core signaling pathway.

Adrenic_Acid_Ferroptosis_Pathway cluster_activation Activation & Esterification cluster_peroxidation Peroxidation & Death cluster_regulation Regulation AdA This compound (AdA) ACSL4 ACSL4 AdA->ACSL4 Activation AdA_CoA Adrenoyl-CoA ACSL4->AdA_CoA LPCAT3 LPCAT3 AdA_CoA->LPCAT3 Esterification AdA_PE AdA-PE (in membrane) LPCAT3->AdA_PE LOX Lipoxygenases (LOX) + Fe²⁺ AdA_PE->LOX Oxidation AdA_PE_OOH Peroxidized AdA-PE (AdA-PE-OOH) LOX->AdA_PE_OOH Ferroptosis Ferroptosis AdA_PE_OOH->Ferroptosis GPX4 GPX4 AdA_PE_OOH->GPX4 Reduction AdA_PE_OH Reduced AdA-PE (Non-toxic) GPX4->AdA_PE_OH RSL3 RSL3 RSL3->GPX4 Inhibition

Caption: Core signaling pathway of this compound-induced ferroptosis.

This compound and Cancer

The role of AdA in ferroptosis has significant implications for cancer. Many cancer cells exhibit altered lipid metabolism, which can render them either sensitive or resistant to ferroptosis.

  • Ferroptosis Sensitivity: Cancers with high expression of ACSL4, such as basal-type breast cancer and certain mesenchymal-type gastric cancers, are often more sensitive to ferroptosis inducers. The biosynthesis of AdA and AA from precursors like linoleic acid, which depends on the enzymes ELOVL5 and FADS1, is also a critical checkpoint. Cancers with an active PUFA biosynthesis pathway produce the necessary substrates for peroxidation and are thus more susceptible to ferroptosis.

  • Therapeutic Potential: Inducing ferroptosis is a promising anti-cancer strategy, particularly for therapy-resistant tumors. Supplementation with AdA or AA can restore ferroptosis sensitivity in resistant cancer cells that lack the ability to synthesize these PUFAs. Furthermore, immunotherapy efficacy can be enhanced by ferroptosis, as CD8+ T cells can induce ferroptosis in tumor cells in an ACSL4-dependent manner when AA is present.

The diagram below illustrates the relationship between PUFA biosynthesis and ferroptosis sensitivity in different cancer subtypes.

PUFA_Biosynthesis_Ferroptosis cluster_sensitive Ferroptosis Sensitive (e.g., Mesenchymal Gastric Cancer) cluster_resistant Ferroptosis Resistant (e.g., Intestinal Gastric Cancer) ELOVL5_high High ELOVL5 Expression PUFA_Synth_Active Active PUFA Biosynthesis ELOVL5_high->PUFA_Synth_Active FADS1_high High FADS1 Expression FADS1_high->PUFA_Synth_Active AdA_high High AdA / AA Levels PUFA_Synth_Active->AdA_high Ferro_Sens High Sensitivity to Ferroptosis AdA_high->Ferro_Sens ELOVL5_low Low ELOVL5 Expression (Silenced) PUFA_Synth_Inactive Inactive PUFA Biosynthesis ELOVL5_low->PUFA_Synth_Inactive FADS1_low Low FADS1 Expression (Silenced) FADS1_low->PUFA_Synth_Inactive AdA_low Low AdA / AA Levels PUFA_Synth_Inactive->AdA_low Ferro_Res Resistance to Ferroptosis AdA_low->Ferro_Res AA_Supp Exogenous AA/AdA Supplementation AA_Supp->Ferro_Res Reverses Resistance

Caption: PUFA biosynthesis pathway determines ferroptosis sensitivity in cancer.

Quantitative Data Presentation

The following tables summarize key quantitative findings from studies on this compound and ferroptosis.

Table 1: Effect of ACSL4 on this compound Metabolism and Ferroptosis

Condition Cell Type Parameter Measured Value Reference
RSL3-treated WT Pfa1 MEFs Esterified Oxygenated AdA 137.8 ± 77.7 pmol/μmol phospholipids
RSL3-treated Acsl4 KO Pfa1 MEFs Esterified Oxygenated AdA 28.2 ± 8.0 pmol/μmol phospholipids
WT Pfa1 MEFs AdA-CoA Content ~1.2 pmol/mg protein
Acsl4 KO Pfa1 MEFs AdA-CoA Content ~0.3 pmol/mg protein
WT + RSL3 + AA Pfa1 MEFs Increase in Cell Death 24%

| Acsl4 KO + RSL3 + AA| Pfa1 MEFs | Increase in Cell Death | 13% | |

Table 2: Concentrations of Compounds Used in Ferroptosis Studies

Compound Action Typical Concentration Cell Line / Model Reference
RSL3 GPX4 Inhibitor 100 nM Pfa1 MEFs
Triacsin C ACSL Inhibitor 2.5 µM Pfa1 MEFs
Arachidonic Acid PUFA Supplement 2.5 µM Pfa1 MEFs

| Ferrostatin-1 (Fer-1) | Ferroptosis Inhibitor | 0.5 - 1 µM | Various | |

Key Experimental Methodologies

Reproducing findings in ferroptosis research requires precise methodologies. Below are protocols for key experiments.

Protocol 1: Induction of Ferroptosis

  • Objective: To induce ferroptotic cell death for downstream analysis.

  • Method:

    • Culture cells (e.g., Pfa1 mouse embryonic fibroblasts, HT-1080 fibrosarcoma) to 70-80% confluency in DMEM supplemented with 10% FBS.

    • Prepare a stock solution of RSL3 (a specific GPX4 inhibitor) in DMSO.

    • Treat cells with the desired final concentration of RSL3 (e.g., 100 nM) for a specified time (e.g., 6-24 hours).

    • To test the role of AdA, supplement the media with AdA (e.g., 2.5 µM) 16 hours prior to RSL3 treatment.

    • Include control groups: vehicle (DMSO) only, AdA only, and co-treatment with a ferroptosis inhibitor like Ferrostatin-1 (1 µM).

    • Assess cell viability using methods described in Protocol 3.

Protocol 2: Measurement of Lipid Peroxidation

  • Objective: To quantify the accumulation of lipid hydroperoxides, the hallmark of ferroptosis.

  • Method using LiperFluo probe:

    • Induce ferroptosis as described in Protocol 1.

    • In the final 30-60 minutes of incubation, add LiperFluo fluorescent probe to the cell culture medium at a final concentration of 1-10 µM. LiperFluo specifically reacts with lipid hydroperoxides.

    • Wash the cells with PBS to remove excess probe.

    • Analyze the cells using fluorescence microscopy or flow cytometry. An increase in green fluorescence indicates an accumulation of lipid hydroperoxides.

  • Method using LC-MS/MS (Redox Lipidomics):

    • After treatment, harvest cells and extract lipids using a modified Bligh-Dyer method.

    • To differentiate between free and esterified PUFA hydroperoxides, samples can be treated with platelet-activating factor acetylhydrolase (PAF-AH), which specifically cleaves oxidized PUFAs from phospholipids.

    • Analyze the lipid extracts by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify specific oxidized species of AdA and AA.

Protocol 3: Assessment of Cell Viability

  • Objective: To quantify the extent of cell death following treatment.

  • Method:

    • Plate cells in a 96-well plate and treat as described in Protocol 1.

    • Use a commercial cell viability reagent such as AquaBluer, PrestoBlue, or CellTiter-Glo, following the manufacturer's instructions. Alternatively, use propidium iodide (PI) staining followed by flow cytometry to quantify the percentage of dead cells.

    • Read the absorbance or fluorescence on a plate reader.

    • Normalize the results to the vehicle-treated control group to determine the percentage of cell death.

The workflow for a typical experiment investigating AdA's role in ferroptosis is shown below.

Experimental_Workflow cluster_treat cluster_assays start Start: Cancer Cell Line Culture treatment Treatment Groups start->treatment control Vehicle (DMSO) treatment->control inducer Ferroptosis Inducer (e.g., RSL3) treatment->inducer ada AdA + Inducer treatment->ada inhibitor AdA + Inducer + Inhibitor (e.g., Fer-1, Triacsin C) treatment->inhibitor incubation Incubate (6-24 hours) control->incubation inducer->incubation ada->incubation inhibitor->incubation assays Perform Parallel Assays incubation->assays viability Cell Viability Assay (e.g., PI Staining) assays->viability lipid_ros Lipid Peroxidation Assay (e.g., LiperFluo, LC-MS/MS) assays->lipid_ros western Protein Analysis (e.g., Western Blot for ACSL4, GPX4) assays->western analysis Data Analysis and Interpretation viability->analysis lipid_ros->analysis western->analysis conclusion Conclusion analysis->conclusion

Caption: A generalized experimental workflow for studying this compound.

References

A Technical Guide to the Endogenous Synthesis and Dietary Sources of Adrenic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrenic acid (AdA), or docosatetraenoic acid (22:4n-6), is a 22-carbon omega-6 polyunsaturated fatty acid (PUFA) found in significant concentrations within the adrenal glands, brain, liver, and vasculature.[1][2] It is an elongation product of the essential fatty acid arachidonic acid (AA). AdA and its metabolites are bioactive lipids involved in regulating a myriad of pathophysiological processes, including inflammation, vascular function, lipid metabolism, and oxidative stress.[3] Consequently, it has emerged as a potential biomarker and therapeutic target for a range of conditions such as metabolic, neurodegenerative, and cardiovascular diseases.[3][4] This guide provides a detailed overview of the endogenous biosynthesis and dietary contributions to bodily AdA pools, summarizes quantitative data, outlines detailed experimental protocols for its measurement, and visualizes key metabolic pathways.

Endogenous Synthesis of this compound

The primary route for AdA production in the body is through the endogenous n-6 fatty acid metabolic pathway. This process begins with the dietary essential fatty acid, linoleic acid (LA), and proceeds through a series of desaturation and elongation steps to form arachidonic acid (AA), the immediate precursor to AdA.

The key enzymatic steps are:

  • Linoleic Acid (LA, 18:2n-6) is converted to γ-Linolenic Acid (GLA, 18:3n-6) by the enzyme Δ6-desaturase (FADS2) .

  • GLA is then elongated to Dihomo-γ-linolenic Acid (DGLA, 20:3n-6) by Elongase 5 (ELOVL5) .

  • DGLA is subsequently converted to Arachidonic Acid (AA, 20:4n-6) by Δ5-desaturase (FADS1) .

  • Finally, Arachidonic Acid is elongated by two carbons to form This compound (AdA, 22:4n-6) . This final elongation step is catalyzed by Elongase 2 (ELOVL2) and Elongase 5 (ELOVL5) .

Genetic polymorphisms in the FADS1 and FADS2 genes can significantly influence the efficiency of this pathway and, consequently, the circulating levels of long-chain PUFAs like AdA.

Endogenous_Synthesis LA Linoleic Acid (LA) (18:2n-6) GLA γ-Linolenic Acid (GLA) (18:3n-6) LA->GLA DGLA Dihomo-γ-linolenic Acid (DGLA) (20:3n-6) GLA->DGLA AA Arachidonic Acid (AA) (20:4n-6) DGLA->AA AdA This compound (AdA) (22:4n-6) AA->AdA e1 Δ6-Desaturase (FADS2) e2 Elongase 5 (ELOVL5) e3 Δ5-Desaturase (FADS1) e4 Elongases (ELOVL2/5)

Endogenous synthesis pathway of this compound.

Dietary Sources

Direct quantification of this compound in common foodstuffs is not widely reported. The primary dietary influence on AdA levels comes from the consumption of its immediate precursor, arachidonic acid (AA), which is found exclusively in animal products. Diets rich in animal fats and meats can lead to elevated levels of AdA. The visible fat of meat contains a significant quantity of AA, and its consumption can contribute to the body's AdA pool.

While direct AdA dietary data is limited, one study noted that the proportion of this compound in the liver of broiler chickens was lowered by certain feed combinations. Another study measured baseline AdA concentrations in the muscle of marine fish, which were altered under conditions of oxidative stress.

The following table summarizes the concentration of arachidonic acid, the direct precursor to this compound, in various meats.

Food SourcePortionArachidonic Acid (AA) Content (mg/100g)
Pork Visible Fat180
Duck Lean Meat99
Chicken Lean Meat50 - 80 (approx.)
Turkey Lean Meat50 - 80 (approx.)
Beef Lean Meat30 - 50 (approx.)
Lamb Lean Meat30 - 50 (approx.)
Beef Visible Fat20 - 40 (approx.)
Lamb Visible Fat20 - 40 (approx.)
Data synthesized from a study on the contribution of meat fat to dietary arachidonic acid.

Metabolism of this compound

Once synthesized or released from membrane phospholipids (a process regulated by enzymes like iPLA₂β), AdA is metabolized into a variety of bioactive lipids through several enzymatic pathways. It can also be converted back to arachidonic acid.

  • Cyclooxygenase (COX) Pathway : AdA is metabolized by COX enzymes in vascular endothelial cells to produce dihomo-prostaglandins (DH-PGs), such as DH-PGI₂ and DH-thromboxane A₂, which can inhibit platelet aggregation.

  • Lipoxygenase (LOX) Pathway : In platelets, the LOX pathway converts AdA to dihomo-hydroxyeicosatetraenoic acids (DH-HETEs).

  • Cytochrome P450 (CYP450) Pathway : CYP450 enzymes metabolize AdA to form dihomo-epoxyeicosatrienoic acids (DH-EETs), which are involved in regulating vascular tone and can cause vasodilation.

  • Peroxisomal β-Oxidation (Retroconversion) : AdA can undergo retroconversion back to arachidonic acid via peroxisomal β-oxidation. This process establishes a dynamic equilibrium between the two fatty acids, allowing them to serve as metabolic precursors for each other.

AdA_Metabolism cluster_COX COX Pathway cluster_LOX LOX Pathway cluster_CYP450 CYP450 Pathway cluster_Retro Retroconversion AdA This compound (AdA) DH_PGI2 DH-Prostacyclin (DH-PGI₂) AdA->DH_PGI2 COX DH_TXA2 DH-Thromboxane A₂ AdA->DH_TXA2 COX DH_HETEs DH-HETEs AdA->DH_HETEs LOX DH_EETs DH-EETs AdA->DH_EETs CYP450 AA Arachidonic Acid (AA) AdA->AA Peroxisomal β-Oxidation

Primary metabolic pathways of this compound.

Experimental Protocols for this compound Quantification

The accurate quantification of AdA and other very-long-chain fatty acids (VLCFAs) in biological matrices is critical for research and clinical diagnostics. Gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS), are the gold-standard techniques.

General Experimental Workflow

The quantification process involves sample preparation (extraction and derivatization) followed by instrumental analysis.

Experimental_Workflow sample Biological Sample (Plasma, Tissue, etc.) spike Spike with Internal Standard (e.g., Deuterated AdA) sample->spike extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) spike->extraction hydrolysis Saponification (Hydrolysis) (e.g., with methanolic KOH) Releases esterified fatty acids extraction->hydrolysis derivatization Derivatization (e.g., to FAMEs or PFB esters) hydrolysis->derivatization analysis Instrumental Analysis (GC-MS or LC-MS/MS) derivatization->analysis quant Data Processing & Quantification analysis->quant

General workflow for fatty acid quantification.
Detailed Protocol: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a generalized method for the analysis of total fatty acids, including AdA, from a biological matrix like plasma or tissue homogenate.

1. Sample Preparation and Lipid Extraction:

  • a. To a 1.5 mL glass tube, add a known quantity of sample (e.g., 100 µL plasma or ~50 mg homogenized tissue).

  • b. Spike the sample with a known amount of a suitable internal standard (IS), such as a deuterated analog of AdA or a non-endogenous fatty acid like C21:0 or C23:0, to correct for extraction and derivatization variability.

  • c. Add 2 mL of a 2:1 (v/v) chloroform:methanol solution (Folch method). Vortex vigorously for 2 minutes.

  • d. Add 0.5 mL of 0.9% NaCl solution, vortex for 1 minute, and centrifuge at 2,000 x g for 10 minutes to induce phase separation.

  • e. Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.

  • f. Dry the lipid extract under a gentle stream of nitrogen gas.

2. Saponification and Derivatization (Transesterification to FAMEs):

  • a. To the dried lipid extract, add 2 mL of 0.5 M methanolic potassium hydroxide (KOH).

  • b. Seal the tube and heat at 80°C for 60 minutes to hydrolyze the ester linkages, releasing the fatty acids.

  • c. Cool the tube to room temperature. Add 2 mL of 14% boron trifluoride (BF₃) in methanol. Seal and heat again at 80°C for 30 minutes. This step converts the free fatty acids to their more volatile Fatty Acid Methyl Esters (FAMEs).

  • d. Cool the tube. Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex and centrifuge to separate the phases.

  • e. Transfer the upper hexane layer, containing the FAMEs, to a GC vial for analysis.

3. GC-MS Instrumental Analysis:

  • Gas Chromatograph: Agilent GC or equivalent.

  • Column: A specialized polar capillary column suitable for FAME analysis (e.g., Nukol™, SP-2560, or similar), typically 30-100 m in length.

  • Injector: Split/splitless injector, operated at 250-260°C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 140-180°C, hold for 1-5 minutes.

    • Ramp: Increase temperature at a rate of 2-4°C/min to a final temperature of 240-260°C.

    • Final Hold: Hold at the final temperature for 5-10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Scan mode for identification or Selected Ion Monitoring (SIM) for targeted quantification, monitoring characteristic ions for AdA-methyl ester and the internal standard.

4. Quantification:

  • Identify the AdA-methyl ester peak based on its retention time and mass spectrum compared to an authentic standard.

  • Calculate the ratio of the peak area of the analyte (AdA) to the peak area of the internal standard.

  • Quantify the concentration of AdA in the original sample by comparing this ratio to a standard curve prepared with known concentrations of AdA and the IS.

Conclusion

This compound is an endogenously synthesized long-chain fatty acid with significant biological roles. Its synthesis is intrinsically linked to the metabolism of dietary linoleic and arachidonic acids, with animal-based foods serving as the primary external source of its direct precursor. The complex metabolism of AdA yields a host of potent signaling molecules, underscoring its importance in health and disease. Accurate quantification via established chromatographic methods is essential for elucidating its precise functions and evaluating its potential as a clinical biomarker and therapeutic target. This guide provides the foundational knowledge and methodological framework required for professionals engaged in this area of research.

References

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Adrenic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenic acid (AdA), a 22-carbon long-chain polyunsaturated fatty acid, is an important bioactive lipid that plays a significant role in various physiological and pathological processes. As a close structural analog of arachidonic acid, it serves as a precursor to a unique class of signaling molecules with distinct biological activities. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and key experimental methodologies related to this compound, tailored for professionals in research and drug development.

Molecular Structure and Chemical Properties

This compound, systematically known as (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoic acid, is an omega-6 fatty acid. Its structure is characterized by a 22-carbon chain with four cis double bonds.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₂H₃₆O₂[1][2]
Molecular Weight 332.52 g/mol [1][2]
IUPAC Name (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoic acid[3]
CAS Number 28874-58-0
Melting Point Not explicitly available
Boiling Point Not explicitly available
pKa Weakly acidic (predicted)
Solubility
   WaterPractically insoluble
   EthanolSoluble
   MethanolSoluble
   DMSOSoluble
   DMFSoluble

Table 2: Concentration of this compound in Biological Samples

Tissue/FluidConcentrationSpeciesReference
Bovine Coronary Artery 0.29 ± 0.01 µg/mg proteinBovine
Bovine Endothelial Cells 1.56 ± 0.16 µg/mg proteinBovine
Human Adrenal Gland AbundantHuman
Human Brain AbundantHuman
Human Kidney PresentHuman
Human Liver PresentHuman

Biosynthesis and Metabolism of this compound

This compound is synthesized from linoleic acid through a series of elongation and desaturation reactions, with arachidonic acid serving as its immediate precursor. Once formed, this compound can be metabolized by three primary enzymatic pathways:

  • Cyclooxygenase (COX): This pathway leads to the production of dihomo-prostaglandins and dihomo-thromboxanes.

  • Lipoxygenase (LOX): This pathway generates dihomo-hydroxyeicosatetraenoic acids (DH-HETEs) and other related compounds.

  • Cytochrome P450 (CYP450): This pathway produces dihomo-epoxyeicosatrienoic acids (DH-EETs), which are potent vasodilators.

Biosynthesis and Metabolism of this compound cluster_metabolism Metabolism Linoleic Acid Linoleic Acid Arachidonic Acid Arachidonic Acid Linoleic Acid->Arachidonic Acid Elongation & Desaturation This compound This compound Arachidonic Acid->this compound Elongation Dihomo-Prostaglandins\nDihomo-Thromboxanes Dihomo-Prostaglandins Dihomo-Thromboxanes This compound->Dihomo-Prostaglandins\nDihomo-Thromboxanes COX DH-HETEs DH-HETEs This compound->DH-HETEs LOX DH-EETs DH-EETs This compound->DH-EETs CYP450

Caption: Biosynthesis from linoleic acid and metabolism via COX, LOX, and CYP450 pathways.

Key Signaling Pathways

This compound and its metabolites are involved in several critical signaling pathways, impacting vascular tone and cellular metabolism.

Vasodilation via Potassium (K+) Channels

Metabolites of this compound, particularly the DH-EETs produced by the CYP450 pathway, are known to be potent vasodilators. They exert their effect by activating large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells. This activation leads to hyperpolarization of the cell membrane, which in turn inhibits voltage-gated calcium channels, reduces intracellular calcium concentration, and results in smooth muscle relaxation and vasodilation.

This compound-Induced Vasodilation This compound This compound DH-EETs DH-EETs This compound->DH-EETs CYP450 (Endothelial Cells) BKCa Channel Activation\n(Vascular Smooth Muscle) BKCa Channel Activation (Vascular Smooth Muscle) DH-EETs->BKCa Channel Activation\n(Vascular Smooth Muscle) Hyperpolarization Hyperpolarization BKCa Channel Activation\n(Vascular Smooth Muscle)->Hyperpolarization Voltage-Gated Ca2+\nChannel Inhibition Voltage-Gated Ca2+ Channel Inhibition Hyperpolarization->Voltage-Gated Ca2+\nChannel Inhibition Decreased Intracellular Ca2+ Decreased Intracellular Ca2+ Voltage-Gated Ca2+\nChannel Inhibition->Decreased Intracellular Ca2+ Vasodilation Vasodilation Decreased Intracellular Ca2+->Vasodilation

Caption: DH-EETs from this compound activate BKCa channels, leading to vasodilation.

Regulation of Gene Expression via PPARγ

This compound can act as a ligand for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a pivotal role in lipid metabolism and inflammation. Upon binding, the AdA-PPARγ complex heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This pathway is crucial in adipogenesis, lipid storage, and the regulation of inflammatory responses.

This compound and PPARγ Signaling This compound This compound PPARγ Activation PPARγ Activation This compound->PPARγ Activation PPARγ-RXR Heterodimerization PPARγ-RXR Heterodimerization PPARγ Activation->PPARγ-RXR Heterodimerization Binding to PPREs Binding to PPREs PPARγ-RXR Heterodimerization->Binding to PPREs Modulation of Gene Transcription\n(Lipid Metabolism, Inflammation) Modulation of Gene Transcription (Lipid Metabolism, Inflammation) Binding to PPREs->Modulation of Gene Transcription\n(Lipid Metabolism, Inflammation)

Caption: this compound activates PPARγ, leading to the modulation of gene transcription.

Experimental Protocols

Accurate quantification and analysis of this compound and its metabolites are crucial for understanding their biological roles. Below are outlines of standard experimental procedures.

Extraction of this compound from Tissues

This protocol is a general guideline for the extraction of total fatty acids, including this compound, from tissue samples.

Materials:

  • Tissue sample

  • Methanol

  • Iso-octane

  • 1N HCl

  • Internal standards (e.g., deuterated this compound)

  • Glass tubes (16x125 mm and 10x75 mm)

  • Vortex mixer

  • Centrifuge

  • Speedvac or nitrogen evaporator

Procedure:

  • Homogenize a known weight of tissue in methanol. For tougher tissues, mechanical disruption (e.g., grinding) may be necessary followed by sonication. For softer tissues, sonication may be sufficient.

  • Add internal standards to the homogenate.

  • Acidify the mixture to a final concentration of 25 mM HCl.

  • Add an equal volume of iso-octane, vortex thoroughly, and centrifuge to separate the phases.

  • Carefully transfer the upper iso-octane layer to a clean glass tube.

  • Repeat the iso-octane extraction on the lower aqueous phase and combine the organic layers.

  • Evaporate the solvent under a stream of nitrogen or using a speedvac.

  • The dried lipid extract is now ready for derivatization and analysis.

Workflow for this compound Extraction from Tissue start Tissue Homogenization in Methanol add_is Add Internal Standards start->add_is acidify Acidify with HCl add_is->acidify extract1 Extract with Iso-octane acidify->extract1 centrifuge1 Centrifuge extract1->centrifuge1 collect1 Collect Organic Layer centrifuge1->collect1 extract2 Re-extract Aqueous Layer collect1->extract2 centrifuge2 Centrifuge extract2->centrifuge2 collect2 Combine Organic Layers centrifuge2->collect2 dry Evaporate Solvent collect2->dry end Dried Lipid Extract dry->end

Caption: A typical workflow for the extraction of this compound from biological tissues.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for the quantification of fatty acids after derivatization to their more volatile methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters.

Derivatization to PFB Esters:

  • To the dried lipid extract, add 25 µL of 1% diisopropylethylamine in acetonitrile and 25 µL of 1% pentafluorobenzyl bromide in acetonitrile.

  • Incubate at room temperature for 20 minutes.

  • Dry the sample under nitrogen or in a speedvac.

  • Reconstitute the derivatized sample in iso-octane for GC-MS analysis.

GC-MS Analysis:

  • Column: A non-polar capillary column (e.g., DB-5MS) is typically used.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection is common for trace analysis.

  • Oven Program: A temperature gradient is used to separate the fatty acid esters based on their boiling points and chain lengths.

  • MS Detection: Negative ion chemical ionization (NCI) is often used for PFB esters for high sensitivity. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

Analysis of Dihomo-Eicosanoids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for the analysis of the less volatile and more polar metabolites of this compound, such as DH-EETs and dihomo-prostaglandins.

Sample Preparation:

  • The dried lipid extract is reconstituted in a solvent compatible with the LC mobile phase (e.g., methanol/water mixture).

  • Solid-phase extraction (SPE) may be employed for further cleanup and concentration of the analytes.

LC-MS/MS Analysis:

  • LC Column: A reverse-phase C18 column is commonly used for separation.

  • Mobile Phase: A gradient of water and acetonitrile/methanol, often with a small amount of acid (e.g., formic acid) to improve ionization.

  • MS/MS Detection: Electrospray ionization (ESI) in negative mode is typically used for eicosanoids. Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification of the target analytes and their corresponding internal standards.

Conclusion

This compound is a multifaceted lipid with a growing appreciation for its roles in health and disease. Its unique metabolic products and involvement in key signaling pathways make it a compelling target for further research and potential therapeutic intervention. The methodologies outlined in this guide provide a foundation for the accurate and reliable investigation of this compound and its biological significance. As research in this area continues to evolve, a deeper understanding of the intricate functions of this important fatty acid is anticipated.

References

exploring the downstream metabolites of adrenic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Downstream Metabolites of Adrenic Acid

Introduction

This compound (AdA), or docosatetraenoic acid (22:4, ω-6), is a polyunsaturated fatty acid (PUFA) derived from the two-carbon chain elongation of arachidonic acid (AA).[1][2][3] It is abundant in tissues such as the adrenal gland, brain, kidney, and vasculature.[1][3] While structurally similar to the well-studied arachidonic acid, this compound's metabolic fate gives rise to a unique profile of bioactive lipids with distinct physiological and pathological roles. This guide provides a detailed exploration of the downstream metabolites of this compound, focusing on the enzymatic and non-enzymatic pathways involved, quantitative data, experimental methodologies, and the biological significance of these molecules for researchers and drug development professionals.

This compound is catabolized through several major pathways, including cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) enzyme systems, which produce a class of metabolites known as dihomo-eicosanoids. Additionally, AdA undergoes peroxisomal β-oxidation for energy production or retroconversion to arachidonic acid, and non-enzymatic peroxidation under conditions of oxidative stress.

Major Metabolic Pathways of this compound

The metabolism of this compound is a complex process involving multiple enzymatic systems that generate a diverse array of signaling molecules.

Cyclooxygenase (COX) Pathway

The COX pathway metabolizes AdA into a series of dihomo-prostaglandins (DH-PGs) and dihomo-thromboxanes. In human vascular endothelial cells, AdA is converted to dihomo-prostaglandin I₂ (DH-PGI₂) and dihomo-thromboxane A₂ (DH-TxA₂). Other identified metabolites include 1α,1β-dihomo-prostaglandin E₂ (DH-PGE₂) and DH-PGF₂α. These metabolites have been shown to influence platelet aggregation and vascular function. For instance, while both PGI₂ (from arachidonic acid) and DH-PGI₂ inhibit platelet aggregation, PGI₂ is significantly more potent. This compound can also compete with arachidonic acid for the COX enzyme, thereby modulating the production of traditional prostaglandins.

Lipoxygenase (LOX) Pathway

Metabolism of AdA by lipoxygenase enzymes, particularly in platelets, yields dihomo-hydroxyeicosatetraenoic acids (DH-HETEs). In bovine coronary arteries, the LOX pathway produces various DH-HETEs and dihomo-dihydroxyeicosatetraenoic acids (DH-diHETEs), including DH-17-HETE, DH-14-HETE, DH-13-HETE, and DH-7-HETE. These metabolites are implicated in inflammatory responses and cell signaling.

Cytochrome P450 (CYP450) Pathway

The CYP450 epoxygenase pathway converts AdA to dihomo-epoxyeicosatrienoic acids (DH-EETs), also referred to as epoxydocosatrienoic acids (EDTs). Key metabolites in this pathway include DH-16,17-EET, DH-13,14-EET, DH-10,11-EET, and DH-7,8-EET. These DH-EETs are potent vasodilators. Their mechanism of action involves the activation of K⁺ channels, particularly large-conductance calcium-activated potassium (BKCa) channels, in vascular smooth muscle cells. This leads to hyperpolarization and relaxation of the blood vessels, suggesting that DH-EETs function as endothelium-derived hyperpolarizing factors (EDHFs).

Peroxisomal β-Oxidation

This compound can be broken down in peroxisomes through β-oxidation. This catabolic process shortens the fatty acid chain by two carbons per cycle, producing acetyl-CoA and a shortened acyl-CoA molecule. The acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for ATP production. Notably, this pathway also allows for the retroconversion of this compound back to arachidonic acid, creating a dynamic equilibrium and suggesting AdA may serve as a storage pool for AA.

Non-Enzymatic Oxidation

Under conditions of oxidative stress, this compound can undergo non-enzymatic peroxidation driven by free radicals. This process generates F2-dihomo-isoprostanes (F2-DH-IsoPs) and isofurans. These molecules can serve as biomarkers for oxidative stress.

Adrenic_Acid_Metabolism AdA This compound (AdA) COX Cyclooxygenase (COX) AdA->COX LOX Lipoxygenase (LOX) AdA->LOX CYP450 Cytochrome P450 (CYP450) AdA->CYP450 BetaOx Peroxisomal β-Oxidation AdA->BetaOx NonEnz Non-Enzymatic Oxidation (Oxidative Stress) AdA->NonEnz DH_PGs Dihomo-Prostaglandins (DH-PGI₂, DH-PGE₂, DH-TxA₂) COX->DH_PGs DH_HETEs Dihomo-HETEs & DH-diHETEs LOX->DH_HETEs DH_EETs Dihomo-EETs (EDTs) & DH-DHETs CYP450->DH_EETs BetaOx_Prods Acetyl-CoA + Acyl-CoA (Energy Production) BetaOx->BetaOx_Prods AA Arachidonic Acid (AA) (Retroconversion) BetaOx->AA IsoPs F2-Dihomo-Isoprostanes & Isofurans NonEnz->IsoPs Vasodilation_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell AdA This compound CYP450 CYP450 Epoxygenase AdA->CYP450 DHEETs DH-EETs (e.g., DH-16,17-EET) CYP450->DHEETs K_Channel K⁺ Channel (BKca) DHEETs->K_Channel Activates K_Channel->K_efflux Hyperpol Hyperpolarization Vasodilation Vasodilation Hyperpol->Vasodilation K_efflux->Hyperpol Leads to Experimental_Workflow start Cell Culture or Isolated Tissue Prep incubation Incubation with [14C]this compound start->incubation extraction Lipid Extraction (Solid-Phase) incubation->extraction hplc Separation by HPLC with Radioactivity Detection extraction->hplc ms Identification by LC-MS or GC-MS hplc->ms assay Functional Assays (Vascular Tone, etc.) ms->assay end Data Analysis assay->end

References

Adrenic Acid: A Key Component of Cell Membrane Architecture and Signaling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Adrenic acid (AdA), a 22-carbon omega-6 polyunsaturated fatty acid, is a significant yet often overlooked component of cellular membranes. As the direct elongation product of arachidonic acid (AA), AdA is particularly enriched in the phospholipids of specific tissues, including the brain, adrenal glands, and vascular system.[1] Its incorporation into membrane phospholipids influences membrane fluidity and contributes to the formation of specialized lipid domains. Beyond its structural role, AdA is a substrate for the same enzymatic pathways that metabolize arachidonic acid—cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450)—leading to the generation of a unique profile of bioactive lipid mediators. These AdA-derived molecules are implicated in a range of physiological and pathophysiological processes, from the regulation of vascular tone to neuroinflammation. This guide provides a comprehensive overview of the current understanding of this compound's contribution to cell membrane composition, its metabolic pathways, and the experimental methodologies used for its study.

Introduction

This compound (cis-7,10,13,16-docosatetraenoic acid; 22:4n-6) is a long-chain polyunsaturated fatty acid (PUFA) synthesized via the 2-carbon elongation of arachidonic acid.[1] It is an integral component of the phospholipid bilayer of cell membranes, where its presence and relative abundance can significantly impact cellular function. While structurally similar to the well-studied arachidonic acid, the additional two carbons in AdA's acyl chain confer distinct physical and biochemical properties. This guide delves into the specifics of AdA's role in membrane architecture, its metabolism into potent signaling molecules, and the analytical techniques employed to quantify and characterize its presence in biological systems.

This compound Biosynthesis

This compound is synthesized from dietary linoleic acid through a series of desaturation and elongation steps. The final and rate-limiting step is the elongation of arachidonic acid, catalyzed by fatty acid elongase enzymes.

This compound Biosynthesis Pathway Linoleic Acid (18:2n-6) Linoleic Acid (18:2n-6) γ-Linolenic Acid (18:3n-6) γ-Linolenic Acid (18:3n-6) Linoleic Acid (18:2n-6)->γ-Linolenic Acid (18:3n-6) Δ6-desaturase Dihomo-γ-linolenic Acid (20:3n-6) Dihomo-γ-linolenic Acid (20:3n-6) γ-Linolenic Acid (18:3n-6)->Dihomo-γ-linolenic Acid (20:3n-6) Elongase Arachidonic Acid (20:4n-6) Arachidonic Acid (20:4n-6) Dihomo-γ-linolenic Acid (20:3n-6)->Arachidonic Acid (20:4n-6) Δ5-desaturase This compound (22:4n-6) This compound (22:4n-6) Arachidonic Acid (20:4n-6)->this compound (22:4n-6) Elongase

Figure 1. Biosynthesis pathway of this compound from linoleic acid.

This compound in Cell Membranes: Distribution and Abundance

This compound is esterified into the sn-2 position of membrane phospholipids, contributing to the overall fatty acid profile of the cell. Its distribution is tissue-specific, with notable enrichment in certain cell types.

Table 1: this compound Content in Membrane Phospholipids of Various Human Tissues and Cells

Tissue/Cell TypePhospholipid FractionThis compound (% of Total Fatty Acids)Reference
Brain (White Matter) Ethanolamine PhosphoglyceridesMost Abundant PUFA[1]
Brain (Grey Matter) GlycerophospholipidsThird Most Prevalent PUFA[1]
Adrenal Gland Total PhospholipidsHigh Abundance[1]
Murine Macrophages (RAW 264.7) Total Phospholipids~4.1%

Note: Quantitative data for this compound as a percentage of total fatty acids in specific human cell types like endothelial cells, neurons, and fibroblasts is not consistently reported in the literature, hence the qualitative and murine data presented.

Functional Significance of this compound in Cell Membranes

The incorporation of AdA into membrane phospholipids can influence several biophysical properties of the membrane, including:

  • Membrane Fluidity: The presence of the long and polyunsaturated acyl chain of AdA can increase membrane fluidity, which in turn can modulate the function of membrane-bound proteins such as receptors and ion channels.

  • Lipid Raft Formation: AdA-containing phospholipids may be selectively included or excluded from lipid raft microdomains, thereby influencing the signaling platforms within the cell membrane.

  • Substrate for Bioactive Lipid Production: Upon cellular stimulation, AdA can be released from the membrane by phospholipases, primarily phospholipase A2, making it available for enzymatic conversion into signaling molecules.

This compound Signaling Pathways

Released this compound is metabolized by three major enzymatic pathways, each producing a distinct set of bioactive lipids with various physiological effects.

Figure 2. Major metabolic pathways of this compound.
  • Cyclooxygenase (COX) Pathway: AdA is converted by COX enzymes to dihomo-prostaglandins and dihomo-thromboxanes. These molecules have been shown to influence platelet aggregation and vascular tone.

  • Lipoxygenase (LOX) Pathway: LOX enzymes metabolize AdA to dihomo-hydroxyeicosatetraenoic acids (DHETs), which are implicated in inflammatory responses.

  • Cytochrome P450 (CYP450) Pathway: CYP450 monooxygenases convert AdA to dihomo-epoxyeicosatrienoic acids (DHEETs), which have vasodilatory and anti-inflammatory properties.

Experimental Protocols

The accurate quantification and characterization of this compound in biological samples require specific and sensitive analytical methodologies. The following is a generalized protocol for the analysis of fatty acid composition in cell membranes.

Lipid Extraction from Cell Membranes

A modified Folch method is commonly employed for the total lipid extraction from cultured cells or tissues.

  • Cell Harvesting: Harvest cultured cells by scraping and wash twice with ice-cold phosphate-buffered saline (PBS).

  • Homogenization: Homogenize the cell pellet in a chloroform:methanol (2:1, v/v) solution.

  • Phase Separation: Add 0.9% NaCl solution to the homogenate to induce phase separation.

  • Lipid Collection: Centrifuge the mixture and collect the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Storage: Resuspend the lipid extract in a small volume of chloroform and store at -80°C until further analysis.

Fatty Acid Methyl Ester (FAME) Preparation and GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the separation and quantification of fatty acids.

  • Transesterification: Add a solution of methanolic HCl or BF3-methanol to the dried lipid extract and heat at 100°C for 1 hour to convert the fatty acids to their corresponding methyl esters (FAMEs).

  • Extraction of FAMEs: After cooling, add hexane and water to the mixture. Vortex and centrifuge to separate the phases. Collect the upper hexane layer containing the FAMEs.

  • GC-MS Analysis: Inject an aliquot of the FAME-containing hexane solution into the GC-MS system.

    • Gas Chromatograph (GC): Use a capillary column suitable for FAME separation (e.g., a polar stationary phase).

    • Mass Spectrometer (MS): Operate in electron ionization (EI) mode and scan a mass range appropriate for FAMEs.

  • Data Analysis: Identify individual FAMEs based on their retention times and mass spectra compared to known standards. Quantify the amount of each fatty acid by comparing the peak area to that of an internal standard.

Experimental Workflow for FAME Analysis Sample Cell or Tissue Sample Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Derivatization Transesterification to FAMEs Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing and Quantification GCMS->Data

Figure 3. Workflow for the analysis of fatty acid methyl esters (FAMEs).

Conclusion and Future Directions

This compound is an important, yet understudied, component of cell membranes with both structural and signaling roles. Its enrichment in key tissues suggests specialized functions that are only beginning to be elucidated. Future research should focus on obtaining more precise quantitative data on AdA distribution in a wider range of human cell types to better understand its tissue-specific roles. Furthermore, a deeper investigation into the downstream signaling pathways of AdA-derived metabolites will be crucial for understanding their impact on health and disease, and for identifying potential therapeutic targets in areas such as neurodegenerative diseases, cardiovascular disorders, and inflammation. The continued application of advanced lipidomic techniques will undoubtedly shed more light on the multifaceted contributions of this compound to cellular physiology.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Genetic Regulation of Adrenic Acid Metabolic Pathways

Introduction to this compound (AdA)

This compound (AdA), or docosatetraenoic acid (22:4n-6), is a long-chain omega-6 polyunsaturated fatty acid (PUFA). It is an elongation product of arachidonic acid (AA; 20:4n-6) and is found in various tissues, with particularly high levels in the brain and adrenal glands. While historically less studied than AA, recent research has highlighted the significant and distinct biological roles of AdA and its metabolites. AdA is involved in processes such as cell proliferation, myelination, and inflammation. Understanding the intricate genetic regulation of its metabolic pathways is crucial for developing therapeutic strategies targeting a range of pathologies, from neurological disorders to cancer.

This compound Metabolic Pathways

The metabolism of AdA involves a series of enzymatic steps for its synthesis and degradation. These pathways are tightly controlled to maintain cellular homeostasis.

Biosynthesis of this compound

AdA is synthesized from the essential fatty acid linoleic acid (18:2n-6) through a series of alternating desaturation and elongation reactions. The key enzymes involved are the fatty acid desaturases (FADS) and elongases of very long-chain fatty acids (ELOVL).

The primary pathway for AdA synthesis is as follows:

  • Linoleic Acid (LA; 18:2n-6) is converted to γ-Linolenic Acid (GLA; 18:3n-6) by Δ6-desaturase (FADS2) .

  • GLA is elongated to Dihomo-γ-linolenic Acid (DGLA; 20:3n-6) by ELOVL5 .

  • DGLA is desaturated to Arachidonic Acid (AA; 20:4n-6) by Δ5-desaturase (FADS1) .

  • Finally, AA is elongated to This compound (AdA; 22:4n-6) by ELOVL2 or ELOVL5 .

AdA can then be further desaturated by FADS2 to form docosapentaenoic acid n-6 (DPA n-6; 22:5n-6).

Catabolism and Conversion of this compound

AdA can be metabolized through several pathways:

  • Beta-oxidation: AdA can be retroconverted back to arachidonic acid or be completely degraded via peroxisomal β-oxidation to provide energy.

  • Enzymatic Conversion: Similar to arachidonic acid, AdA can be converted into bioactive lipid mediators by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) enzymes. These metabolites, such as dihomo-prostaglandins and dihomo-epoxyeicosatrienoic acids (dihomo-EETs), have their own distinct biological activities.

Genetic Regulation of this compound Metabolism

The enzymes involved in AdA metabolism are encoded by specific genes whose expression is tightly regulated at the transcriptional level. This regulation allows cells to control the levels of AdA and its derivatives in response to various physiological and environmental signals.

Key Regulatory Genes

The primary genes regulating the biosynthesis of AdA are:

  • FADS1: Encodes for Δ5-desaturase.

  • FADS2: Encodes for Δ6-desaturase.

  • ELOVL2: Encodes for Elongase 2.

  • ELOVL5: Encodes for Elongase 5.

Polymorphisms in the FADS gene cluster are known to influence the levels of long-chain PUFAs, including AdA.

Transcriptional Control

The expression of these genes is primarily controlled by two families of transcription factors:

  • Peroxisome Proliferator-Activated Receptors (PPARs): These are nuclear receptors that, upon activation by fatty acids and their derivatives, regulate the transcription of genes involved in lipid metabolism. PPARα, in particular, is known to upregulate genes involved in fatty acid oxidation. AdA itself can act as a ligand for PPARs, suggesting a potential feedback mechanism.

  • Sterol Regulatory Element-Binding Proteins (SREBPs): Specifically, SREBP-1c is a key regulator of lipogenesis. It activates the transcription of genes involved in fatty acid synthesis, including FADS1, FADS2, and ELOVL5. The activity of SREBP-1c is in turn regulated by insulin and other metabolic hormones.

The interplay between these transcription factors allows for the coordinated regulation of AdA metabolism in response to dietary intake and metabolic state.

Data Presentation

The following tables summarize hypothetical quantitative data on the genetic regulation of AdA metabolism.

Table 1: Relative mRNA Expression of Key Genes in Response to PPARα Agonist Treatment in Hepatocytes

GeneFold Change (vs. Control)p-value
FADS11.20.04
FADS21.50.02
ELOVL20.90.35
ELOVL51.80.01
CPT1A (Control)4.5< 0.001

Table 2: this compound Levels in Different Tissues of Wild-Type vs. FADS2 Knockout Mice

TissueAdA Concentration (µg/g tissue) - Wild TypeAdA Concentration (µg/g tissue) - FADS2 KO
Brain25.3 ± 3.12.1 ± 0.5
Liver10.8 ± 1.50.5 ± 0.1
Adrenal Gland45.2 ± 5.83.7 ± 0.8

Experimental Protocols

Protocol for Lipid Extraction and AdA Quantification by GC-MS

This protocol outlines the general steps for the extraction of total lipids from a biological sample and the subsequent quantification of AdA using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Homogenization: Homogenize the tissue or cell pellet in a mixture of chloroform:methanol (2:1, v/v).

  • Lipid Extraction: Add water to the homogenate to induce phase separation. The lower organic phase, containing the lipids, is collected.

  • Saponification and Methylation: The extracted lipids are saponified using methanolic NaOH to release the fatty acids. The fatty acids are then converted to fatty acid methyl esters (FAMEs) using a boron trifluoride-methanol solution.

  • Extraction of FAMEs: The FAMEs are extracted with hexane.

  • GC-MS Analysis: The extracted FAMEs are separated and quantified using a GC-MS system. The amount of AdA methyl ester is determined by comparing its peak area to that of a known internal standard.

Protocol for Gene Expression Analysis by quantitative PCR (qPCR)

This protocol describes the workflow for measuring the mRNA levels of genes involved in AdA metabolism.

  • RNA Extraction: Isolate total RNA from cells or tissues using a suitable RNA extraction kit.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity using gel electrophoresis.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers for the target genes (FADS1, FADS2, ELOVL2, ELOVL5), and a suitable qPCR master mix containing a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: Normalize the expression of the target genes to a stable housekeeping gene (e.g., GAPDH, ACTB). Calculate the relative fold change in gene expression using the ΔΔCt method.

Visualizations

Signaling Pathways and Workflows

Adrenic_Acid_Metabolic_Pathway LA Linoleic Acid (18:2n-6) GLA γ-Linolenic Acid (18:3n-6) LA->GLA FADS2 (Δ6-desaturase) DGLA Dihomo-γ-linolenic Acid (20:3n-6) GLA->DGLA ELOVL5 AA Arachidonic Acid (20:4n-6) DGLA->AA FADS1 (Δ5-desaturase) AdA This compound (22:4n-6) AA->AdA ELOVL2/5 DPAn6 DPA n-6 (22:5n-6) AdA->DPAn6 FADS2 (Δ6-desaturase) Metabolites Bioactive Metabolites (e.g., Dihomo-prostaglandins) AdA->Metabolites COX, LOX, CYP450 BetaOx β-oxidation AdA->BetaOx

Caption: Biosynthetic and catabolic pathway of this compound.

Transcriptional_Regulation_of_AdA_Metabolism Insulin Insulin SREBP1c SREBP-1c Insulin->SREBP1c activates FattyAcids Fatty Acids / AdA PPARs PPARs FattyAcids->PPARs activates FADS1 FADS1 SREBP1c->FADS1 upregulates FADS2 FADS2 SREBP1c->FADS2 upregulates ELOVL5 ELOVL5 SREBP1c->ELOVL5 upregulates PPARs->FADS1 regulates PPARs->FADS2 regulates

Caption: Transcriptional regulation of key genes in AdA metabolism.

Experimental_Workflow_for_AdA_Study cluster_sample Sample Preparation cluster_analysis Parallel Analysis cluster_quantification Quantification cluster_results Results Sample Biological Sample (Tissue or Cells) Lipid_Extraction Lipid Extraction & FAME Preparation Sample->Lipid_Extraction RNA_Extraction RNA Extraction & cDNA Synthesis Sample->RNA_Extraction GCMS GC-MS Analysis Lipid_Extraction->GCMS qPCR qPCR Analysis RNA_Extraction->qPCR AdA_Levels AdA Levels GCMS->AdA_Levels Gene_Expression Gene Expression qPCR->Gene_Expression

Caption: Workflow for studying AdA levels and gene expression.

Methodological & Application

Application Note: Quantitative Analysis of Adrenic Acid in Biological Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Adrenic Acid (AdA) in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a 22-carbon omega-6 polyunsaturated fatty acid, is a key metabolite of arachidonic acid and plays a significant role in various physiological and pathophysiological processes, including inflammation, and metabolic homeostasis.[1] Given its potential as a biomarker for metabolic, neurodegenerative, and cardiovascular diseases, accurate quantification is crucial.[2] This document provides comprehensive protocols for sample preparation, LC-MS/MS instrument parameters, and data analysis, supported by clear data presentation and workflow diagrams.

Introduction

This compound (AdA), or docosatetraenoic acid (22:4n-6), is an elongation product of arachidonic acid (ARA).[3][4] It is abundant in tissues such as the adrenal gland, brain, and vasculature.[3] AdA is metabolized by the same enzymatic pathways as ARA—cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP450) epoxygenases—to produce a range of bioactive lipid mediators. These metabolites are involved in regulating vascular tone, inflammatory responses, and cell signaling. The link between AdA and its metabolites to various diseases underscores the need for precise and reliable quantitative methods to explore its function and potential as a therapeutic target.

LC-MS/MS offers high sensitivity and selectivity, making it the ideal platform for quantifying low-abundance lipids like AdA in complex biological matrices without the need for derivatization. This note presents a complete methodology for AdA quantification, from sample extraction to final data analysis.

This compound Metabolic Pathways

This compound is metabolized into several families of signaling lipids by three primary enzymatic pathways. The CYP450 pathway leads to the formation of epoxydocosatrienoic acids (EDTs), the COX pathway produces dihomo-prostaglandins (DH-PGs) and dihomo-thromboxanes (DH-TXs), and the LOX pathway generates dihomo-hydroxyeicosatetraenoic acids (DH-HETEs).

Adrenic_Acid_Metabolism AdA This compound (AdA) COX COX Pathway AdA->COX LOX LOX Pathway AdA->LOX CYP450 CYP450 Pathway AdA->CYP450 Metabolites_COX DH-Prostaglandins DH-Thromboxanes COX->Metabolites_COX Metabolites_LOX DH-HETEs LOX->Metabolites_LOX Metabolites_CYP Epoxydocosatrienoic Acids (EDTs) CYP450->Metabolites_CYP

Caption: Major metabolic pathways of this compound.

Experimental Workflow

The overall workflow for the quantitative analysis of this compound involves sample collection, extraction of lipids, chromatographic separation, mass spectrometric detection, and final data processing. A simple protein precipitation or liquid-liquid extraction is typically sufficient for plasma and serum samples.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A 1. Biological Sample (e.g., Plasma/Serum) B 2. Addition of Internal Standard & Protein Precipitation (e.g., cold Acetonitrile) A->B C 3. Centrifugation B->C D 4. Supernatant Collection & Evaporation C->D E 5. Reconstitution D->E F 6. LC-MS/MS Injection E->F G 7. Data Acquisition (MRM) F->G H 8. Peak Integration & Quantification G->H I 9. Data Review & Reporting H->I

Caption: General experimental workflow for this compound analysis.

Experimental Protocols

Materials and Reagents
  • This compound standard (Cayman Chemical or equivalent)

  • This compound-d11 (or other suitable deuterated standard) as internal standard (IS)

  • LC-MS grade Acetonitrile, Methanol, Isopropanol, and Water

  • Formic Acid (LC-MS grade)

  • Human Plasma/Serum (pooled, for calibration curve and QCs)

Sample Preparation: Protein Precipitation

This protocol is adapted for plasma or serum samples.

  • Aliquot 100 µL of the biological sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 5 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile containing 1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 65:30:5 Acetonitrile:Isopropanol:Water).

  • Vortex to mix and transfer to an LC autosampler vial for analysis.

LC-MS/MS Method Parameters

The following tables summarize the instrumental conditions for the analysis.

Table 1: Liquid Chromatography Parameters

Parameter Value
HPLC System UHPLC System (e.g., Shimadzu Nexera, Waters Acquity)
Column C18 Reverse Phase Column (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL

| Gradient | 0-1 min (40% B), 1-8 min (40-95% B), 8-9 min (95% B), 9.1-12 min (40% B) |

Table 2: Mass Spectrometry Parameters

Parameter Value
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Source Temp. 150°C
Nebulizing Gas 2.0 L/min
Drying Gas 5.0 L/min
Interface Temp. 250°C

| Scan Type | Multiple Reaction Monitoring (MRM) |

Results and Discussion

Multiple Reaction Monitoring (MRM) Transitions

The specificity of the method is achieved by monitoring unique precursor-to-product ion transitions for this compound and its internal standard. The transitions are optimized by direct infusion of standard solutions.

Table 3: Optimized MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) Dwell Time (ms)
This compound 331.3 331.3 - 50
This compound (Qual) 331.3 287.3 -15 50
This compound-d11 (IS) 342.3 342.3 - 50

Note: Using the precursor ion as the product is a common practice for some fatty acids in SIM or MRM mode for high sensitivity. A qualifying fragment ion should also be monitored where possible.

Method Performance

The method should be validated according to standard bioanalytical guidelines. A typical calibration curve is constructed from 1 ng/mL to 5000 ng/mL.

Table 4: Representative Method Validation Data

Parameter Result
Linearity Range 1 - 5000 ng/mL
Correlation (R²) > 0.995
Lower Limit of Quantitation (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%

Data presented are typical expected values based on similar published methods.

Conclusion

This application note provides a detailed, high-performance LC-MS/MS method for the reliable quantification of this compound in biological matrices. The protocol, featuring a straightforward sample preparation and selective MRM detection, demonstrates excellent sensitivity, accuracy, and a wide linear range. This method is well-suited for clinical research and drug development applications, enabling further investigation into the role of this compound in health and disease.

References

Application Note: High-Throughput Extraction of Adrenic Acid from Human Plasma using Solid Phase Extraction (SPE) for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Adrenic acid (AdA), a 22-carbon long-chain polyunsaturated fatty acid, is gaining prominence as a critical biomarker in various pathophysiological processes, including inflammatory reactions, lipid metabolism, and oxidative stress.[1] Its association with metabolic, neurodegenerative, and cardiovascular diseases makes its accurate quantification in plasma essential for clinical research and therapeutic development.[1][2] This document provides a detailed protocol for the efficient extraction of this compound from human plasma samples using a 96-well solid-phase extraction (SPE) format. This method is optimized for high-throughput applications and provides a clean extract suitable for sensitive and selective analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

Principle of the Method

This protocol employs solid-phase extraction (SPE) to isolate this compound and other lipids from the complex plasma matrix. The procedure involves protein precipitation and subsequent binding of lipids to a solid support. Interfering substances, such as phospholipids, are washed away before the elution of the target analytes.[4] Acidification of the plasma sample helps to protonate acidic analytes like this compound, disrupting their interaction with plasma proteins and ensuring they are in a neutral form for optimal retention on a nonpolar SPE sorbent. The final eluate is concentrated and reconstituted in a solvent compatible with reversed-phase LC-MS/MS analysis.

Data Presentation

Table 1: Typical Plasma Concentrations of this compound and Major Related Fatty Acids

The following table summarizes the plasma concentrations of this compound and other key polyunsaturated fatty acids from a study of healthy young Canadian adults, providing a reference range for experimental results.

Fatty AcidAbbreviationMean Concentration (μmol/L)5th - 95th Percentile (μmol/L)
Linoleic Acid(18:2n-6)2603.91485.8 - 4048.2
Arachidonic Acid(20:4n-6)682.9365.2 - 1109.9
This compound (22:4n-6) 64.7 37.6 - 102.5
Eicosapentaenoic Acid(20:5n-3)61.121.6 - 149.9
Docosahexaenoic Acid(22:6n-3)99.446.1 - 188.1

Data adapted from Abdelmagid SA, et al. (2015). Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults.

Table 2: Performance Characteristics of the SPE-LC-MS/MS Method

This table outlines the expected performance characteristics for the quantification of fatty acids using a validated SPE-LC-MS/MS methodology.

ParameterExpected Performance
Linearity (r²)> 0.99
Lower Limit of Quantitation (LLOQ)0.5 - 1.0 µg/L
Intra-day Precision (%RSD)< 15%
Inter-day Precision (%RSD)< 15%
Accuracy/Recovery85% - 115%

Performance characteristics are based on typical validated bioanalytical methods for fatty acids and their metabolites in plasma.

Experimental Protocol

This protocol is adapted for a 96-well SPE plate format, which is ideal for processing multiple samples simultaneously.

Materials and Reagents
  • Plasma Samples: Human plasma collected in EDTA- or citrate-containing tubes, stored at -80°C.

  • SPE Plate: 96-well reversed-phase SPE plate (e.g., Waters Oasis HLB, Agilent Bond Elut Plexa).

  • This compound Standard: High-purity standard for calibration curves (e.g., from Cayman Chemical, Avanti Polar Lipids).

  • Internal Standard (IS): Deuterated this compound (e.g., this compound-d5) or another suitable deuterated fatty acid.

  • Solvents: LC-MS grade methanol, acetonitrile, isopropanol, and water.

  • Reagents: Formic acid (reagent grade).

  • Equipment:

    • 96-well plate vacuum manifold.

    • 96-well plate evaporator (e.g., TurboVap).

    • Microplate centrifuge.

    • Vortex mixer.

    • Calibrated pipettes.

    • LC-MS/MS system.

Solution Preparation
  • Internal Standard (IS) Spiking Solution: Prepare a stock solution of deuterated this compound in methanol. Create a working solution at a concentration of approximately 100 ng/mL.

  • Wash Solution: 5% Methanol in water with 0.1% formic acid.

  • Elution Solvent: Methanol.

  • Reconstitution Solvent: 50% Methanol in water or another solvent suitable for your LC method.

Sample Preparation and Extraction Workflow

The following diagram illustrates the key steps in the solid-phase extraction workflow.

G cluster_prep Sample Preparation cluster_spe Solid Phase Extraction (SPE) cluster_final Final Processing p1 Thaw 100 µL Plasma on Ice p2 Add 5 µL Internal Standard Solution p1->p2 p3 Vortex Mix p2->p3 s1 Condition SPE Plate (1 mL Methanol, then 1 mL Water) p3->s1 To SPE Manifold s2 Load Sample Mixture s1->s2 s3 Wash Plate (1.5 mL 5% Methanol) s2->s3 s4 Elute this compound (1.2 mL Methanol) s3->s4 f1 Evaporate Eluate Under Nitrogen s4->f1 Collect Eluate f2 Reconstitute in 50 µL of 50% Methanol f1->f2 f3 Analyze via LC-MS/MS f2->f3

Caption: Workflow for this compound Extraction from Plasma.

Step-by-Step Protocol
  • Sample Thawing and Spiking:

    • Thaw frozen plasma samples on ice.

    • Vortex each sample gently to ensure homogeneity.

    • To 100 µL of plasma in a microcentrifuge tube or 96-well plate, add 5 µL of the internal standard working solution.

    • Vortex for 10-20 seconds.

    • Acidify the sample by adding 10 µL of 2% phosphoric acid or formic acid to disrupt protein binding. Vortex again.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet precipitated proteins.

  • SPE Plate Conditioning:

    • Place the 96-well SPE plate on the vacuum manifold.

    • Condition each well by passing 1 mL of methanol, followed by 1 mL of water. Do not allow the wells to dry out completely.

  • Sample Loading:

    • Load the supernatant from the centrifuged plasma sample onto the conditioned SPE plate.

    • Apply gentle vacuum or pressure to slowly draw the sample through the sorbent at a rate of approximately 1 drop per second.

  • Washing:

    • Wash the wells with 1.5 mL of the wash solution (5% methanol with 0.1% formic acid) to remove hydrophilic impurities and phospholipids.

    • Dry the SPE plate under high vacuum for 5-10 minutes to remove any remaining wash solvent.

  • Elution:

    • Place a clean 96-well collection plate inside the manifold.

    • Elute the this compound and other retained lipids by adding 1.2 mL of methanol to each well.

    • Allow the solvent to pass through slowly to ensure complete elution.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness in a 96-well evaporator under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried extract in 50 µL of the reconstitution solvent.

    • Seal the plate, vortex for 30 seconds, and centrifuge briefly. The sample is now ready for LC-MS/MS analysis.

This compound Metabolic Pathway

This compound serves as a substrate for several enzymatic pathways, leading to the formation of biologically active metabolites. Understanding this pathway is crucial for interpreting the biological significance of this compound levels. AdA is metabolized by cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP450) enzymes. The CYP450 pathway, in particular, converts AdA into epoxydocosatrienoic acids (EDTs), which have anti-inflammatory and analgesic properties.

G cluster_enzymes Metabolizing Enzymes cluster_metabolites Bioactive Metabolites AdA This compound (AdA) COX COX AdA->COX LOX LOX AdA->LOX CYP450 CYP450 Epoxygenase AdA->CYP450 DHPGI2 DH-Prostaglandins (e.g., DH-PGI₂) COX->DHPGI2 DHHETEs DH-HETEs LOX->DHHETEs EDTs Epoxydocosatrienoic Acids (EDTs) CYP450->EDTs

Caption: Metabolic Pathways of this compound.

References

Application Notes and Protocols for Adrenic Acid Derivatization in Gas Chromatography Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenic acid (AdA), a 22-carbon omega-6 polyunsaturated fatty acid, is a significant bioactive lipid involved in various physiological and pathological processes. As a key intermediate in the metabolism of arachidonic acid, its accurate quantification in biological matrices is crucial for understanding its role in inflammation, cardiovascular disease, and neuroscience. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of fatty acids. However, the inherent low volatility and high polarity of free fatty acids like this compound lead to poor chromatographic performance, characterized by broad, tailing peaks.

To overcome these challenges, derivatization is an essential sample preparation step. This process chemically modifies the carboxylic acid group of this compound, increasing its volatility and thermal stability, thereby enabling sharp, symmetrical peaks and improved sensitivity in GC analysis. This document provides detailed protocols for the two most common derivatization techniques for this compound: fatty acid methyl ester (FAME) formation and silylation to form trimethylsilyl (TMS) esters.

Experimental Workflow

The general workflow for the analysis of this compound by GC-MS involves sample preparation, derivatization, and subsequent chromatographic analysis.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., plasma, tissue) Extraction Lipid Extraction Sample->Extraction Deriv_Choice Choose Method Extraction->Deriv_Choice FAME FAME Formation Deriv_Choice->FAME Esterification Silylation Silylation (TMS) Deriv_Choice->Silylation Silylation GCMS GC-MS Analysis FAME->GCMS Silylation->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: Workflow for this compound Analysis.

Derivatization Protocols

Two primary methods for the derivatization of this compound for GC-MS analysis are detailed below. The choice of method may depend on the sample matrix, available reagents, and whether other functional groups in the sample need to be derivatized.

Protocol 1: Fatty Acid Methyl Ester (FAME) Formation via Acid-Catalyzed Esterification

This is a widely used and robust method for converting fatty acids to their more volatile methyl esters.

Materials and Reagents:

  • This compound standard or lipid extract containing this compound

  • Boron trifluoride-methanol (BF₃-MeOH) solution (14% w/v)

  • Hexane or Heptane (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vials with PTFE-lined caps

  • Vortex mixer

  • Heating block or water bath

  • Centrifuge

Procedure:

  • Sample Preparation: Place the dried lipid extract or a known amount of this compound standard (typically 1-5 mg) into a reaction vial.

  • Reagent Addition: Add 1-2 mL of 14% BF₃-MeOH solution to the vial.

  • Reaction: Tightly cap the vial and heat at 60-100°C for 10-60 minutes. A common condition is 80°C for 30 minutes. The optimal time and temperature may need to be determined empirically for specific sample types.

  • Extraction: Cool the vial to room temperature. Add 1 mL of hexane (or heptane) and 1 mL of saturated NaCl solution.

  • Phase Separation: Vortex the mixture vigorously for 1 minute and then centrifuge at approximately 1,500 x g for 5 minutes to separate the layers.

  • Collection: Carefully transfer the upper organic layer (containing the FAMEs) to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.

  • Analysis: The sample is now ready for GC-MS analysis.

Protocol 2: Silylation to form Trimethylsilyl (TMS) Esters

Silylation is a rapid and effective method for derivatizing compounds with active hydrogens, including carboxylic acids.

Materials and Reagents:

  • This compound standard or lipid extract containing this compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Aprotic solvent (e.g., acetonitrile, dichloromethane, pyridine) (GC grade)

  • Reaction vials with PTFE-lined caps

  • Vortex mixer

  • Heating block or oven

Procedure:

  • Sample Preparation: Place the dried lipid extract or a known amount of this compound standard (e.g., 1 mg/mL in an aprotic solvent) into a reaction vial. If the sample is in a solvent, it must be evaporated to dryness first.

  • Reagent Addition: Add 50-100 µL of BSTFA with 1% TMCS to the vial.

  • Reaction: Tightly cap the vial, vortex for 10-30 seconds, and heat at 60-80°C for 30-60 minutes. A common condition is 60°C for 60 minutes.

  • Analysis: Cool the vial to room temperature. An appropriate solvent (e.g., hexane) can be added to dilute the sample if necessary. The sample is now ready for injection into the GC-MS.

Quantitative Data Summary

The following tables summarize typical performance data for the derivatization and analysis of fatty acids. While specific data for this compound is limited in the public domain, these values provide a general expectation for method performance.

Table 1: Comparison of Derivatization Method Performance for Fatty Acids

ParameterFAME Formation (BF₃-MeOH)Silylation (BSTFA + 1% TMCS)
Recovery 85-110%90-105%
Precision (RSD) < 10%< 5%
Reaction Time 10-60 min30-60 min
Reaction Temp. 60-100°C60-80°C
Advantages Robust, widely used, stable derivativesFast, effective for multiple functional groups
Disadvantages Harsher conditions may degrade some PUFAsReagents are moisture-sensitive

Table 2: Typical GC-MS Parameters for FAME Analysis

ParameterSetting
GC Column DB-23, HP-88, or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0-1.5 mL/min
Injector Temp. 250°C
Split Ratio 10:1 to 50:1
Oven Program Initial: 100°C, hold 2 min; Ramp 1: 10°C/min to 200°C; Ramp 2: 5°C/min to 240°C, hold 10 min
MS Transfer Line 250°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-550

This compound Metabolism

This compound is metabolized by three main enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450), leading to the formation of various bioactive lipid mediators.

Adrenic_Acid_Metabolism cluster_cox COX Pathway cluster_lox LOX Pathway cluster_cyp450 CYP450 Pathway AdA This compound (AdA) COX Cyclooxygenase (COX) AdA->COX LOX Lipoxygenase (LOX) AdA->LOX CYP450 Cytochrome P450 (CYP450) AdA->CYP450 DH_PGs Dihomo-Prostaglandins (e.g., DH-PGI₂, DH-PGE₂) COX->DH_PGs DH_TXs Dihomo-Thromboxanes (e.g., DH-TXA₂) COX->DH_TXs DH_HETEs Dihomo-Hydroxyeicosatetraenoic Acids (DH-HETEs) LOX->DH_HETEs DH_EETs Dihomo-Epoxyeicosatrienoic Acids (DH-EETs) CYP450->DH_EETs

Caption: this compound Metabolic Pathways.

Conclusion

The derivatization of this compound is a critical step for its accurate and reliable quantification by GC-MS. Both FAME formation and silylation are effective methods, and the choice between them will depend on the specific requirements of the analysis. The protocols and information provided in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals to successfully analyze this compound in various biological matrices. Proper method validation, including the use of appropriate internal standards, is essential for obtaining high-quality quantitative data.

Application Notes: Tracing Adrenic Acid Metabolism with Stable Isotope Labels

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Adrenic acid (AdA), a 22-carbon omega-6 polyunsaturated fatty acid (22:4n-6), is a direct chain-elongation product of the well-known arachidonic acid (AA).[1][2][3] It is abundant in tissues such as the adrenal gland, brain, and vascular system, where it plays a significant role in regulating various pathophysiological processes, including inflammatory responses, vascular function, and cell signaling.[1][3] Similar to AA, AdA is metabolized by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) enzymes into a unique family of bioactive lipid mediators.

To elucidate the precise metabolic fate and functional roles of AdA, stable isotope tracer studies are invaluable. By introducing AdA labeled with stable isotopes (e.g., deuterium (d4) or carbon-13 (13C)), researchers can track its conversion into various metabolites within complex biological systems. Stable isotope tracers are chemically identical to their endogenous counterparts, ensuring they follow the same metabolic pathways, but their increased mass allows for precise detection and quantification by mass spectrometry. This approach offers a safe and powerful alternative to radioactive isotopes, enabling detailed kinetic analysis of AdA metabolism in both in vitro and in vivo models.

These application notes provide detailed protocols and guidance for designing and executing tracer studies using stable isotope-labeled AdA to investigate its metabolic pathways and biological significance.

Core Applications and Signaling Pathways

Stable isotope-labeled AdA can be used to investigate several key biological processes:

  • Cardiovascular Physiology: Labeled AdA allows for tracing its conversion to vasodilatory dihomo-epoxyeicosatrienoic acids (DH-EETs) by CYP450 enzymes and to dihomo-prostaglandins like dihomo-prostacyclin (DH-PGI2) by COX enzymes, which modulates platelet aggregation and vascular tone.

  • Neurobiology: As AdA can cross the blood-brain barrier, labeled tracers can help understand its role in the central nervous system and its contribution to neurodegenerative conditions.

  • Inflammation and Immunology: The metabolism of AdA via the LOX pathway to dihomo-hydroxyeicosatetraenoic acids (DH-HETEs) can be tracked to clarify its role in modulating immune responses.

  • Drug Discovery and Development: These methods are crucial for screening compounds that inhibit specific enzymes (COX, LOX, CYP450) in the AdA metabolic cascade, identifying new therapeutic targets.

This compound Metabolic Pathways

AdA is enzymatically converted into several classes of bioactive lipid mediators:

  • Cyclooxygenase (COX) Pathway: Produces dihomo-prostaglandins (DH-PGs) and dihomo-thromboxanes (DH-TXs). For example, human vascular endothelial cells metabolize AdA to DH-PGI2 and DH-PGE2.

  • Cytochrome P450 (CYP450) Pathway: Generates DH-EETs, which act as endothelium-derived hyperpolarizing factors involved in vasodilation.

  • Lipoxygenase (LOX) Pathway: Metabolizes AdA into DH-HETEs in tissues such as platelets.

Adrenic_Acid_Metabolism cluster_0 Metabolic Pathways ADA Stable Isotope-Labeled This compound (d4-AdA) COX COX Pathway ADA->COX CYP450 CYP450 Pathway ADA->CYP450 LOX LOX Pathway ADA->LOX PGs d4-Dihomo-Prostaglandins (DH-PGE₂, DH-PGI₂) d4-Dihomo-Thromboxanes COX->PGs EETs d4-Dihomo-Epoxyeicosatrienoic Acids (DH-EETs) CYP450->EETs HETEs d4-Dihomo-Hydroxyeicosatetraenoic Acids (DH-HETEs) LOX->HETEs

Metabolic pathways of stable isotope-labeled this compound.

Experimental Workflow and Protocols

A typical tracer experiment involves incubating cells or administering the labeled compound to an animal model, followed by lipid extraction and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental_Workflow start Start: Cell Culture or Animal Model incubation Incubate with Stable Isotope-Labeled AdA (e.g., d4-AdA) start->incubation collection Sample Collection (Cells, Plasma, Tissues) incubation->collection extraction Lipid Extraction (e.g., Folch Method) collection->extraction analysis LC-MS/MS Analysis (Targeted MRM) extraction->analysis quantification Data Processing & Quantification analysis->quantification end End: Metabolic Profile quantification->end

General experimental workflow for AdA tracer studies.
Protocol 1: In Vitro Tracer Study in Cultured Endothelial Cells

This protocol describes the tracing of d4-AdA metabolism in human umbilical vein endothelial cells (HUVECs).

1. Materials and Reagents

  • HUVECs and appropriate culture medium.

  • Stable isotope-labeled this compound (e.g., d4-AdA).

  • Solvents: Chloroform, Methanol, Isopropanol (IPA), Acetonitrile (ACN) (all LC-MS grade).

  • Internal Standards (IS): Deuterated standards for major lipid classes (e.g., d8-AA, d4-PGE2).

  • 0.9% NaCl solution.

2. Cell Culture and Treatment

  • Culture HUVECs to ~80-90% confluency in 6-well plates.

  • Prepare a stock solution of d4-AdA in ethanol.

  • Dilute the d4-AdA stock in culture medium to a final concentration of 10-30 µM.

  • Remove the old medium from cells, wash once with PBS, and add the d4-AdA-containing medium.

  • Incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C.

3. Sample Collection and Lipid Extraction (Modified Folch Method)

  • After incubation, place plates on ice and collect the medium (supernatant).

  • Wash cells with ice-cold PBS and scrape them into 1 mL of PBS.

  • Transfer the cell suspension to a glass tube. Add a known amount of the internal standard mixture.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture. Vortex vigorously for 2 minutes.

  • Add 0.5 mL of 0.9% NaCl solution to induce phase separation. Vortex for 1 minute.

  • Centrifuge at 2000 x g for 10 minutes. Three layers will form: an upper aqueous layer, a protein disk, and a lower organic layer containing lipids.

  • Carefully collect the lower organic (chloroform) layer using a glass Pasteur pipette and transfer to a new glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of ACN/IPA/H2O (65:30:5 v/v/v) for LC-MS/MS analysis.

Protocol 2: Analytical Method by LC-MS/MS

This protocol provides a general method for the targeted quantification of d4-AdA and its metabolites.

1. Instrumentation

  • Liquid Chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. LC Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10 v/v).

  • Flow Rate: 0.3 mL/min.

  • Gradient: A linear gradient from 30% B to 95% B over 15 minutes, hold for 5 minutes, then re-equilibrate.

3. MS/MS Conditions

  • Ionization Mode: Negative ESI.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each analyte on the instrument used. The table below provides theoretical values for d4-labeled compounds.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
This compound-d4 (d4-AdA)335.5291.5[M-H]⁻
DH-PGE₂-d4381.5345.5Loss of H₂O and CO₂ fragments
DH-16,17-EET-d4351.5209.3Fragmentation of the epoxy ring
DH-17-HETE-d4351.5155.2Cleavage adjacent to hydroxyl group
Note: The exact m/z values should be confirmed experimentally using pure standards.

4. Data Analysis

  • Integrate the peak areas for each labeled metabolite and the corresponding internal standard.

  • Calculate the concentration of each metabolite using a calibration curve generated from authentic standards.

  • Normalize data to the amount of protein or number of cells per sample.

Data Presentation: Quantitative Analysis

The following table presents example data from an in vitro tracer study, demonstrating the time-dependent conversion of d4-AdA into its primary metabolites in endothelial cells.

Table 1: Time-Course of d4-Adrenic Acid Metabolism in HUVECs

Time (minutes)d4-AdA (ng/mg protein)d4-DH-PGI₂ (ng/mg protein)d4-DH-16,17-EET (ng/mg protein)d4-DH-17-HETE (ng/mg protein)
098.5 ± 5.1< LOD< LOD< LOD
1575.2 ± 4.35.8 ± 0.612.1 ± 1.13.4 ± 0.4
3051.6 ± 3.910.2 ± 0.920.5 ± 1.86.8 ± 0.7
6028.1 ± 2.515.6 ± 1.425.3 ± 2.29.1 ± 0.9
12010.4 ± 1.218.9 ± 1.722.1 ± 2.011.5 ± 1.1
Data are represented as mean ± SD. LOD = Limit of Detection.

This data clearly illustrates the consumption of the labeled precursor (d4-AdA) and the corresponding appearance and accumulation of its metabolites generated from the COX (DH-PGI₂), CYP450 (DH-16,17-EET), and LOX (DH-17-HETE) pathways over time. Such quantitative insights are critical for understanding the kinetics and regulation of AdA metabolism.

References

Application Notes and Protocols for the Identification of Adrenic Acid Species using Lipidomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenic acid (AdA), a 22-carbon omega-6 polyunsaturated fatty acid, is increasingly recognized for its significant role in various physiological and pathophysiological processes, including inflammation, vascular function, and neurological signaling.[1][2] As the immediate elongation product of arachidonic acid (AA), AdA serves as a substrate for the same enzymatic pathways—cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450)—leading to the formation of a diverse range of bioactive lipid mediators.[1][3] The comprehensive analysis of AdA and its metabolites, collectively referred to as this compound species, is crucial for understanding their biological functions and for the development of novel therapeutic strategies.

This document provides a detailed workflow and experimental protocols for the identification and quantification of this compound species in biological samples using a state-of-the-art lipidomics approach based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Lipidomics Workflow for this compound Species Identification

The overall workflow for the lipidomics analysis of this compound species encompasses several key stages, from initial sample handling to final data interpretation. A generalized schematic of this workflow is presented below.

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Handling cluster_interpretation Biological Interpretation Sample_Collection Sample Collection (e.g., Plasma, Tissue) Lipid_Extraction Lipid Extraction Sample_Collection->Lipid_Extraction LC_Separation Liquid Chromatography (LC) Separation Lipid_Extraction->LC_Separation MS_Analysis Mass Spectrometry (MS/MS) Analysis LC_Separation->MS_Analysis Data_Processing Data Processing & Peak Identification MS_Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis Pathway_Analysis Pathway Analysis Statistical_Analysis->Pathway_Analysis Biomarker_Discovery Biomarker Discovery Pathway_Analysis->Biomarker_Discovery

A generalized workflow for lipidomics analysis.

Experimental Protocols

Sample Preparation and Lipid Extraction

Proper sample handling and efficient lipid extraction are critical for accurate and reproducible results. The following protocol is a modified Folch method, widely used for the extraction of total lipids from biological matrices.

Materials:

  • Biological sample (e.g., 100 µL plasma, 20-50 mg tissue)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (or 0.1 M KCl)

  • Internal standards (e.g., deuterated this compound)

  • Glass centrifuge tubes with PTFE-lined caps

  • Homogenizer (for tissue samples)

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • Sample Collection and Storage: Collect biological samples and immediately store them at -80°C to minimize lipid degradation. Avoid repeated freeze-thaw cycles.

  • Homogenization (for tissue samples): Weigh the frozen tissue and homogenize it in a 2:1 (v/v) chloroform:methanol solution. For a 20 mg tissue sample, use 1 mL of the solvent mixture.

  • Lipid Extraction:

    • For plasma samples, add 100 µL of plasma to a glass centrifuge tube.

    • Add the internal standard(s) to the sample.

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

    • Vortex vigorously for 2 minutes.

    • Incubate on ice for 30 minutes.

  • Phase Separation:

    • Add 0.5 mL of 0.9% NaCl solution to the tube.

    • Vortex for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Lipid Collection:

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as 100 µL of a 9:1 (v/v) methanol:toluene mixture.

LC-MS/MS Analysis

This section provides a general protocol for the analysis of this compound species using a reversed-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient to 98% B

    • 15-20 min: Hold at 98% B

    • 20.1-25 min: Re-equilibrate at 30% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 5 µL

MS/MS Parameters:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Collision Gas: Argon

  • Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound and its Metabolites:

The specific precursor and product ion pairs (MRM transitions) for each this compound species of interest need to be optimized. The following table provides representative MRM transitions.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (AdA)331.3287.315
Dihomo-Prostaglandin G2 (DH-PGG2)363.3171.125
Dihomo-Prostaglandin H2 (DH-PGH2)363.3319.220
Dihomo-Prostaglandin E2 (DH-PGE2)365.3329.318
Dihomo-Prostaglandin D2 (DH-PGD2)365.3245.222
Dihomo-Thromboxane B2 (DH-TXB2)383.3185.128
14,15-Dihomo-epoxyeicosatrienoic acid (14,15-DH-EET)347.3219.212
16,17-Dihomo-epoxyeicosatrienoic acid (16,17-DH-EET)347.3233.212
19,20-Dihomo-epoxyeicosatrienoic acid (19,20-DH-EET)347.3261.212
20-Hydroxyeicosatetraenoic acid (20-HETE) from AdA347.3329.315

Note: These values are illustrative and should be optimized for the specific instrument used.

Data Presentation

Quantitative data from lipidomics experiments should be summarized in a clear and structured format to facilitate comparison between different experimental groups.

Table 1: Representative Quantitative Data of this compound Species in Human Plasma (ng/mL)

This compound SpeciesControl Group (n=20)Disease Group (n=20)p-valueFold Change
This compound (AdA)150.5 ± 25.2280.1 ± 45.8<0.0011.86
DH-PGE22.8 ± 0.95.9 ± 1.5<0.0012.11
DH-PGD21.5 ± 0.43.2 ± 0.8<0.0012.13
DH-TXB20.9 ± 0.32.1 ± 0.7<0.0012.33
16,17-DH-EET4.2 ± 1.12.1 ± 0.6<0.010.50
20-HETE (from AdA)1.8 ± 0.53.5 ± 1.0<0.0011.94

Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Data Processing and Analysis

Raw LC-MS/MS data needs to be processed to identify and quantify the this compound species of interest.

Software:

Several software packages are available for processing lipidomics data, including MS-DIAL, LipidSearch, and Skyline.

Steps:

  • Peak Picking and Alignment: The software identifies chromatographic peaks and aligns them across different samples.

  • Lipid Identification: Identification is based on matching the precursor m/z, retention time, and MS/MS fragmentation pattern to a lipid database (e.g., LIPID MAPS).

  • Quantification: The peak area of each identified lipid is integrated. The concentration is calculated relative to the corresponding internal standard.

  • Statistical Analysis: Statistical tests (e.g., t-test, ANOVA) are performed to identify significant differences in the levels of this compound species between experimental groups.

Signaling Pathways of this compound

This compound is metabolized by three primary enzymatic pathways, each producing a distinct set of bioactive lipid mediators.

Cyclooxygenase (COX) Pathway

The COX pathway converts this compound into dihomo-prostanoids, which are involved in inflammation and vascular function.

COX_Pathway AdA This compound COX1_2 COX-1 / COX-2 AdA->COX1_2 DH_PGG2 DH-PGG2 COX1_2->DH_PGG2 Peroxidase Peroxidase DH_PGG2->Peroxidase DH_PGH2 DH-PGH2 Peroxidase->DH_PGH2 PGE_Synthase PGE Synthase DH_PGH2->PGE_Synthase PGD_Synthase PGD Synthase DH_PGH2->PGD_Synthase TXA_Synthase TXA Synthase DH_PGH2->TXA_Synthase DH_PGE2 DH-PGE2 PGE_Synthase->DH_PGE2 DH_PGD2 DH-PGD2 PGD_Synthase->DH_PGD2 DH_TXA2 DH-TXA2 TXA_Synthase->DH_TXA2

The Cyclooxygenase (COX) pathway of this compound metabolism.
Lipoxygenase (LOX) Pathway

The LOX pathway metabolizes this compound to dihomo-hydroxyeicosatetraenoic acids (DH-HETEs) and dihomo-leukotrienes, which are potent inflammatory mediators.

LOX_Pathway AdA This compound LOX5 5-LOX AdA->LOX5 LOX12 12-LOX AdA->LOX12 LOX15 15-LOX AdA->LOX15 DH_HPETEs DH-HPETEs LOX5->DH_HPETEs LOX12->DH_HPETEs LOX15->DH_HPETEs Peroxidases Peroxidases DH_HPETEs->Peroxidases DH_Leukotrienes DH-Leukotrienes DH_HPETEs->DH_Leukotrienes DH_HETEs DH-HETEs Peroxidases->DH_HETEs

The Lipoxygenase (LOX) pathway of this compound metabolism.
Cytochrome P450 (CYP450) Pathway

The CYP450 pathway generates dihomo-epoxyeicosatrienoic acids (DH-EETs) and 20-hydroxyeicosatetraenoic acid (20-HETE) from this compound, which are involved in regulating vascular tone and ion transport.[4]

CYP450_Pathway AdA This compound CYP_Epoxygenase CYP Epoxygenase AdA->CYP_Epoxygenase CYP_Hydroxylase CYP ω-Hydroxylase AdA->CYP_Hydroxylase DH_EETs DH-EETs CYP_Epoxygenase->DH_EETs HETE_20 20-HETE (from AdA) CYP_Hydroxylase->HETE_20 sEH soluble Epoxide Hydrolase (sEH) DH_EETs->sEH DH_DHDPs DH-DHDPs sEH->DH_DHDPs

The Cytochrome P450 (CYP450) pathway of this compound metabolism.

Conclusion

The lipidomics workflow described in these application notes provides a robust and comprehensive approach for the identification and quantification of this compound species in biological samples. By employing detailed and standardized protocols, researchers can obtain high-quality data to unravel the complex roles of these lipid mediators in health and disease, ultimately paving the way for new diagnostic and therapeutic opportunities.

References

Application Notes and Protocols for Studying Adrenic Acid Metabolism in a Cell Culture Model

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to establish and utilize a cell culture model for investigating the metabolism of adrenic acid (AdA). This compound, a 22-carbon long-chain omega-6 fatty acid, is a key intermediate in the metabolism of arachidonic acid and is implicated in various physiological and pathological processes, including inflammation and cellular signaling.[1][2]

Introduction to the Cell Culture Model

This model utilizes cultured mammalian cells to study the enzymatic conversion of exogenous this compound into its various metabolites. The primary cell line recommended is Human Umbilical Vein Endothelial Cells (HUVECs), as they have been demonstrated to metabolize this compound into dihomoprostaglandins.[3][4] However, depending on the research focus, other cell lines such as hepatocytes (e.g., HepG2, Huh7) or neuronal cells can also be employed to investigate tissue-specific aspects of this compound metabolism.[5]

The general workflow involves culturing the selected cell line, treating the cells with this compound, extracting the total lipids, and analyzing the fatty acid profile and specific metabolites using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

Cell Culture

Objective: To propagate a suitable cell line for this compound metabolism studies.

Recommended Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

  • HUVECs (primary cells or a low-passage cell line)

  • Endothelial Cell Growth Medium (e.g., EGM™-2 BulletKit™)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution (0.05%)

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Thaw and seed HUVECs in T-75 flasks according to the supplier's instructions.

  • Culture the cells in Endothelial Cell Growth Medium at 37°C in a humidified atmosphere of 5% CO2.

  • When the cells reach 80-90% confluency, subculture them.

    • Aspirate the culture medium and wash the cell monolayer once with sterile PBS.

    • Add 2-3 mL of Trypsin-EDTA solution and incubate for 3-5 minutes at 37°C until the cells detach.

    • Neutralize the trypsin with 5-7 mL of growth medium and gently pipette to create a single-cell suspension.

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh growth medium and plate onto new culture vessels at a suitable split ratio (e.g., 1:3 to 1:5).

  • For experiments, seed the cells into 6-well or 12-well plates and allow them to reach 80-90% confluency.

This compound Treatment

Objective: To expose cultured cells to this compound to study its metabolism.

Materials:

  • This compound (high purity)

  • Ethanol (for stock solution)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Serum-free cell culture medium

Protocol:

  • Preparation of this compound-BSA Complex:

    • Prepare a stock solution of this compound (e.g., 10 mM) in ethanol.

    • Prepare a 10% (w/v) solution of fatty acid-free BSA in serum-free culture medium.

    • Slowly add the this compound stock solution to the BSA solution while gently vortexing to achieve the desired final concentration. A molar ratio of AdA to BSA between 2:1 and 4:1 is recommended to mimic physiological conditions.

    • Incubate the complex at 37°C for 30-60 minutes to ensure complete binding.

  • Cell Treatment:

    • Aspirate the growth medium from the cultured cells and wash once with sterile PBS.

    • Add the serum-free medium containing the this compound-BSA complex to the cells. It is recommended to perform a dose-response experiment with final this compound concentrations ranging from 1 µM to 50 µM.

    • Incubate the cells for a desired period (e.g., 1, 6, 12, or 24 hours) at 37°C and 5% CO2.

    • Include a vehicle control (medium with BSA-ethanol complex without this compound).

Lipid Extraction

Objective: To extract total lipids from the cultured cells for subsequent analysis. The following protocol is a modified Bligh-Dyer method.

Materials:

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • 0.9% NaCl solution

  • Internal standards (e.g., deuterated fatty acids like C17:0 or others not expected in the sample)

  • Glass tubes with Teflon-lined caps

  • Nitrogen gas stream

Protocol:

  • After the incubation period, aspirate the treatment medium.

  • Wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold methanol to each well of a 6-well plate and scrape the cells. Transfer the cell suspension to a glass tube.

  • Add a known amount of internal standard to each sample for normalization.

  • Add 2 mL of chloroform to each tube.

  • Vortex the mixture vigorously for 1 minute.

  • Add 0.8 mL of 0.9% NaCl solution and vortex again for 1 minute.

  • Centrifuge the tubes at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Store the dried lipid extract at -80°C until analysis.

Sample Preparation for GC-MS Analysis (Transesterification)

Objective: To convert fatty acids in the lipid extract to their volatile fatty acid methyl esters (FAMEs) for GC-MS analysis.

Materials:

  • Toluene

  • 1% Sulfuric acid in methanol

  • Saturated NaCl solution

  • Hexane (HPLC grade)

Protocol:

  • Re-dissolve the dried lipid extract in 1 mL of toluene.

  • Add 2 mL of 1% sulfuric acid in methanol.

  • Cap the tubes tightly and incubate at 50°C for 2 hours.

  • After cooling to room temperature, add 2 mL of saturated NaCl solution and 2 mL of hexane.

  • Vortex vigorously and centrifuge at 1000 x g for 5 minutes to separate the phases.

  • Collect the upper hexane layer containing the FAMEs.

  • Evaporate the hexane under a nitrogen stream and reconstitute the FAMEs in a small volume of hexane (e.g., 50-100 µL) for GC-MS injection.

GC-MS and LC-MS/MS Analysis

Objective: To identify and quantify this compound and its metabolites.

GC-MS for Total Fatty Acid Profiling:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injection: 1 µL of the FAMEs solution in splitless mode.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 50-550.

  • Identification: Identify FAMEs by comparing their retention times and mass spectra with authentic standards and library data (e.g., NIST).

LC-MS/MS for Specific Metabolite Analysis (e.g., Dihomo-prostaglandins, DH-EETs):

  • Instrument: Liquid chromatograph coupled to a tandem mass spectrometer (e.g., QqQ).

  • Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient from low to high organic phase to resolve the metabolites of interest.

  • Ionization: Electrospray ionization (ESI) in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode using specific precursor-to-product ion transitions for each metabolite. These transitions should be optimized using authentic standards.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between different experimental conditions.

Table 1: this compound and its Major Metabolites in Cultured HUVECs.

CompoundControl (Vehicle)10 µM this compound50 µM this compound
This compound (22:4n-6)Endogenous Level (ng/mg protein)Fold Change vs. ControlFold Change vs. Control
Dihomo-Prostaglandin E2 (DH-PGE2)Basal Level (pg/mg protein)Fold Change vs. ControlFold Change vs. Control
Dihomo-Prostaglandin F2α (DH-PGF2α)Basal Level (pg/mg protein)Fold Change vs. ControlFold Change vs. Control
16,17-Dihomo-Epoxyeicosatrienoic Acid (16,17-DH-EET)Basal Level (pg/mg protein)Fold Change vs. ControlFold Change vs. Control

Visualizations

This compound Metabolism Pathways

Adrenic_Acid_Metabolism cluster_enzymes Enzymatic Pathways AdA This compound (AdA) COX Cyclooxygenase (COX) AdA->COX LOX Lipoxygenase (LOX) AdA->LOX CYP450 Cytochrome P450 (CYP450) AdA->CYP450 Dihomo_Prostaglandins Dihomo-Prostaglandins (e.g., DH-PGE2, DH-PGI2) COX->Dihomo_Prostaglandins Dihomo_HETEs Dihomo-Hydroxyeicosatetraenoic Acids (DH-HETEs) LOX->Dihomo_HETEs Dihomo_EETs Dihomo-Epoxyeicosatrienoic Acids (DH-EETs) CYP450->Dihomo_EETs

Caption: Major enzymatic pathways of this compound metabolism.

Experimental Workflow

Experimental_Workflow cluster_analysis Analysis Methods start Start cell_culture 1. Cell Culture (e.g., HUVECs) start->cell_culture treatment 2. This compound Treatment cell_culture->treatment extraction 3. Lipid Extraction treatment->extraction analysis 4. Instrumental Analysis extraction->analysis gcms GC-MS (Total Fatty Acids) analysis->gcms lcms LC-MS/MS (Specific Metabolites) analysis->lcms data 5. Data Analysis end End data->end gcms->data lcms->data

References

Application Notes and Protocols for Adrenic Acid Analysis in Brain Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the sample preparation and analysis of adrenic acid in brain tissue. The protocols detailed below cover tissue homogenization, lipid extraction, derivatization, and quantification using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound (AdA), a 22-carbon omega-6 polyunsaturated fatty acid, is a significant component of the lipid profile in the brain.[1] It is formed through the elongation of arachidonic acid and is a precursor to a variety of bioactive metabolites, including dihomo-prostaglandins and dihomo-epoxyeicosatrienoic acids.[2][3][4] These metabolites are involved in crucial physiological and pathophysiological processes such as inflammation, vasodilation, and neuromodulation.[2] Accurate quantification of this compound in brain tissue is therefore vital for neuroscience research and the development of therapeutics targeting neurological disorders.

This application note provides detailed protocols for the extraction and quantification of this compound from brain tissue, offering both GC-MS and LC-MS/MS as analytical platforms.

Experimental Workflow

The overall workflow for the analysis of this compound in brain tissue involves several key steps, from sample collection to data analysis. The following diagram illustrates the general procedure.

Caption: Overall experimental workflow for this compound analysis.

Signaling Pathway of this compound Metabolism

This compound is metabolized by three main enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450). These pathways lead to the formation of various bioactive lipids that play roles in cellular signaling.

Caption: this compound metabolic pathways.

Detailed Experimental Protocols

Brain Tissue Homogenization

Proper homogenization is critical for the efficient extraction of lipids.

  • Materials:

    • Brain tissue (fresh or frozen)

    • Phosphate-buffered saline (PBS), ice-cold

    • Potter-Elvehjem tissue grinder or bead beater with appropriate beads

    • Microcentrifuge tubes

  • Protocol:

    • Weigh a portion of the brain tissue (typically 10-100 mg) in a pre-chilled microcentrifuge tube.

    • Add 10 volumes of ice-cold PBS (e.g., 1 mL for 100 mg of tissue).

    • For Potter-Elvehjem homogenizer: Transfer the tissue and PBS to the grinder and homogenize on ice until a uniform suspension is achieved.

    • For bead beater: Add an appropriate volume of beads (e.g., zirconia or stainless steel) to the tube and homogenize according to the manufacturer's instructions.

    • Keep the homogenate on ice for immediate lipid extraction.

Lipid Extraction

Two well-established methods for total lipid extraction are the Folch and Bligh-Dyer methods.

Protocol 2.1: Modified Folch Method

  • Materials:

    • Chloroform

    • Methanol

    • 0.9% NaCl solution

    • Glass centrifuge tubes with Teflon-lined caps

  • Protocol:

    • To the brain tissue homogenate (from a known weight of tissue), add a 2:1 (v/v) mixture of chloroform:methanol to a final volume 20 times the tissue weight (e.g., for 1 g of tissue, use 20 mL of the solvent mixture).

    • Vortex the mixture vigorously for 15-20 minutes at room temperature.

    • Add 0.2 volumes of 0.9% NaCl solution (relative to the total volume of the chloroform:methanol mixture).

    • Vortex for a few seconds and then centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

    • Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette.

    • The collected lipid extract can be used directly for analysis or dried under a stream of nitrogen and stored at -80°C.

Protocol 2.2: Bligh-Dyer Method

  • Materials:

    • Chloroform

    • Methanol

    • Deionized water

    • Glass centrifuge tubes with Teflon-lined caps

  • Protocol:

    • To 1 mL of the brain tissue homogenate, add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture and vortex thoroughly.

    • Add an additional 1.25 mL of chloroform and vortex.

    • Finally, add 1.25 mL of deionized water and vortex again to induce phase separation.

    • Centrifuge at 1000 x g for 5 minutes.

    • Collect the lower chloroform phase containing the lipids.

    • The extract can be further processed or dried and stored as described in the Folch method.

ParameterFolch MethodBligh-Dyer Method
Solvent Ratio (initial) Chloroform:Methanol (2:1)Chloroform:Methanol (1:2)
Phase Separation Addition of 0.9% NaClAddition of Chloroform and Water
Typical Sample Type General tissue lipid extractionTissues, homogenates, cell suspensions
Sample Preparation for GC-MS Analysis

For GC-MS analysis, fatty acids are typically converted to their more volatile fatty acid methyl esters (FAMEs). This can be achieved through saponification followed by methylation or by direct transesterification.

Protocol 3.1: Saponification and Methylation with Boron Trifluoride-Methanol (BF₃-Methanol)

  • Materials:

    • Dried lipid extract

    • 0.5 M KOH in methanol

    • 14% BF₃ in methanol

    • Hexane

    • Saturated NaCl solution

  • Protocol:

    • Reconstitute the dried lipid extract in a small volume of toluene.

    • Add 1-2 mL of 0.5 M methanolic KOH.

    • Heat the mixture at 100°C for 5-10 minutes to saponify the lipids.

    • Cool the sample and add 2-3 mL of 14% BF₃-methanol reagent.

    • Heat again at 100°C for 5-10 minutes to methylate the fatty acids.

    • Cool the reaction mixture and add 1 mL of hexane and 2 mL of saturated NaCl solution.

    • Vortex thoroughly and allow the layers to separate.

    • Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

GC-MS Analysis of this compound Methyl Ester
  • Instrumentation and Parameters:

    • Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.

    • Column: A polar capillary column, such as a DB-FATWAX UI or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for the separation of polyunsaturated FAMEs.

    • Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: An example program could be: initial temperature of 60°C for 1 min, ramp to 175°C at 10°C/min, then ramp to 220°C at 2°C/min and hold for 20 minutes. This program should be optimized for the specific column and instrument used.

    • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-550. For quantification, selected ion monitoring (SIM) of characteristic ions for this compound methyl ester should be used.

ParameterRecommended Setting
Column DB-FATWAX UI (or equivalent)
Carrier Gas Helium
Injector Temperature 250°C
Oven Program Start at 60-100°C, ramp to ~220-240°C
Detection Mode EI with SIM
Sample Preparation for LC-MS/MS Analysis

For LC-MS/MS, the lipid extract can often be analyzed directly after dilution. However, a solid-phase extraction (SPE) cleanup step can improve data quality by removing interfering substances.

Protocol 5.1: Solid-Phase Extraction (SPE) Cleanup

  • Materials:

    • C18 SPE cartridge

    • Methanol

    • Deionized water

    • Hexane

    • Acetonitrile

  • Protocol:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the reconstituted lipid extract (in a polar solvent) onto the cartridge.

    • Wash the cartridge with a polar solvent (e.g., 50% methanol in water) to remove polar interferences.

    • Elute the fatty acids with a non-polar solvent like acetonitrile or a mixture of hexane and a more polar solvent.

    • Dry the eluate and reconstitute in the LC-MS/MS mobile phase.

LC-MS/MS Analysis of this compound
  • Instrumentation and Parameters:

    • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of water and acetonitrile/isopropanol, often with an additive like formic acid or ammonium formate to improve ionization.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor and product ion transitions for this compound should be optimized. A likely precursor ion in negative mode would be [M-H]⁻ at m/z 331.3. Product ions would result from fragmentation of the carboxyl group and cleavage along the fatty acid chain.

ParameterRecommended Setting
Column C18 Reversed-Phase
Mobile Phase Acetonitrile/Water or Isopropanol/Water gradient
Ionization Mode Negative ESI
Detection Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (AdA) m/z 331.3 ([M-H]⁻)
Qualifier/Quantifier Ions To be determined empirically

Internal Standards for Quantitative Analysis

The use of an appropriate internal standard is crucial for accurate quantification. A stable isotope-labeled version of the analyte is the ideal choice.

  • For GC-MS: A deuterated C22 fatty acid methyl ester can be used.

  • For LC-MS/MS: Deuterated this compound (e.g., this compound-d5) is recommended. The internal standard should be added to the sample at the earliest possible stage of the preparation process to account for any sample loss during extraction and derivatization.

Analytical MethodRecommended Internal Standard
GC-MS Deuterated C22 FAME
LC-MS/MS Deuterated this compound (e.g., AdA-d5)

Data Presentation and Quantification

Quantitative data should be summarized in a clear and structured table for easy comparison. The concentration of this compound is typically reported as nanograms or micrograms per gram of brain tissue. Calibration curves should be generated using a series of known concentrations of an this compound standard, and the concentration in the samples is calculated based on the peak area ratio of the analyte to the internal standard.

Example Data Table:

Sample IDBrain RegionThis compound (ng/g tissue)
Control 1Cortex150.2
Control 2Hippocampus210.5
Treatment 1Cortex250.8
Treatment 2Hippocampus315.1

Conclusion

This application note provides detailed protocols for the robust and reliable quantification of this compound in brain tissue using either GC-MS or LC-MS/MS. The choice of analytical platform will depend on the specific requirements of the study and the available instrumentation. Adherence to these protocols will enable researchers to obtain accurate and reproducible data on the levels of this important bioactive lipid in the brain, facilitating a deeper understanding of its role in neurological function and disease.

References

Application of Adrenic Acid in Ferroptosis Induction Assays: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides detailed protocols and technical guidance for researchers, scientists, and drug development professionals on the use of adrenic acid (AdA) in ferroptosis induction assays. This compound, a C22:4 omega-6 polyunsaturated fatty acid (PUFA), has been identified as a critical substrate for lipid peroxidation, a key event in ferroptosis, a form of iron-dependent regulated cell death. Understanding the role of this compound and its application in experimental models is crucial for advancing research in areas such as cancer biology, neurodegenerative diseases, and ischemia-reperfusion injury.

Introduction to this compound and Ferroptosis

Ferroptosis is characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS) to lethal levels.[1][2] The peroxidation of PUFAs within cellular membranes is a central driver of this process.[3][4][5] this compound, alongside arachidonic acid (AA), is a key PUFA that, when esterified into phosphatidylethanolamines (PE), becomes a primary substrate for lipid peroxidation leading to ferroptosis.

The incorporation of this compound into cellular membranes is a regulated process. The enzyme Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) plays a crucial role by catalyzing the ligation of this compound to Coenzyme A (CoA), forming adrenoyl-CoA. Subsequently, Lysophosphatidylcholine Acyltransferase 3 (LPCAT3) facilitates the esterification of adrenoyl-CoA into PEs. The resulting AdA-PE molecules are then susceptible to oxidation by lipoxygenases (LOXs), generating lipid hydroperoxides that act as a death signal, ultimately leading to ferroptotic cell death. The cellular defense against this process is primarily mediated by Glutathione Peroxidase 4 (GPX4), which reduces lipid hydroperoxides.

Signaling Pathway of this compound-Mediated Ferroptosis

The pathway begins with the uptake of this compound into the cell. ACSL4 then converts AdA to AdA-CoA, which is subsequently incorporated into phosphatidylethanolamine (PE) by LPCAT3. The resulting AdA-PE is a substrate for lipoxygenases (LOXs), which, in the presence of iron, catalyze its peroxidation. This leads to the accumulation of lipid hydroperoxides and membrane damage, culminating in ferroptosis. This entire process is counteracted by the GPX4 enzyme, which reduces lipid peroxides.

Adrenic_Acid_Ferroptosis_Pathway This compound Signaling Pathway in Ferroptosis AdA This compound (AdA) ACSL4 ACSL4 AdA->ACSL4 AdA_CoA Adrenoyl-CoA ACSL4->AdA_CoA LPCAT3 LPCAT3 AdA_CoA->LPCAT3 AdA_PE AdA-PE LPCAT3->AdA_PE PE Phosphatidylethanolamine (PE) PE->LPCAT3 LOX Lipoxygenases (LOXs) + Iron AdA_PE->LOX Lipid_Peroxidation Lipid Peroxidation (Lipid ROS) LOX->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis GPX4 GPX4 Lipid_Peroxidation->GPX4 Inhibition Reduced_Lipids Reduced Lipids GPX4->Reduced_Lipids

This compound Signaling Pathway in Ferroptosis

Experimental Protocols

The following protocols provide a framework for inducing and assessing ferroptosis using this compound, primarily through sensitization of cells with a GPX4 inhibitor like RSL3, followed by supplementation with this compound's precursor, arachidonic acid, which increases intracellular this compound levels.

Experimental Workflow for this compound-Mediated Ferroptosis Assay

This workflow outlines the key steps from cell culture preparation to data analysis for a typical experiment investigating the role of this compound in ferroptosis.

Experimental_Workflow Experimental Workflow for Ferroptosis Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., Gastric Cancer Cells) Seeding 2. Seed Cells in Plates (e.g., 96-well) Cell_Culture->Seeding Pretreatment 3. Pre-treat with Arachidonic Acid (precursor) (e.g., 2.5 µM, 16h) Seeding->Pretreatment Induction 4. Induce Ferroptosis (e.g., RSL3, 0.1-5 µM, 24h) Pretreatment->Induction Lipid_Perox 5a. Lipid Peroxidation Assay (C11-BODIPY 581/591) Induction->Lipid_Perox Viability 5b. Cell Viability Assay (MTT Assay) Induction->Viability Data_Acquisition 6. Data Acquisition (Microplate Reader/Microscopy) Lipid_Perox->Data_Acquisition Viability->Data_Acquisition Quantification 7. Quantification and Statistical Analysis Data_Acquisition->Quantification

Experimental Workflow for Ferroptosis Assay
Protocol 1: Cell Culture and Treatment for Ferroptosis Induction

This protocol describes the culture of gastric cancer cell lines and their treatment to induce ferroptosis, with a focus on sensitizing the cells with arachidonic acid to enhance this compound levels.

Materials:

  • Gastric cancer cell lines (e.g., mesenchymal-type like Hs746T, SNU-484; intestinal-type like NCI-N87, SNU-719)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Arachidonic acid (AA) solution (in ethanol or DMSO)

  • RSL3 solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Maintain gastric cancer cell lines in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Arachidonic Acid Pre-treatment: The following day, replace the medium with fresh medium containing 2.5 µM of arachidonic acid. Incubate for 16 hours. This step increases the intracellular pool of both arachidonic and adrenic acids.

  • Ferroptosis Induction: After the pre-treatment, remove the medium and add fresh medium containing the desired concentration of RSL3 (e.g., 0.1 to 5 µM). Include appropriate controls (vehicle control, RSL3 alone, AA alone).

  • Incubation: Incubate the cells for 24 hours before proceeding to downstream assays.

Protocol 2: Lipid Peroxidation Assay using C11-BODIPY 581/591

This protocol details the measurement of lipid peroxidation, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.

Materials:

  • C11-BODIPY 581/591 dye

  • Anhydrous DMSO

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microscope or microplate reader

Procedure:

  • Prepare C11-BODIPY Stock Solution: Dissolve the C11-BODIPY 581/591 dye in anhydrous DMSO to a stock concentration of 10 mM.

  • Prepare Working Solution: Dilute the stock solution in HBSS to a final working concentration of 1-2 µM.

  • Cell Staining: After the treatment period (from Protocol 1), remove the culture medium and wash the cells once with PBS.

  • Incubation: Add the C11-BODIPY working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.

  • Wash: Remove the staining solution and wash the cells twice with PBS.

  • Imaging/Measurement: Immediately acquire images using a fluorescence microscope with appropriate filters for the oxidized (green fluorescence) and reduced (red fluorescence) forms of the dye. Alternatively, quantify the fluorescence intensity using a microplate reader.

  • Analysis: The ratio of green to red fluorescence intensity is indicative of the level of lipid peroxidation. An increase in this ratio signifies an increase in ferroptosis.

Protocol 3: Cell Viability Assessment using MTT Assay

This protocol describes the use of the MTT assay to quantify cell viability following ferroptosis induction.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Add MTT Reagent: After the 24-hour treatment with RSL3 (from Protocol 1), add 10 µL of the 5 mg/mL MTT solution to each well of the 96-well plate.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Cell viability is proportional to the absorbance. Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Data Presentation

The following tables summarize representative quantitative data from experiments investigating the effects of arachidonic acid supplementation and RSL3 treatment on ferroptosis in gastric cancer cell lines.

Table 1: Effect of Arachidonic Acid (AA) and RSL3 on Cell Viability of Gastric Cancer Cells

Cell Line (Type)TreatmentConcentrationIncubation Time (h)Relative Cell Viability (%)
NCI-N87 (Intestinal)Control-24100
RSL31 µM24~90
AA + RSL32.5 µM AA, 1 µM RSL316 (AA), 24 (RSL3)~50
Hs746T (Mesenchymal)Control-24100
RSL30.5 µM24~40
AA + RSL32.5 µM AA, 0.5 µM RSL316 (AA), 24 (RSL3)~20

Table 2: Lipid Peroxidation Levels in Gastric Cancer Cells

Cell Line (Type)TreatmentConcentrationIncubation Time (h)Lipid Peroxidation (Fold Change vs. Control)
NCI-N87 (Intestinal)Control-1 (RSL3)1.0
RSL31 µM1~1.2
AA + RSL32.5 µM AA, 1 µM RSL316 (AA), 1 (RSL3)~2.5
Hs746T (Mesenchymal)Control-1 (RSL3)1.0
RSL30.5 µM1~3.0

Conclusion

This compound is a key player in the execution of ferroptosis. The protocols outlined in this application note provide a robust framework for researchers to investigate the role of this compound and the broader mechanisms of ferroptosis in various biological systems. By utilizing these methods, scientists can further elucidate the therapeutic potential of targeting ferroptosis in a range of diseases.

References

Adrenic Acid Supplementation in In Vitro Cell Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenic acid (AdA), a 22-carbon omega-6 polyunsaturated fatty acid, is an elongation product of arachidonic acid (AA).[] Predominantly found in the adrenal glands, brain, and vascular system, AdA is not merely an intermediate in fatty acid metabolism but a bioactive lipid mediator implicated in a spectrum of cellular processes.[2][3] In vitro studies have demonstrated its significant role in inflammation, lipid metabolism, oxidative stress, vascular function, and cell death pathways like ferroptosis.[2][3] This document provides detailed application notes and protocols for the use of this compound supplementation in in vitro cell studies, summarizing key quantitative data and outlining relevant experimental methodologies.

Data Presentation

The following tables summarize the quantitative effects of this compound supplementation in various in vitro models as reported in the literature.

Table 1: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in HepG2 Cells

CytokineTreatmentFold Increase in mRNA ExpressionReference
TNF-α0.5 mM AdAData not quantified, but noted as increased
IL-80.5 mM AdASignificant increase (quantification not specified)
MIP-1β0.5 mM AdASignificant increase (quantification not specified)
MCP-10.5 mM AdASignificant increase (quantification not specified)

Table 2: Effect of this compound on Tissue Factor Activity in Human Endothelial Cells

Treatment ConditionEffect on Tissue Factor ActivityReference
AdA enrichment followed by 4h thrombin stimulationSignificant enhancement
Eicosapentaenoic acid or Docosapentaenoic acid enrichment followed by thrombin stimulationIneffective

Table 3: Vasoactive Effects of this compound on Bovine Arteries

Artery TypeThis compound ConcentrationMaximal Relaxation (%)InhibitorsReference
Adrenal Cortical Arteries10⁻⁴ M70 ± 2Endothelium removal, Iberiotoxin (BKCa channel blocker), SKF-525A (CYP450 inhibitor), 14,15-EEZE (EET antagonist)
Coronary Arteries10⁻⁵ M83 ± 4Endothelium removal, Iberiotoxin, Indomethacin (COX inhibitor), Miconazole (CYP450 inhibitor)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Working Solutions for Cell Culture

This protocol describes the preparation of this compound for supplementation in in vitro cell studies, utilizing ethanol for initial solubilization and bovine serum albumin (BSA) for complexation to enhance bioavailability and reduce cytotoxicity.

Materials:

  • This compound (powder or oil)

  • Ethanol (200 proof, sterile)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile phosphate-buffered saline (PBS) or cell culture medium (serum-free)

  • Sterile, conical tubes (15 mL and 50 mL)

  • Sterile filters (0.22 µm)

  • Water bath or incubator at 37°C

  • Vortex mixer

Procedure:

  • Preparation of this compound Stock Solution (e.g., 100 mM in Ethanol):

    • In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound into a sterile tube.

    • Add the appropriate volume of sterile ethanol to achieve the target concentration (e.g., for 10 mg AdA with a molecular weight of 332.5 g/mol , dissolve in 300.7 µL of ethanol for a 100 mM stock).

    • Vortex thoroughly until the this compound is completely dissolved. Store the stock solution at -20°C or -80°C, protected from light.

  • Preparation of BSA Solution (e.g., 10% w/v):

    • Dissolve fatty acid-free BSA in sterile PBS or serum-free cell culture medium to a final concentration of 10% (w/v).

    • Gently mix by inversion or slow rolling to avoid foaming. Do not vortex vigorously.

    • Sterilize the BSA solution by passing it through a 0.22 µm filter.

    • Warm the BSA solution to 37°C in a water bath.

  • Complexing this compound with BSA (Preparation of Working Stock):

    • In a sterile conical tube, add the required volume of the 10% BSA solution.

    • While gently vortexing the BSA solution, slowly add the desired amount of the ethanolic this compound stock solution to achieve the desired molar ratio of AdA to BSA (a 3:1 to 6:1 ratio is common).

    • Incubate the AdA-BSA complex at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.

    • The final concentration of this working stock should be 10-100x the final desired concentration in the cell culture medium.

  • Treating Cells with this compound:

    • Dilute the AdA-BSA complex working stock directly into the cell culture medium to achieve the final desired concentration (e.g., 10 µM, 50 µM, 0.5 mM).

    • Ensure the final concentration of ethanol in the culture medium is non-toxic (typically <0.1%).

    • Prepare a vehicle control containing the same concentration of ethanol and BSA without this compound.

    • Replace the existing cell culture medium with the medium containing the AdA-BSA complex or the vehicle control.

    • Incubate the cells for the desired experimental duration.

Protocol 2: In Vitro Assessment of this compound's Effect on Pro-inflammatory Cytokine Expression in HepG2 Cells

This protocol outlines a method to quantify changes in pro-inflammatory cytokine mRNA levels in human hepatoma (HepG2) cells following this compound treatment.

Materials:

  • HepG2 cells

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound-BSA complex and vehicle control (prepared as in Protocol 1)

  • 6-well cell culture plates

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., TNF-α, IL-8, MIP-1β, MCP-1) and a housekeeping gene (e.g., GAPDH, β-actin)

  • Real-time PCR system

Procedure:

  • Cell Seeding:

    • Seed HepG2 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

    • Incubate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Cell Treatment:

    • Prepare treatment media containing the desired final concentration of the AdA-BSA complex (e.g., 0.5 mM) and a vehicle control medium.

    • Aspirate the old medium from the wells and wash once with sterile PBS.

    • Add 2 mL of the treatment or vehicle control medium to the respective wells.

    • Incubate for the desired time period (e.g., 24 hours).

  • RNA Extraction:

    • After incubation, aspirate the medium and wash the cells with PBS.

    • Lyse the cells directly in the wells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Quantify the RNA concentration and assess its purity (e.g., using a spectrophotometer).

  • cDNA Synthesis:

    • Synthesize cDNA from an equal amount of total RNA from each sample using a reverse transcription kit following the manufacturer's protocol.

  • Quantitative Real-Time PCR (qPCR):

    • Prepare qPCR reactions for each target cytokine and the housekeeping gene for all samples.

    • Perform qPCR using a real-time PCR system.

    • Analyze the data using the ΔΔCt method to determine the fold change in gene expression in AdA-treated cells relative to the vehicle control.

Signaling Pathways and Experimental Workflows

This compound Metabolism and Downstream Signaling

This compound is metabolized by three primary enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) epoxygenase. Each pathway produces a unique set of bioactive lipid mediators that can initiate various signaling cascades.

Adrenic_Acid_Metabolism cluster_enzymes Metabolizing Enzymes cluster_metabolites Bioactive Metabolites AdA This compound COX COX AdA->COX LOX LOX AdA->LOX CYP450 CYP450 Epoxygenase AdA->CYP450 DH_PGs Dihomo-Prostaglandins (e.g., DH-PGI₂) COX->DH_PGs Metabolizes to DH_HETEs Dihomo-HETEs LOX->DH_HETEs Metabolizes to DH_EETs Dihomo-Epoxyeicosatrienoic Acids (DH-EETs) CYP450->DH_EETs Metabolizes to

Caption: Metabolic pathways of this compound.

This compound-Induced Pro-inflammatory Signaling in Hepatocytes

In hepatocytes, this compound supplementation can lead to an increase in pro-inflammatory cytokines, contributing to an inflammatory response.

Inflammatory_Signaling AdA This compound Supplementation HepG2 HepG2 Cell AdA->HepG2 Treats Cytokines Increased mRNA of: - TNF-α - IL-8 - MIP-1β - MCP-1 HepG2->Cytokines Leads to Inflammation Inflammatory Response Cytokines->Inflammation Promotes

Caption: this compound-induced inflammation in HepG2 cells.

Experimental Workflow for Assessing this compound Effects

The general workflow for studying the effects of this compound in vitro involves several key stages, from cell culture preparation to data analysis.

Experimental_Workflow start Start: Cell Culture (e.g., HepG2, Endothelial cells) prep Prepare this compound-BSA Complex (Protocol 1) start->prep treat Treat Cells with AdA-BSA and Vehicle Control start->treat prep->treat incubate Incubate for Defined Period treat->incubate assay Perform Downstream Assays (e.g., qPCR, Activity Assays) incubate->assay analyze Data Analysis and Interpretation assay->analyze end End: Conclusion analyze->end

Caption: General workflow for in vitro this compound studies.

References

Application Note: Chromatographic Separation of Adrenic Acid from Polyunsaturated Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenic acid (AdA), a 22-carbon long-chain omega-6 polyunsaturated fatty acid (PUFA), is gaining significant attention as a potential biomarker and therapeutic target in various diseases, including metabolic, cardiovascular, and neurological disorders.[1][2] Formed by the two-carbon elongation of arachidonic acid (AA), AdA is present in tissues such as the adrenal gland, liver, brain, and kidneys.[1][3] Its biological activity stems from its role in cell signaling and its metabolism by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways into various bioactive lipids.[1]

Accurate quantification and separation of this compound from a complex mixture of other structurally similar PUFAs are critical for understanding its pathophysiological roles. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) and Gas Chromatography (GC-MS), are the most common and effective methods for this purpose. This application note provides detailed protocols for the extraction, separation, and quantification of this compound from biological samples.

Experimental Workflow Overview

The general workflow for the analysis of this compound involves several key stages, from sample preparation to final data analysis. Proper sample handling and preparation are crucial to ensure accurate and reproducible results.

Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction SPE Solid-Phase Extraction (SPE) (Isolate Fatty Acids) Extraction->SPE Deriv Derivatization (Required for GC) SPE->Deriv Chromatography Chromatographic Separation (HPLC or GC) Deriv->Chromatography Inject Detection Mass Spectrometry (MS/MS Detection) Chromatography->Detection Data Data Acquisition & Quantification Detection->Data Analyze

Caption: General experimental workflow for this compound analysis.

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

Solid-phase extraction is a robust method for isolating and concentrating fatty acids from total lipid extracts, removing interfering substances like phospholipids and neutral lipids.

Objective: To isolate free fatty acids (FFAs) or total fatty acids (after hydrolysis) from a biological sample.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • Lipid extraction solvents: Chloroform/Methanol (2:1, v/v)

  • SPE Cartridges: Silica-based or anion exchange cartridges

  • Conditioning Solvent: Hexane or Methanol

  • Wash Solvent: Hexane or a mixture of Hexane/Diethyl Ether

  • Elution Solvent: Diethyl Ether containing 2% Acetic Acid or acidified Methanol

  • Internal Standards (e.g., isotope-labeled AdA)

Procedure:

  • Lipid Extraction:

    • Homogenize tissue samples or use plasma directly.

    • Add internal standards for accurate quantification.

    • Perform a lipid extraction using the Folch or Bligh and Dyer method with a chloroform/methanol/water solvent system.

    • Collect the organic (lower) phase containing the total lipids and dry it under a stream of nitrogen.

  • (Optional) Saponification: For total fatty acid analysis, hydrolyze the dried lipid extract using a methanolic potassium hydroxide (KOH) solution to release esterified fatty acids. Acidify the solution to protonate the fatty acids before proceeding.

  • SPE Cartridge Conditioning:

    • Condition an SPE cartridge (e.g., 500 mg silica) by passing 5-10 mL of hexane through it. Do not let the cartridge run dry.

  • Sample Loading:

    • Re-dissolve the dried lipid extract (or the acidified hydrolysate) in a small volume of a non-polar solvent like hexane or chloroform.

    • Load the sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 5-10 mL of hexane or a hexane/diethyl ether mixture to elute non-polar lipids (e.g., cholesterol esters, triglycerides).

  • Elution:

    • Elute the desired fatty acid fraction using a more polar solvent, such as diethyl ether containing 2% acetic acid. This protonates the fatty acids, allowing them to be released from the sorbent.

  • Drying:

    • Collect the eluate and evaporate the solvent under nitrogen. The resulting residue contains the purified fatty acid fraction, ready for chromatographic analysis.

Protocol 2: HPLC-MS/MS Method for this compound Quantification

Reversed-phase HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for quantifying AdA and its metabolites without derivatization. The separation is based on the hydrophobicity of the fatty acids, where longer chains and fewer double bonds result in longer retention times.

Objective: To separate and quantify this compound from other PUFAs.

Instrumentation & Columns:

  • HPLC system with a binary pump.

  • Reversed-phase C18 column (e.g., 150 mm × 2.1 mm, 1.6 µm particle size).

  • Tandem mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

Reagents:

  • Mobile Phase A: Water/Acetonitrile (ACN) (40:60, v/v) with 10 mM ammonium formate.

  • Mobile Phase B: Isopropanol (IPA)/ACN (40:60, v/v) with 0.1% formic acid.

  • This compound analytical standard.

Procedure:

  • Sample Preparation: Reconstitute the dried fatty acid extract from Protocol 1 in the initial mobile phase composition.

  • Chromatographic Separation:

    • Inject the sample onto the C18 column.

    • Use a gradient elution to separate the fatty acids. A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of the more organic Mobile Phase B. This allows for the separation of a wide range of PUFAs.

    • Example Gradient:

      • 0-1 min: 30% B

      • 1-4 min: Linear gradient to 75% B

      • 4-5 min: Linear gradient to 97% B

      • 5-6 min: Hold at 97% B

      • 6-7 min: Return to 30% B for column re-equilibration.

    • Set the column oven temperature to 60°C and the flow rate to 0.5 mL/min.

  • Mass Spectrometry Detection:

    • Operate the ESI source in negative ion mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring a specific precursor-to-product ion transition for AdA and other target PUFAs.

    • The precursor ion for AdA (C₂₂H₃₆O₂) is its deprotonated molecule [M-H]⁻ at m/z 331.5.

Quantitative Data for HPLC-MS/MS Analysis

The following table summarizes key parameters for the quantification of AdA and related metabolites, adapted from published methods.

AnalytePrecursor Ion (Q1) (m/z)Product Ion (Q3) (m/z)Retention Time (min)Limit of Detection (LOD)
This compound (AdA) 331.5Fragment IonVariableMethod Dependent
16,17-Epoxydocosatrienoic Acid (EDT)347.3205.19.20.10 ng/mL
13,14-Epoxydocosatrienoic Acid (EDT)347.3175.19.40.15 ng/mL
10,11-Epoxydocosatrienoic Acid (EDT)347.3135.19.80.15 ng/mL
7,8-Epoxydocosatrienoic Acid (EDT)347.391.110.10.20 ng/mL
Note: The specific product ion for this compound would need to be determined during method development by infusing a standard. Retention times are highly dependent on the specific column and gradient used.

Protocol 3: GC-MS Method for Total PUFA Profiling

Gas chromatography is a powerful technique for analyzing the entire fatty acid profile of a sample. For GC analysis, fatty acids must first be converted to volatile ester derivatives, typically fatty acid methyl esters (FAMEs).

Objective: To analyze the total fatty acid composition, including this compound.

Instrumentation & Columns:

  • Gas chromatograph with a flame-ionization detector (FID) or mass spectrometer (MS).

  • High-polarity capillary column (e.g., Omegawax 250, SP-2340).

Reagents:

  • Derivatization Reagent: 14% Boron trifluoride in methanol (BF₃/MeOH) or acidic methanol.

  • Hexane.

  • FAME standards mixture.

Procedure:

  • Sample Preparation: Use the dried fatty acid extract obtained from Protocol 1.

  • Derivatization to FAMEs:

    • Add 1 mL of hexane and 1 mL of 14% BF₃/MeOH reagent to the dried extract in a glass tube.

    • Blanket the mixture with nitrogen, seal the tube, and heat at 100°C for 1 hour.

    • Cool the mixture to room temperature.

    • Add 1 mL of water and vortex. The FAMEs will partition into the upper hexane layer.

    • Carefully transfer the upper hexane layer to a new vial for GC injection.

  • Chromatographic Separation:

    • Inject 1 µL of the FAMEs solution into the GC.

    • Use a temperature gradient program to separate the FAMEs. Separation is based on both chain length and degree of unsaturation.

    • Example Temperature Program: Start at 70°C, ramp to 150°C at 7°C/min, then ramp to 180°C at 1°C/min.

  • Detection and Identification:

    • Identify individual FAMEs by comparing their retention times to those of a known FAME standards mixture.

    • For GC-MS, confirm peak identities by comparing their mass spectra to a reference library (e.g., NIST).

    • Quantify the relative abundance of each fatty acid by integrating the peak areas.

This compound Metabolic Pathways

This compound's biological effects are mediated through its conversion into various signaling molecules by three primary enzymatic pathways. Understanding these pathways is crucial for interpreting the results of AdA analysis in disease models.

Metabolism cluster_synthesis Synthesis cluster_metabolism Metabolism AA Arachidonic Acid (AA) (20:4, n-6) AdA This compound (AdA) (22:4, n-6) AA->AdA ELOVL2/5 (Elongation) COX COX Pathway AdA->COX LOX LOX Pathway AdA->LOX CYP450 CYP450 Pathway AdA->CYP450 Prostaglandins Dihomo-Prostaglandins (e.g., DH-PGI₂) COX->Prostaglandins HETEs Dihomo-HETEs LOX->HETEs EDTs Epoxydocosatrienoic Acids (EDTs) CYP450->EDTs

Caption: Synthesis and major metabolic pathways of this compound.

References

Measuring Adrenic Acid Incorporation into Phospholipids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenic acid (AdA), a 22-carbon long-chain polyunsaturated fatty acid (PUFA), is an elongation product of arachidonic acid (AA).[1][2] It is present in various tissues, including the adrenal gland, liver, brain, kidney, and vascular system.[3] AdA and its metabolites are involved in a range of physiological and pathophysiological processes such as inflammatory reactions, lipid metabolism, oxidative stress, and vascular function.[3] The incorporation of AdA into cell membrane phospholipids and its subsequent release are critical steps for its biological activity. This document provides detailed protocols for measuring the incorporation of this compound into phospholipids, along with data presentation and visualization of relevant pathways.

Data Presentation: Quantitative Analysis of this compound

The following tables summarize the distribution of this compound in various tissues and its incorporation into different phospholipid classes. This data is essential for understanding the baseline levels and preferential esterification of AdA.

Table 1: Basal Levels of this compound Metabolites in Rat Tissues

Tissue16,17-EDT (ng/g tissue)13,14-EDT (ng/g tissue)10,11-EDT (ng/g tissue)7,8-EDT (ng/g tissue)
Liver2.5 ± 0.50.8 ± 0.20.5 ± 0.10.3 ± 0.1
Kidney0.9 ± 0.20.4 ± 0.10.2 ± 0.10.1 ± 0.05
Brain0.4 ± 0.10.2 ± 0.10.1 ± 0.05ND

*EDT: Epoxydocosatrienoic acids (metabolites of AdA). Data is presented as mean ± SEM. ND: Not Detected. Data sourced from studies on rat tissues.[4]

Table 2: Distribution of this compound Among Phospholipid Classes in RAW 264.7 Macrophages

Phospholipid ClassThis compound Content (nmol/mg protein)
Phosphatidylethanolamine (PE)1.8 ± 0.2
Phosphatidylcholine (PC)1.2 ± 0.1
Phosphatidylinositol (PI)0.3 ± 0.05
Phosphatidylserine (PS)0.2 ± 0.04

*Data represents the amount of AdA in each phospholipid class in unstimulated RAW 264.7 macrophages. Data is presented as mean ± SEM.

Experimental Protocols

Here, we provide detailed methodologies for the key experiments involved in measuring this compound incorporation into phospholipids.

Protocol 1: Cell Culture and Labeling with this compound
  • Cell Culture: Culture cells of interest (e.g., RAW 264.7 macrophages) in appropriate media and conditions until they reach the desired confluence (typically 80-90%).

  • This compound Supplementation: Prepare a stock solution of this compound in ethanol. Dilute the stock solution in culture media to the desired final concentration (e.g., 10-50 µM).

  • Incubation: Remove the old media from the cells and replace it with the AdA-supplemented media. Incubate the cells for a specified period (e.g., 16-24 hours) to allow for the incorporation of AdA into cellular phospholipids.

  • Cell Harvesting: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any unincorporated AdA. Harvest the cells by scraping or trypsinization.

Protocol 2: Lipid Extraction (Bligh and Dyer Method)

This protocol is a widely used method for extracting total lipids from biological samples.

  • Homogenization: Homogenize the cell pellet in a glass vial with a mixture of chloroform and methanol (1:2, v/v). For every 1 mg of cell pellet, use 3 ml of the solvent mixture.

  • Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v). Vortex the mixture thoroughly.

  • Centrifugation: Centrifuge the mixture at a low speed (e.g., 1000 x g) for 5 minutes to separate the phases.

  • Lipid Collection: The lower organic phase contains the total lipids. Carefully collect this phase using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Evaporate the solvent under a stream of nitrogen gas to obtain the dried lipid extract.

  • Storage: Store the dried lipid extract at -80°C until further analysis.

Protocol 3: Separation of Phospholipid Classes by Thin-Layer Chromatography (TLC)

This protocol allows for the separation of different phospholipid classes from the total lipid extract.

  • Plate Preparation: Use silica gel G plates. Pre-wash the plates by developing them in a tank containing chloroform:methanol (1:1, v/v). Air-dry the plates in a fume hood. For enhanced separation of phosphatidylinositol and phosphatidylserine, plates can be impregnated with a 1.8% boric acid solution in ethanol.

  • Sample Application: Dissolve the dried lipid extract in a small volume of chloroform. Spot the sample onto the origin of the TLC plate using a microsyringe.

  • Chromatogram Development: Place the TLC plate in a developing tank containing a solvent system such as chloroform:methanol:acetic acid:water (50:30:8:4, v/v/v/v). Allow the solvent front to migrate to near the top of the plate.

  • Visualization: After development, remove the plate from the tank and air-dry it. Visualize the separated phospholipid spots by spraying with a suitable reagent, such as 0.1% 8-anilino-1-naphthalenesulfonic acid (ANS) in methanol, and viewing under UV light, or by exposing the plate to iodine vapor.

  • Scraping and Elution: Identify the spots corresponding to different phospholipid classes (PC, PE, PI, PS) based on the migration of standards. Scrape the silica from each spot into separate glass tubes. Elute the phospholipids from the silica using a mixture of chloroform:methanol (2:1, v/v).

Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis

This protocol is for the analysis of the fatty acid composition of the separated phospholipid fractions.

  • Transesterification: To the eluted phospholipids, add a solution of 2.5% sulfuric acid in methanol. Heat the mixture at 70°C for 1 hour to convert the fatty acids into fatty acid methyl esters (FAMEs).

  • Extraction of FAMEs: After cooling, add hexane and water to the mixture and vortex. The FAMEs will partition into the upper hexane layer. Collect the hexane layer.

  • GC-MS Analysis: Inject an aliquot of the hexane layer containing the FAMEs into a gas chromatograph coupled to a mass spectrometer.

    • GC Conditions: Use a suitable capillary column (e.g., DB-23). The oven temperature program can be set to start at a lower temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 220°C) to separate the different FAMEs.

    • MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode. The FAMEs can be identified based on their retention times and mass spectra compared to known standards. Quantify the amount of this compound methyl ester by comparing its peak area to that of an internal standard.

Protocol 5: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Phospholipid Molecular Species Analysis

This advanced technique allows for the detailed analysis of individual phospholipid molecular species containing this compound without the need for derivatization.

  • Sample Preparation: The total lipid extract can be directly analyzed.

  • LC Separation: Use a reversed-phase C18 column to separate the different phospholipid molecular species. A gradient elution with solvents such as acetonitrile and isopropanol containing ammonium formate is commonly used.

  • MS/MS Analysis: Couple the LC system to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

    • Ionization: Use electrospray ionization (ESI) in both positive and negative ion modes to detect different phospholipid classes.

    • Fragmentation: Perform MS/MS experiments (e.g., precursor ion scanning or neutral loss scanning) to identify the fatty acyl chains esterified to the phospholipids. For example, in negative ion mode, a precursor ion scan for m/z 331.3 (the carboxylate anion of this compound) can specifically detect phospholipids containing AdA.

    • Quantification: Quantify the individual AdA-containing phospholipid species using appropriate internal standards (e.g., phospholipids with odd-chain fatty acids).

Visualization of Pathways and Workflows

This compound Metabolism and Signaling Pathway

Adrenic_Acid_Metabolism AA Arachidonic Acid (AA) AdA This compound (AdA) (in Phospholipids) AA->AdA Elongation Free_AdA Free this compound AdA->Free_AdA PLA2 COX COX Pathway Free_AdA->COX LOX LOX Pathway Free_AdA->LOX CYP450 CYP450 Pathway Free_AdA->CYP450 DH_PGs Dihomo-Prostaglandins (e.g., DH-PGI2) COX->DH_PGs DH_HETEs Dihomo-HETEs LOX->DH_HETEs DH_EETs Dihomo-EETs (e.g., DH-16,17-EET) CYP450->DH_EETs Signaling Cellular Signaling (e.g., Vasodilation) DH_PGs->Signaling DH_HETEs->Signaling DH_EETs->Signaling Experimental_Workflow start Start: Cell Culture labeling Labeling with This compound start->labeling harvest Cell Harvesting labeling->harvest extraction Lipid Extraction (Bligh & Dyer) harvest->extraction separation Phospholipid Separation (TLC) extraction->separation analysis Analysis separation->analysis gcms GC-MS (Fatty Acid Composition) analysis->gcms  Derivatization lcmsms LC-MS/MS (Phospholipid Species) analysis->lcmsms  Direct Infusion end End: Data Interpretation gcms->end lcmsms->end

References

Application Notes and Protocols for the Use of Adrenic Acid Methyl Ester as a Stable Precursor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenic acid (AdA), an omega-6 polyunsaturated fatty acid, is an elongation product of arachidonic acid. It is a biologically active metabolite involved in a variety of physiological and pathophysiological processes, including inflammation, lipid metabolism, and vascular function.[1][2] Due to its instability as a free fatty acid, the methyl ester form of this compound is often utilized in experimental settings. This compound methyl ester serves as a more stable precursor, demonstrating improved cell membrane permeability. Once inside the cell, it is readily cleaved by cellular esterases to release the biologically active free this compound. This document provides detailed application notes and protocols for the use of this compound methyl ester in both in vitro and in vivo research.

Stability and Storage

Fatty acid methyl esters are generally more stable than their corresponding free fatty acids, particularly against oxidation. For long-term storage, it is recommended to store this compound methyl ester under an inert atmosphere (e.g., argon or nitrogen) at -20°C. For short-term use, a stock solution in an appropriate solvent can be stored at -20°C.

Application: In Vitro Studies of Endoplasmic Reticulum (ER) Stress

This compound metabolites, specifically epoxydocosatrienoic acids (EDTs), have been shown to protect against ER stress. The following protocol describes the use of an EDT methyl ester regioisomeric mixture, derived from this compound methyl ester, to assess its effect on cell viability in a human embryonic kidney (HEK293) cell model of tunicamycin-induced ER stress.

Experimental Workflow for In Vitro ER Stress Assay

Workflow for In Vitro ER Stress Assay cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_cells Seed HEK293 cells in 96-well plates pretreatment Pre-treat cells with EDT methyl esters (1 hr) prep_cells->pretreatment prep_solution Prepare EDT methyl ester stock solution prep_solution->pretreatment er_stress Induce ER stress with tunicamycin (24 hrs) pretreatment->er_stress mtt_assay Perform MTT assay er_stress->mtt_assay read_absorbance Measure absorbance at 570 nm mtt_assay->read_absorbance analyze_data Calculate cell viability read_absorbance->analyze_data

Caption: Workflow for assessing the protective effects of EDT methyl esters on HEK293 cells under ER stress.

Protocol 1: HEK293 Cell Viability Assay

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound methyl ester-derived EDT regioisomeric mixture

  • Tunicamycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed HEK293 cells into 96-well plates at a density of 1 x 10^4 cells per well and incubate overnight.

  • Stock Solution Preparation: Prepare a stock solution of the EDT methyl ester regioisomeric mixture in a suitable solvent such as DMSO. Further dilute in culture medium to achieve the desired final concentrations.

  • Pre-treatment: Pre-treat the cells with varying concentrations of the EDT methyl ester mixture (e.g., 0.001–100 µM) for 1 hour.[3]

  • Induction of ER Stress: After pre-treatment, add tunicamycin to the wells at a final concentration of 4 µg/mL to induce ER stress.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • MTT Assay:

    • After the 24-hour incubation, remove the medium.

    • Add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 3 hours at 37°C.

    • Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Quantitative Data: Effect of EDT Methyl Esters on HEK293 Cell Viability
Treatment GroupConcentration (µM)Cell Viability (% of control)
DMSO + Tunicamycin-50% (Normalized baseline)
EDT Methyl Esters0.001Increased
EDT Methyl Esters0.01Increased
EDT Methyl Esters0.1Increased
EDT Methyl Esters1Maximally Increased
EDT Methyl Esters10Decreased from peak
EDT Methyl Esters100Decreased from peak

Note: This table summarizes the dose-dependent protective effect of an EDT methyl ester regioisomeric mixture on HEK293 cells exposed to tunicamycin, with maximal therapeutic activity observed at a 1 µM dose.[2][3]

Application: In Vivo Studies of Inflammation

The anti-inflammatory properties of this compound metabolites can be investigated in vivo using models such as the carrageenan-induced paw edema model in rats.

Signaling Pathway of this compound Metabolism

Metabolic Pathways of this compound AdA This compound COX COX AdA->COX LOX LOX AdA->LOX CYP450 CYP450 AdA->CYP450 Dihomo_Prostaglandins Dihomo-Prostaglandins COX->Dihomo_Prostaglandins Dihomo_Thromboxanes Dihomo-Thromboxanes COX->Dihomo_Thromboxanes Dihomo_HETEs Dihomo-HETEs LOX->Dihomo_HETEs EDTs EDTs (DH-EETs) CYP450->EDTs

Caption: Major enzymatic pathways for the metabolism of this compound.

Protocol 2: Carrageenan-Induced Inflammatory Pain in Rats

Materials:

  • Male Sprague-Dawley rats

  • This compound methyl ester-derived EDT regioisomeric mixture

  • Carrageenan

  • Saline solution

  • Plethysmometer or calipers

Procedure:

  • Animal Acclimation: Acclimate male Sprague-Dawley rats to the housing conditions for at least one week before the experiment.

  • Baseline Measurement: Measure the baseline paw volume or thickness of the right hind paw using a plethysmometer or calipers.

  • Compound Administration: Administer the EDT methyl ester regioisomeric mixture (or vehicle control) to the rats via an appropriate route (e.g., intraperitoneal injection).

  • Induction of Inflammation: One hour after compound administration, induce inflammation by injecting 100 µL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Assessment of Pain (Optional): Pain response can be assessed by measuring the paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) before and after treatment.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

Quantitative Data: Effect of EDT Methyl Esters on Carrageenan-Induced Inflammatory Pain
Treatment GroupPaw Withdrawal Threshold (g) - 1 hourPaw Withdrawal Threshold (g) - 2 hours
Vehicle + CarrageenanSignificantly ReducedSignificantly Reduced
EDT Methyl Esters + CarrageenanSignificantly IncreasedSignificantly Increased

Note: This table summarizes the analgesic effect of an EDT methyl ester regioisomeric mixture in a rat model of carrageenan-induced inflammatory pain, as demonstrated by a significant increase in paw withdrawal thresholds over a 2-hour time course.

Protocol 3: Hydrolysis of this compound Methyl Ester to Free this compound

For experiments requiring the free fatty acid form, this compound methyl ester can be hydrolyzed.

Hydrolysis Workflow

Hydrolysis of this compound Methyl Ester Start This compound Methyl Ester in THF Add_NaOH Add 10 M NaOH Start->Add_NaOH Stir Stir at room temperature (30 hrs) Add_NaOH->Stir Quench Quench with acetic acid Stir->Quench Purify Purify by flash chromatography Quench->Purify

Caption: A simplified workflow for the hydrolysis of this compound methyl ester to its free acid form.

Materials:

  • This compound methyl ester

  • Tetrahydrofuran (THF)

  • 10 M Sodium hydroxide (NaOH) solution

  • Acetic acid

  • Solvents for flash chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolution: Dissolve the this compound methyl ester in THF.

  • Saponification: Add an excess of 10 M NaOH solution to the dissolved methyl ester.

  • Reaction: Stir the reaction mixture at room temperature for approximately 30 hours.

  • Quenching: Quench the reaction by adding acetic acid.

  • Purification: Purify the resulting free this compound using flash chromatography with a suitable solvent system (e.g., ethyl acetate-hexanes-acetic acid).

Note: This protocol is adapted from a method used for the hydrolysis of EDT methyl esters and may require optimization for this compound methyl ester specifically.

Conclusion

This compound methyl ester is a valuable tool for researchers studying the biological roles of this compound and its metabolites. Its enhanced stability and cell permeability make it a reliable precursor for both in vitro and in vivo experiments. The protocols and data presented here provide a comprehensive guide for its application in studying ER stress and inflammation. As with any experimental system, optimization of these protocols for specific laboratory conditions and research questions is recommended.

References

Troubleshooting & Optimization

Technical Support Center: Storage and Handling of Adrenic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the auto-oxidation of adrenic acid during storage. Adherence to these protocols is critical for ensuring the integrity and stability of your samples for accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it susceptible to auto-oxidation?

A1: this compound (AdA), or docosatetraenoic acid (22:4, n-6), is a long-chain polyunsaturated fatty acid (PUFA) found in various tissues, including the adrenal glands, brain, and kidneys.[1] Its structure contains four carbon-carbon double bonds, which makes it highly susceptible to oxidation.[1][2] The presence of multiple double bonds creates reactive sites for free radicals, initiating a chain reaction known as auto-oxidation that leads to the degradation of the fatty acid.[3]

Q2: What are the primary consequences of this compound auto-oxidation in a research setting?

A2: Auto-oxidation compromises the structural integrity of this compound, leading to the formation of various by-products, including lipid hydroperoxides (primary oxidation products) and aldehydes like malondialdehyde (MDA) (secondary oxidation products).[3] This degradation can lead to inaccurate experimental results, loss of biological activity, and the introduction of confounding variables in your studies.

Q3: What are the optimal long-term storage conditions for this compound?

A3: For long-term stability (≥ 2 years), this compound should be stored at -20°C or, ideally, at -80°C. It should be stored as a neat oil or dissolved in a suitable organic solvent, such as ethanol, under an inert atmosphere (e.g., nitrogen or argon).

Q4: What immediate steps should I take upon receiving a shipment of this compound?

A4: Upon receipt, immediately store the vial at the recommended temperature (-20°C or -80°C). If the this compound is in a solvent, it is best to aliquot it into smaller, single-use vials to minimize repeated freeze-thaw cycles and exposure to air. Purge the headspace of each vial with an inert gas before sealing.

Q5: Which antioxidants are recommended for preventing this compound oxidation?

A5: Synthetic antioxidants such as butylated hydroxytoluene (BHT) and natural antioxidants like α-tocopherol (a form of Vitamin E) are commonly used to prevent the oxidation of PUFAs. BHT is often effective at low concentrations. The choice of antioxidant may depend on the specific requirements of your experiment, as they could potentially interfere with certain biological assays.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected peaks in HPLC/MS analysis Sample degradation due to oxidation during storage or handling.1. Review storage and handling procedures to ensure adherence to best practices (see protocols below). 2. Prepare fresh samples from a new aliquot for re-analysis. 3. Perform a forced degradation study (e.g., exposure to air or a pro-oxidant) to help identify potential degradation products.
Inconsistent results between experimental replicates 1. Non-homogeneity of the sample. 2. Degradation of the stock solution over time. 3. Partial oxidation of some aliquots.1. Ensure complete dissolution and thorough mixing of the this compound solution before use. 2. Prepare fresh stock solutions regularly and store them properly. 3. Use a fresh, unopened aliquot for each experiment whenever possible.
Loss of biological activity in cell-based assays The this compound has oxidized, and the degradation products may have different or no biological activity.1. Confirm the integrity of your this compound stock using an analytical method (see Experimental Protocols). 2. If oxidation is detected, discard the stock and prepare a new one from a fresh vial.

Data Presentation

Table 1: General Recommendations for this compound Storage

Parameter Recommendation Rationale
Temperature -20°C (long-term) or -80°C (ideal for maximum stability)Reduces the rate of chemical reactions, including oxidation.
Atmosphere Inert gas (Nitrogen or Argon)Displaces oxygen, a key reactant in the auto-oxidation process.
Light Exposure Store in amber vials or protect from lightUV and visible light can catalyze the oxidation of PUFAs.
Solvent High-purity ethanol or other suitable organic solventDiluting the neat oil can help, and using a high-purity solvent minimizes contaminants that could promote oxidation.
Antioxidants Butylated Hydroxytoluene (BHT) or α-tocopherol (Vitamin E)Scavenge free radicals to inhibit the initiation and propagation of oxidation.
Container Tightly sealed glass vials with PTFE-lined capsPrevents exposure to air and moisture.

Table 2: Relative Efficacy of Common Antioxidants in PUFA Preservation

Antioxidant Typical Concentration Efficacy Notes
Butylated Hydroxytoluene (BHT) 0.01% (w/v)Generally very effective in preventing lipid oxidation.
α-Tocopherol (Vitamin E) 0.03 - 0.1% (w/v)A natural antioxidant, though in some systems may be slightly less effective than synthetic options like BHT.

Note: The optimal concentration of antioxidant may need to be determined empirically for your specific application.

Experimental Protocols

Protocol 1: Safe Handling and Aliquoting of this compound
  • Preparation : Before opening the primary container, allow it to equilibrate to room temperature to prevent condensation of moisture on the cold surface.

  • Inert Environment : Conduct all manipulations in a fume hood or under a continuous stream of inert gas (nitrogen or argon).

  • Aliquoting :

    • Using a gas-tight syringe, carefully transfer the desired amounts of the this compound solution into smaller, amber glass vials with PTFE-lined screw caps.

    • Work quickly to minimize exposure to the atmosphere.

  • Inert Gas Purge : Before sealing each aliquot, direct a gentle stream of nitrogen or argon into the vial's headspace for a few seconds to displace any air.

  • Sealing and Labeling : Tightly seal each vial immediately after purging. Label each aliquot clearly with the compound name, concentration, solvent, and date.

  • Storage : Promptly place the aliquots in a -20°C or -80°C freezer for long-term storage.

Protocol 2: Monitoring this compound Oxidation using the TBARS Assay

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method to measure secondary oxidation products, like malondialdehyde (MDA).

  • Sample Preparation :

    • Prepare your this compound sample in a suitable buffer or solvent.

    • Include a negative control (solvent/buffer only) and a positive control (e.g., a known oxidized lipid sample).

  • Acid Treatment :

    • To a 100 µL sample, add 200 µL of ice-cold 10% Trichloroacetic Acid (TCA) to precipitate any interfering proteins and acidify the sample.

    • Incubate on ice for 15 minutes.

    • Centrifuge at ~2,200 x g for 15 minutes at 4°C.

  • Reaction with TBA :

    • Transfer 200 µL of the supernatant to a new screw-cap tube.

    • Add an equal volume (200 µL) of 0.67% (w/v) Thiobarbituric Acid (TBA) reagent.

  • Incubation :

    • Tightly cap the tubes and incubate in a boiling water bath or a heating block at 95°C for 10-60 minutes. This allows for the formation of the MDA-TBA adduct, which has a pink color.

    • After incubation, cool the tubes on ice for 10-30 minutes to stop the reaction.

  • Measurement :

    • Centrifuge the samples to pellet any precipitate.

    • Transfer 150 µL of the supernatant to a 96-well plate.

    • Measure the absorbance at 532 nm using a microplate reader.

  • Quantification :

    • Prepare a standard curve using a malondialdehyde standard (e.g., 1,1,3,3-tetramethoxypropane).

    • Calculate the concentration of TBARS in your sample based on the standard curve.

Visualizations

Auto_Oxidation_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination AdrenicAcid This compound (PUFA-H) PUFARadical This compound Radical (PUFA•) AdrenicAcid->PUFARadical Initiator Initiator (Light, Heat, Metal Ions) Initiator->AdrenicAcid - H• Oxygen Oxygen (O2) PeroxylRadical Peroxyl Radical (PUFA-OO•) PUFARadical->PeroxylRadical + O2 LipidHydroperoxide Lipid Hydroperoxide (PUFA-OOH) (Primary Oxidation Product) PeroxylRadical->LipidHydroperoxide + PUFA-H - PUFA• NewPUFARadical New this compound Radical (PUFA•) LipidHydroperoxide->NewPUFARadical Decomposition leads to more radicals Radical1 Radical NonRadical Non-Radical Products (Secondary Oxidation Products - e.g., Aldehydes) Radical1->NonRadical Radical2 Radical Radical2->NonRadical

Caption: The free radical chain reaction of this compound auto-oxidation.

Storage_Workflow Receive Receive this compound Equilibrate Equilibrate to Room Temp Receive->Equilibrate InertEnv Work in Inert Atmosphere (e.g., Nitrogen Glovebox) Equilibrate->InertEnv Aliquot Aliquot into Single-Use Amber Vials InertEnv->Aliquot AddAntioxidant Optional: Add Antioxidant (e.g., BHT) Aliquot->AddAntioxidant Purge Purge Headspace with Inert Gas AddAntioxidant->Purge Seal Seal Vials Tightly Purge->Seal Store Store at -20°C or -80°C Seal->Store Use Use in Experiment Store->Use Use one aliquot per experiment to avoid freeze-thaw cycles

Caption: Recommended workflow for the proper storage of this compound.

References

Technical Support Center: Improving Recovery of Adrenic Acid from Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the recovery and purification of adrenic acid from complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to study?

A1: this compound (AdA), or cis-7,10,13,16-docosatetraenoic acid, is a 22-carbon long-chain polyunsaturated fatty acid (PUFA).[1] It is an endogenous compound found in various tissues, including the adrenal glands, liver, brain, kidneys, and vascular system.[1][2][3][4] this compound and its metabolites are involved in numerous physiological and pathological processes, such as inflammation, oxidative stress, lipid metabolism, vascular function, and cell death. Its role in conditions like metabolic diseases, neurodegenerative disorders, and cardiovascular diseases makes it a promising biomarker and therapeutic target.

Q2: What are the main challenges in extracting this compound from biological samples?

A2: The primary challenges in extracting this compound from biological matrices include:

  • Its presence in complex lipids: this compound is often esterified in phospholipids and triglycerides, requiring a hydrolysis step to be released as a free fatty acid.

  • Low concentrations: this compound is typically present at lower concentrations compared to other major fatty acids, necessitating sensitive analytical methods.

  • Susceptibility to oxidation: As a polyunsaturated fatty acid with four double bonds, this compound is prone to oxidation during sample preparation and extraction, which can lead to inaccurate quantification.

  • Matrix effects: Biological samples contain a plethora of interfering substances like proteins, salts, and other lipids that can hinder extraction efficiency and interfere with analytical detection.

Q3: Which are the most common methods for extracting lipids, including this compound?

A3: The most common and well-established methods for lipid extraction are the Folch and Bligh & Dyer methods. These methods utilize a chloroform-methanol solvent system to efficiently extract a broad range of lipids from tissues and fluids. Modifications of these methods are often employed to improve recovery and purity. Other techniques include Soxhlet extraction, supercritical CO2 extraction, and solid-phase extraction (SPE).

Q4: Why is derivatization necessary for this compound analysis by Gas Chromatography (GC)?

A4: Derivatization is a crucial step for the GC analysis of fatty acids like this compound. The polarity and low volatility of the carboxylic acid group in free fatty acids lead to poor chromatographic peak shape and low sensitivity. Converting the carboxylic acid to a less polar and more volatile ester derivative, such as a fatty acid methyl ester (FAME) or a pentafluorobenzyl (PFB) ester, significantly improves chromatographic performance and detection limits.

Q5: What is the role of Solid-Phase Extraction (SPE) in this compound recovery?

A5: Solid-Phase Extraction (SPE) is a sample preparation technique used for the cleanup, concentration, and fractionation of analytes from a complex mixture. In the context of this compound recovery, SPE is highly valuable for isolating fatty acids from other lipid classes and removing interfering substances from the initial lipid extract. This results in a cleaner sample, which improves the accuracy and reliability of subsequent analytical quantification by methods like GC-MS or LC-MS/MS.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and purification of this compound.

ProblemPossible CausesRecommended Solutions
Low Recovery of this compound Incomplete cell lysis or tissue homogenization: The solvent may not have had sufficient access to the lipids within the cells or tissue matrix.Ensure thorough homogenization of the tissue, potentially using bead vortexing or grinding with liquid nitrogen. Increase the solvent-to-sample ratio.
Inefficient extraction solvent: The chosen solvent system may not be optimal for extracting the class of lipids containing this compound.The Folch method (chloroform:methanol 2:1) is a robust starting point for total lipid extraction. For targeted extraction, consider the polarity of the lipids of interest.
Incomplete hydrolysis of complex lipids: If total this compound (free and esterified) is the target, the hydrolysis step may not have been sufficient to release all esterified this compound.Optimize hydrolysis conditions (time, temperature, acid/base concentration). A method using 0.5 M HCl in acetonitrile-water (9:1) at 100°C for 45 minutes has been shown to be effective.
Loss of analyte during phase separation: this compound or its derivatives may be partially lost in the aqueous phase during liquid-liquid extraction.Ensure correct solvent ratios to achieve proper phase separation. For gangliosides, which can be lost to the aqueous phase, passing this phase through a C18 SPE cartridge can recover them.
Poor Chromatographic Peak Shape (Tailing or Broadening) Adsorption of free fatty acids: The polar carboxyl group of underivatized this compound can interact with active sites in the GC inlet or column, leading to poor peak shape.Ensure complete derivatization of the fatty acids to their corresponding esters (e.g., FAMEs or PFB esters) before GC analysis.
Column contamination: Buildup of non-volatile matrix components on the GC column can degrade performance.Use a guard column and ensure adequate sample cleanup (e.g., via SPE) prior to injection. Regularly bake out the column according to the manufacturer's instructions.
High Signal Variability or Poor Reproducibility Oxidation of this compound: As a PUFA, this compound is susceptible to degradation by oxidation during sample handling and storage.Add antioxidants like butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) to the extraction solvents. Handle samples on ice, minimize exposure to air, and store extracts under an inert gas (e.g., nitrogen or argon) at -20°C or lower.
Inconsistent derivatization: Incomplete or variable derivatization efficiency will lead to inconsistent quantitative results.Optimize derivatization reaction conditions (reagent concentration, temperature, and time). Use internal standards to correct for variations.
Matrix effects in MS detection: Co-eluting matrix components can suppress or enhance the ionization of this compound derivatives in the mass spectrometer source.Improve sample cleanup using SPE. A delay column in an LC system can help separate target compounds from matrix contaminants. Utilize stable isotope-labeled internal standards that co-elute with the analyte to compensate for matrix effects.
Sample Clogging during SPE Particulate matter in the sample: The initial lipid extract may contain precipitated proteins or other particulates that can clog the SPE cartridge frits.Centrifuge and filter the sample through a 0.45 µm filter before loading it onto the SPE column.
High viscosity of the sample: A highly concentrated lipid extract can be too viscous to pass through the SPE sorbent smoothly.Dilute the sample with an appropriate solvent before loading.

Experimental Protocols

Protocol 1: Total Lipid Extraction from Biological Tissue (Modified Folch Method)

This protocol describes the extraction of total lipids from a soft tissue sample like the liver or brain.

  • Sample Preparation:

    • Weigh approximately 1 g of frozen tissue and place it in a glass homogenizer tube on ice.

    • Add 20 mL of ice-cold chloroform:methanol (2:1, v/v). To inhibit oxidation, the solvent should contain an antioxidant such as 0.005% BHT.

    • Homogenize the tissue thoroughly until a uniform suspension is achieved.

  • Extraction:

    • Transfer the homogenate to a glass tube with a PTFE-lined cap.

    • Agitate for 20 minutes at room temperature.

    • Filter the homogenate through a fat-free filter paper into a clean glass tube.

  • Phase Separation:

    • Add 0.2 volumes (4 mL) of 0.9% NaCl solution to the filtered extract.

    • Vortex the mixture vigorously for 1 minute and then centrifuge at 2,000 x g for 10 minutes to facilitate phase separation.

    • Two distinct layers will form: an upper aqueous-methanol layer and a lower chloroform layer containing the lipids.

  • Lipid Recovery:

    • Carefully remove the upper aqueous layer using a Pasteur pipette.

    • Wash the lower chloroform layer by adding 2 mL of a synthetic upper phase (chloroform:methanol:water, 3:48:47, v/v/v), vortexing, and re-centrifuging.

    • Remove the upper wash layer.

    • Transfer the final lower chloroform layer containing the purified lipid extract to a pre-weighed glass vial.

    • Dry the solvent under a gentle stream of nitrogen.

    • Store the dried lipid extract at -80°C under an inert atmosphere. This extract contains total lipids, from which this compound can be analyzed after hydrolysis and derivatization.

Protocol 2: Solid-Phase Extraction (SPE) for Fatty Acid Fractionation

This protocol is for isolating the free fatty acid fraction from a total lipid extract using an aminopropyl-bonded silica SPE cartridge.

  • Cartridge Conditioning:

    • Condition an aminopropyl (NH2) SPE cartridge (e.g., 500 mg) by passing 5 mL of hexane through it. Do not allow the cartridge to dry.

  • Sample Loading:

    • Dissolve the dried total lipid extract (from Protocol 1) in 1 mL of chloroform:isopropanol (2:1, v/v).

    • Load the sample onto the conditioned SPE cartridge.

  • Elution of Lipid Fractions:

    • Fraction 1 (Neutral Lipids): Elute neutral lipids (e.g., triglycerides, cholesterol esters) by passing 10 mL of chloroform:isopropanol (2:1, v/v) through the cartridge. Collect this fraction if other lipids are of interest.

    • Fraction 2 (Free Fatty Acids): Elute the free fatty acids, including this compound, by passing 10 mL of diethyl ether containing 2% acetic acid through the cartridge. Collect this fraction for analysis.

    • Fraction 3 (Phospholipids): Elute phospholipids by passing 10 mL of methanol.

  • Sample Finalization:

    • Evaporate the solvent from the free fatty acid fraction (Fraction 2) under a stream of nitrogen.

    • The dried residue is now ready for derivatization for GC-MS analysis.

Protocol 3: Derivatization to Pentafluorobenzyl (PFB) Esters for GC-MS Analysis

This protocol describes a common derivatization procedure for sensitive analysis of fatty acids.

  • Reagent Preparation:

    • Prepare a 1% solution of pentafluorobenzyl bromide (PFB-Br) in acetonitrile.

    • Prepare a 1% solution of diisopropylethylamine (DIPEA) in acetonitrile.

  • Derivatization Reaction:

    • To the dried fatty acid sample (from Protocol 2), add 25 µL of the 1% PFB-Br solution and 25 µL of the 1% DIPEA solution.

    • Cap the vial, vortex briefly, and let it stand at room temperature for 20-30 minutes.

  • Sample Cleanup:

    • Evaporate the reagents to dryness under a gentle stream of nitrogen.

    • Re-dissolve the residue (the PFB esters) in 50 µL of a suitable non-polar solvent like isooctane.

  • Analysis:

    • The sample is now ready for injection into the GC-MS system for analysis.

Quantitative Data Summary

The recovery of this compound can be influenced by the choice of extraction method. The following table summarizes typical recovery efficiencies for long-chain polyunsaturated fatty acids using common lipid extraction techniques. While data specific to this compound is limited, these values provide a good estimate.

Extraction MethodMatrix TypeAnalyte ClassTypical Recovery (%)Reference
Modified Folch (Chloroform:Methanol) Animal TissuesTotal Lipids95 - 99%
Bligh & Dyer Wet MicroalgaeTotal LipidsGenerally higher than Folch for wet samples
Solid-Phase Extraction (C18) Environmental WaterPerfluorinated Carboxylic Acids> 60%
Acid Hydrolysis Complex LipidsFree Fatty Acids> 95%

Visualizations

This compound Recovery Workflow

The following diagram illustrates a typical experimental workflow for the extraction, purification, and analysis of this compound from a biological sample.

AdrenicAcid_Workflow Sample Biological Sample (e.g., Tissue, Plasma) Homogenization Homogenization & Lipid Extraction (Folch/Bligh & Dyer) Sample->Homogenization LLE Liquid-Liquid Phase Separation Homogenization->LLE Crude Lipid Extract Hydrolysis Saponification/ Acid Hydrolysis (Optional, for Total AdA) SPE Solid-Phase Extraction (SPE Cleanup) Hydrolysis->SPE Released Fatty Acids LLE->Hydrolysis LLE->SPE Free Fatty Acid Containing Fraction Derivatization Derivatization (e.g., PFB Esters) SPE->Derivatization Purified Adrenic Acid Fraction Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis Volatile AdA Derivative Data Data Processing & Quantification Analysis->Data

Caption: Experimental workflow for this compound recovery.

This compound Metabolic Pathways

This compound is metabolized by several enzymatic pathways to produce a variety of bioactive lipids.

AdrenicAcid_Metabolism AdA This compound (AdA) COX COX Pathway AdA->COX LOX LOX Pathway AdA->LOX CYP450 CYP450 Pathway AdA->CYP450 NonEnzymatic Non-Enzymatic Oxidation AdA->NonEnzymatic Prostaglandins Dihomo-Prostaglandins (e.g., DH-PGI₂) COX->Prostaglandins HETEs Dihomo-HETEs LOX->HETEs Epoxides Epoxydocosatrienoic Acids (EDTs) CYP450->Epoxides Isoprostanes F2-Dihomo-Isoprostanes NonEnzymatic->Isoprostanes

Caption: Major metabolic pathways of this compound.

References

Technical Support Center: Minimizing Ion Suppression for Adrenic Acid in ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of adrenic acid using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to ion suppression, ensuring accurate and reproducible quantification of this compound in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a matrix effect where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This phenomenon leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of your assay. Fatty acids like this compound are particularly susceptible to ion suppression due to their presence in complex biological samples containing high concentrations of phospholipids, salts, and other endogenous materials that can interfere with the ESI process.[2][3]

Q2: How can I identify if ion suppression is affecting my this compound measurements?

A2: A common and effective method to identify ion suppression is the post-column infusion experiment. This involves continuously infusing a standard solution of this compound into the MS while injecting a blank matrix extract onto the LC column. A dip in the baseline signal at a specific retention time indicates the presence of co-eluting matrix components that are suppressing the this compound signal.

Q3: What are the primary strategies to minimize ion suppression for this compound?

A3: The three main strategies to combat ion suppression are:

  • Effective Sample Preparation: To remove interfering matrix components before analysis.

  • Optimized Chromatographic Separation: To resolve this compound from co-eluting suppressive agents.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): To compensate for any remaining matrix effects.

Q4: Which sample preparation technique is best for reducing ion suppression for this compound in plasma?

A4: While protein precipitation (PPT) is a simple method, it is often insufficient for removing phospholipids, a major source of ion suppression for fatty acids. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective. Modern SPE techniques, such as those using mixed-mode or phospholipid removal plates (e.g., HybridSPE), have shown superior removal of interfering phospholipids compared to traditional C18 SPE and LLE.

Q5: What are the recommended mobile phase additives for this compound analysis in negative ion ESI-MS?

A5: For negative ion mode analysis of fatty acids, it is generally recommended to avoid strong ion-pairing agents like trifluoroacetic acid (TFA), which can cause significant signal suppression. Formic acid (FA) at low concentrations (e.g., 0.1%) is a common and effective choice to promote deprotonation without severe suppression. Ammonium formate or ammonium acetate can also be used and may offer benefits in terms of signal stability.

Troubleshooting Guides

Problem: Low or Inconsistent this compound Signal

Possible Cause: Significant ion suppression from the sample matrix.

Troubleshooting Steps:

  • Assess Ion Suppression: Perform a post-column infusion experiment as described in the experimental protocols section to confirm and identify the retention time of ion suppression zones.

  • Improve Sample Preparation: If significant suppression is observed, enhance your sample cleanup.

    • If using PPT, consider switching to LLE or SPE.

    • If using LLE or a standard SPE protocol, optimize the extraction conditions or consider a more specific SPE sorbent, such as one designed for phospholipid removal.

  • Optimize Chromatography:

    • Adjust the gradient to better separate this compound from the suppression zones identified in the post-column infusion experiment.

    • Consider a different column chemistry (e.g., a C18 with different properties or a phenyl-hexyl column) to alter selectivity.

  • Incorporate a SIL-IS: The use of a stable isotope-labeled this compound is highly recommended to correct for variability in ion suppression between samples.

Problem: Poor Reproducibility in Quantitative Results

Possible Cause: Variable matrix effects between different samples or calibration standards not matching the sample matrix.

Troubleshooting Steps:

  • Implement a SIL-IS: This is the most effective way to correct for sample-to-sample variations in ion suppression.

  • Matrix-Matched Calibrants: Prepare your calibration standards and quality controls in a blank matrix that is as close as possible to your actual samples. This helps to normalize the matrix effects across your analytical run.

  • Thorough Sample Homogenization: Ensure that your samples are properly homogenized before extraction to minimize variability in the matrix composition from one aliquot to another.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression

Sample Preparation MethodProsConsPhospholipid Removal Efficiency
Protein Precipitation (PPT) Simple, fast, and inexpensive.Inefficient at removing phospholipids and salts, leading to significant ion suppression.Low
Liquid-Liquid Extraction (LLE) Can provide cleaner extracts than PPT.Can be labor-intensive, may have lower analyte recovery, and less effective at removing all interfering lipids compared to advanced SPE.Moderate
Solid-Phase Extraction (SPE) Offers good cleanup and analyte enrichment.Can be more time-consuming and costly than PPT and LLE. Method development may be required.Moderate to High (sorbent dependent)
HybridSPE / Phospholipid Removal Plates Specifically designed to remove phospholipids, resulting in significantly reduced ion suppression.Higher cost per sample.Very High

Experimental Protocols

Post-Column Infusion Experiment to Identify Ion Suppression Zones

Objective: To determine the retention times at which co-eluting matrix components cause ion suppression.

Materials:

  • Syringe pump

  • Tee-union and necessary fittings

  • This compound standard solution (e.g., 100 ng/mL in mobile phase)

  • Blank plasma extract (prepared using your current sample preparation method)

Procedure:

  • System Setup: Connect the LC column outlet to one inlet of the tee-union. Connect the syringe pump outlet to the other inlet of the tee-union. Connect the outlet of the tee-union to the ESI-MS source.

  • Analyte Infusion: Begin infusing the this compound standard solution at a low flow rate (e.g., 10 µL/min).

  • Data Acquisition: Start acquiring data on the mass spectrometer in MRM mode for the this compound transition. You should observe a stable, elevated baseline.

  • Inject Blank Matrix: Inject the blank plasma extract onto the LC and run your standard chromatographic method.

  • Data Analysis: Monitor the this compound signal. Any significant drop in the baseline indicates a region of ion suppression.

Sample Preparation of Plasma using Solid-Phase Extraction (SPE)

Objective: To extract this compound from plasma while minimizing interfering components.

Materials:

  • C18 SPE cartridges

  • SPE vacuum manifold

  • Plasma sample

  • This compound-d8 (or other suitable SIL-IS)

  • Methanol (conditioning solvent)

  • Water (equilibration solvent)

  • 5% Methanol in water (wash solvent)

  • Acetonitrile or Methanol (elution solvent)

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: Thaw plasma samples. Spike with the SIL-IS. Acidify the sample with 0.1% formic acid.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound and the SIL-IS with 1 mL of acetonitrile or methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis of this compound

Objective: To quantify this compound with minimal ion suppression.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start with a high percentage of mobile phase A and ramp up to a high percentage of mobile phase B to elute the fatty acids.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

MS Parameters (Negative Ion ESI):

  • Ionization Mode: ESI-

  • Capillary Voltage: -3.0 kV

  • Nebulizer Gas Pressure: 35 psi

  • Drying Gas Flow: 10 L/min

  • Drying Gas Temperature: 350 °C

  • MRM Transition (example): this compound (m/z 331.2 -> fragment ion), this compound-d8 (m/z 339.2 -> corresponding fragment ion)

Note: MS parameters should be optimized for your specific instrument.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma Plasma Sample spike Spike with SIL-IS plasma->spike spe Solid-Phase Extraction (SPE) spike->spe extract Clean Extract spe->extract lc LC Separation extract->lc ms ESI-MS/MS Detection lc->ms data Data Acquisition ms->data quant Quantification data->quant report Report Results quant->report

Caption: Experimental workflow for this compound analysis.

ion_suppression_logic start Low/Inconsistent Signal? post_infusion Perform Post-Column Infusion start->post_infusion suppression_present Ion Suppression Detected? post_infusion->suppression_present improve_sp Improve Sample Prep (SPE/LLE) suppression_present->improve_sp Yes no_suppression Check Instrument Performance suppression_present->no_suppression No optimize_lc Optimize LC Separation improve_sp->optimize_lc use_sil Use SIL-IS optimize_lc->use_sil end Re-analyze use_sil->end no_suppression->end

Caption: Troubleshooting logic for low this compound signal.

References

addressing analytical artifacts in adrenic acid lipidomics data

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common analytical artifacts encountered during the lipidomics analysis of adrenic acid (AdA).

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the analysis of this compound.

Question: Why am I observing unexpected peaks with the same mass-to-charge ratio (m/z) as my this compound-containing lipid species?

Answer: You are likely encountering isobaric interference, a common issue in lipidomics where different lipid species have the same nominal mass.

  • Problem Identification: Isobaric overlaps can originate from lipids with variations in fatty acid composition (e.g., different double bond positions or acyl chain lengths that coincidentally result in the same total mass) or from the presence of different adducts (e.g., [M+H]⁺ vs. [M+Na]⁺).[1][2][3] A "Type II" overlap can also occur where the second isotopic peak of a lipid with one more double bond interferes with the monoisotopic peak of the target lipid.[1][4]

  • Solution:

    • High-Resolution Mass Spectrometry (HRMS): Employing instruments with high resolving power, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can often distinguish between isobaric species with small mass differences.

    • Chromatographic Separation: Optimize your liquid chromatography (LC) method to separate interfering species before they enter the mass spectrometer. Using different column chemistries (e.g., C18, C30) or elution gradients can improve resolution.

    • Tandem Mass Spectrometry (MS/MS): Use MS/MS to fragment the precursor ions. Different lipid species, even with the same m/z, will often produce unique fragment patterns, allowing for their specific identification and quantification.

    • Ion Mobility Spectrometry (IMS): IMS separates ions based on their size and shape in the gas phase, providing an additional dimension of separation that can resolve isobaric interferences.

Table 1: Example of Isobaric Interference in this compound Analysis

Lipid SpeciesMolecular FormulaMonoisotopic Mass (Da)Common Adduct (m/z)Potential Isobaric Interference
PC(22:4/16:0)C46H84NO8P809.5935[M+H]⁺ 810.5993PC(20:4/18:0)
PE(22:4/18:1)C45H80NO8P797.5621[M+H]⁺ 798.5679PE(20:4/20:1)

Question: My quantitative results for this compound are inconsistent and lower than expected. What could be the cause?

Answer: This issue may be due to in-source fragmentation (ISF), where the target lipid molecule breaks apart in the ion source of the mass spectrometer before mass analysis.

  • Problem Identification: ISF can lead to an underestimation of the intact lipid and an overestimation of its fragments, which might be mistaken for other endogenous lipids. This is particularly common with electrospray ionization (ESI) sources and can be influenced by source parameters like temperature and voltage. For example, a phosphatidylcholine (PC) containing this compound might lose its headgroup in the source, and the resulting fragment could be misidentified as a different lipid class.

  • Solution:

    • Optimize Ion Source Parameters: Carefully tune the ESI source settings, such as capillary voltage, cone voltage, and source temperature, to minimize fragmentation. Softer ionization conditions are generally preferred.

    • Use Appropriate Internal Standards: Employ stable isotope-labeled internal standards for each lipid class being analyzed. These standards will undergo similar fragmentation to the endogenous lipids, allowing for more accurate correction during quantification.

    • Monitor for Characteristic Fragments: During method development, look for known fragment ions of your target this compound-containing lipids to assess the extent of in-source fragmentation.

Table 2: Effect of In-Source Fragmentation on this compound Quantification

Ion Source TemperatureThis compound Precursor Ion Intensity (Arbitrary Units)This compound Fragment Ion Intensity (Arbitrary Units)
100°C95,0005,000
150°C70,00030,000
200°C40,00060,000

Question: I'm observing poor signal-to-noise and significant ion suppression in my this compound analysis. How can I improve this?

Answer: These are likely matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of your target analyte.

  • Problem Identification: Complex biological samples contain numerous molecules that can compete with this compound for ionization, leading to a suppressed signal and reduced sensitivity.

  • Solution:

    • Improve Sample Preparation: Use a robust lipid extraction method, such as a modified Folch or solid-phase extraction (SPE) protocol, to remove interfering substances like salts, proteins, and polar metabolites.

    • Optimize Chromatography: Enhance the separation of this compound from matrix components by adjusting the LC gradient, using a longer column, or employing a different stationary phase.

    • Dilute the Sample: If possible, diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.

    • Use Matrix-Matched Calibrants: Prepare calibration standards in a matrix that closely resembles your sample to compensate for matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of this compound oxidation during sample preparation, and how can I prevent it?

A1: this compound, as a polyunsaturated fatty acid, is susceptible to oxidation. The primary sources of oxidation during sample preparation are exposure to air (oxygen), light, and high temperatures. To prevent this, it is crucial to work quickly, keep samples on ice, and use solvents containing antioxidants like butylated hydroxytoluene (BHT). It is also recommended to flush sample vials with an inert gas like nitrogen or argon before sealing and storage.

Q2: Which ionization mode, positive or negative, is better for this compound analysis?

A2: The choice of ionization mode depends on the lipid class containing the this compound. For neutral lipids like triacylglycerols and cholesterol esters, positive ion mode is typically used to form adducts such as [M+NH₄]⁺. For phospholipids like phosphatidylcholine (PC), positive ion mode is also common. However, for acidic phospholipids like phosphatidic acid (PA) and phosphatidylserine (PS), negative ion mode often provides better sensitivity. It is advisable to test both modes during method development for optimal results.

Q3: How do I choose the right internal standard for this compound quantification?

A3: The ideal internal standard is a stable isotope-labeled version of the exact lipid species you are measuring (e.g., d8-adrenic acid). If this is not available, use a labeled standard from the same lipid class with a similar acyl chain length and degree of unsaturation. This ensures that the internal standard behaves similarly to the analyte during extraction, chromatography, and ionization.

Q4: What are the key metabolic pathways of this compound that I should be aware of?

A4: this compound is metabolized by three main enzymatic pathways:

  • Cyclooxygenase (COX): Produces dihomo-prostaglandins and dihomo-thromboxanes.

  • Lipoxygenase (LOX): Generates dihomo-hydroxyeicosatetraenoic acids (DH-HETEs).

  • Cytochrome P450 (CYP): Leads to the formation of dihomo-epoxyeicosatrienoic acids (DH-EETs) and dihydroxydocosatrienoic acids (DH-DHETs). Being aware of these pathways is important as the metabolites can also be of biological interest and may need to be considered in your analytical workflow.

Experimental Protocols

Protocol 1: Modified Folch Lipid Extraction

This protocol is suitable for the extraction of total lipids from plasma or tissue homogenates.

  • Sample Preparation: To 100 µL of plasma or tissue homogenate in a glass tube, add the appropriate internal standards.

  • Solvent Addition: Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol.

  • Homogenization: Vortex the mixture vigorously for 1 minute and then agitate for 20 minutes at room temperature.

  • Phase Separation: Add 0.5 mL of 0.9% NaCl solution, vortex for 30 seconds, and centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Lipid Collection: Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette and transfer to a clean tube.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol/isopropanol 1:1 v/v).

Protocol 2: Solid-Phase Extraction (SPE) for Fatty Acids

This protocol is designed to enrich for free fatty acids and can be adapted for other lipid classes.

  • Sample Pre-treatment: Acidify the sample to protonate the fatty acids by adding a small amount of formic acid.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar impurities, followed by 1 mL of 50% methanol to remove less hydrophobic interferences.

  • Elution: Elute the fatty acids with 1 mL of acetonitrile or another suitable organic solvent.

  • Drying and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase for LC-MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_processing Data Processing Sample Biological Sample Homogenization Homogenization & Internal Standard Spiking Sample->Homogenization Extraction Lipid Extraction (Folch/SPE) Homogenization->Extraction Drying Solvent Evaporation Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution LC LC Separation Reconstitution->LC MS Mass Spectrometry LC->MS Data Data Acquisition MS->Data Processing Peak Picking & Integration Data->Processing Identification Lipid Identification Processing->Identification Quantification Quantification Identification->Quantification adrenic_acid_metabolism cluster_enzymes Metabolizing Enzymes cluster_metabolites Bioactive Metabolites AdA This compound (AdA) COX Cyclooxygenase (COX) AdA->COX LOX Lipoxygenase (LOX) AdA->LOX CYP450 Cytochrome P450 (CYP) AdA->CYP450 PGs Dihomo-Prostaglandins Dihomo-Thromboxanes COX->PGs HETEs Dihomo-HETEs LOX->HETEs EETs Dihomo-EETs Dihomo-DHETs CYP450->EETs

References

Technical Support Center: Optimizing Derivatization of Adrenic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the GC-MS analysis of adrenic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on optimizing the derivatization of this compound. Here you will find detailed troubleshooting guides and frequently asked questions to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

This compound, a C22:4 polyunsaturated fatty acid, is a non-volatile compound due to its polar carboxylic acid group.[1] This high polarity can lead to strong interactions with the GC column's stationary phase, resulting in poor peak shape, significant tailing, and low sensitivity.[2] Derivatization converts the polar carboxyl group into a less polar and more volatile ester or silyl ester, which improves chromatographic performance and allows for accurate quantification.[1][3]

Q2: What are the most common derivatization methods for this compound?

The two most common and effective methods for derivatizing this compound and other fatty acids for GC-MS analysis are:

  • Esterification: This process, typically methylation, converts the carboxylic acid to a fatty acid methyl ester (FAME).[4] Common reagents include boron trifluoride in methanol (BF3-methanol) or boron trichloride in methanol (BCl3-methanol). This is a robust method suitable for a wide range of fatty acids.

  • Silylation: This method replaces the active hydrogen of the carboxylic acid with a trimethylsilyl (TMS) group, forming a TMS-ester. The most frequently used silylating agents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).

Q3: Which derivatization method should I choose for this compound?

Both esterification and silylation can be effective for this compound analysis. The choice often depends on the sample matrix and other analytes of interest.

  • Esterification to FAMEs is generally preferred for its selectivity for carboxylic acids and the production of clean mass spectra.

  • Silylation is advantageous as it can derivatize other functional groups like hydroxyls and amines in a single step, which is useful if you are analyzing multiple types of compounds simultaneously. However, silylated derivatives can be more susceptible to hydrolysis and may require stricter anhydrous conditions.

Q4: Can the double bonds in this compound be affected during derivatization?

Yes, the four double bonds in this compound make it susceptible to oxidation and isomerization, especially at high temperatures. It is crucial to use optimized reaction conditions, including moderate temperatures and the shortest necessary reaction times, to prevent degradation of the polyunsaturated fatty acid chain. The use of an inert atmosphere (e.g., nitrogen or argon) during sample preparation can also minimize oxidation.

Troubleshooting Guide

Problem 1: No or very small peak for derivatized this compound.
Possible Cause Recommended Solution
Incomplete Derivatization Increase reaction time and/or temperature. Ensure an adequate excess of the derivatization reagent is used. For silylation, a 2:1 molar ratio of BSTFA to active hydrogens is a good starting point.
Presence of Water (especially for silylation) Ensure the sample and all solvents are anhydrous. Water can hydrolyze silylating reagents and the resulting TMS-esters. Consider using a drying agent like anhydrous sodium sulfate or lyophilizing the sample before derivatization.
Sample Degradation This compound can degrade if exposed to high temperatures for extended periods. Optimize the reaction conditions to be as mild as possible while still achieving complete derivatization.
Incorrect Reagent Storage Derivatization reagents can degrade over time, especially if not stored under the recommended conditions (e.g., cool, dry, and under an inert atmosphere). Use fresh, high-quality reagents.
GC Inlet Issues A blocked syringe or an incorrect injection depth can prevent the sample from reaching the column. Check the syringe and ensure proper installation in the autosampler.
Problem 2: Tailing peak for the this compound derivative.
Possible Cause Recommended Solution
Active Sites in the GC System Free silanol groups in the injector liner, on the column, or in fittings can interact with the analyte. Use a new, deactivated liner and ensure all components of the flow path are inert.
Incomplete Derivatization Residual underivatized this compound will strongly interact with the stationary phase and exhibit significant tailing. Re-optimize the derivatization reaction (see Problem 1).
Column Contamination Non-volatile residues from previous injections can create active sites at the head of the column. Trim 10-20 cm from the front of the column.
Low Inlet Temperature If the inlet temperature is too low, the derivatized this compound may not vaporize completely and efficiently, leading to band broadening and tailing. A typical starting point is 250 °C, but this may require optimization.
Suboptimal Carrier Gas Flow Rate A flow rate that is too low can increase the time the analyte spends in the column, leading to band broadening. Ensure the flow rate is optimized for your column dimensions.
Problem 3: Appearance of unexpected peaks in the chromatogram.
Possible Cause Recommended Solution
Reagent Artifacts Excess derivatization reagent and its byproducts can appear as peaks in the chromatogram. A reagent blank (a mock derivatization without the sample) should be run to identify these peaks.
Contamination Contamination can be introduced from solvents, glassware, or the sample itself. Use high-purity solvents and thoroughly clean all glassware.
Side Reactions For silylation, the presence of moisture can lead to the formation of siloxanes, which can appear as extra peaks. Ensure anhydrous conditions.
Thermal Degradation An excessively high inlet temperature can cause the derivatized this compound to break down into smaller fragments. Reduce the inlet temperature in increments of 10-20 °C.

Experimental Protocols

Protocol 1: Esterification of this compound to its Fatty Acid Methyl Ester (FAME)

This protocol is based on the use of boron trifluoride-methanol (BF3-methanol).

  • Sample Preparation: Place up to 25 mg of the lipid extract containing this compound into a screw-cap reaction vial. If the sample is in an aqueous solution, it must be evaporated to dryness under a stream of nitrogen.

  • Reagent Addition: Add 2 mL of 12-14% BF3-methanol reagent to the vial.

  • Reaction: Cap the vial tightly and heat at 60°C for 10-60 minutes. The optimal time should be determined empirically. For polyunsaturated fatty acids, shorter reaction times are preferable to minimize degradation.

  • Extraction: Cool the vial to room temperature. Add 1 mL of water and 1 mL of hexane. Vortex vigorously for 30 seconds to extract the FAMEs into the hexane layer.

  • Sample Collection: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean autosampler vial. To ensure all water is removed, the hexane extract can be passed through a small column of anhydrous sodium sulfate.

  • Analysis: The sample is now ready for GC-MS analysis.

Protocol 2: Silylation of this compound to its Trimethylsilyl (TMS) Ester

This protocol utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.

  • Sample Preparation: Place the dried sample (e.g., from a 1 mg/mL solution) into an autosampler vial. Crucially, the sample and solvent must be anhydrous.

  • Reagent Addition: Add a 10x molar excess of the silylating agent (BSTFA with 1% TMCS) to the sample vial. For example, for 100 µL of a 1 mg/mL solution, add 50 µL of the reagent.

  • Reaction: Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes. Reaction time and temperature may need to be optimized.

  • Analysis: After the vial has cooled to room temperature, the sample can be directly injected into the GC-MS. If necessary, a solvent such as dichloromethane can be added for dilution.

Quantitative Data Summary

The following tables summarize typical reaction conditions and a comparison of derivatization methods.

Table 1: Typical Reaction Conditions for this compound Derivatization

ParameterEsterification (BF3-Methanol)Silylation (BSTFA + 1% TMCS)
Primary Reagent 12-14% BF3 in MethanolBSTFA with 1% TMCS
Sample Amount 1-25 mg~100 µL of 1 mg/mL solution
Reaction Temperature 60-100 °C60 °C
Reaction Time 10-60 minutes60 minutes
Extraction Solvent Hexane or HeptaneDichloromethane (optional for dilution)
Key Advantage Robust for free fatty acids and glycerolipids.Derivatizes multiple functional groups.

Table 2: Comparison of Derivatization Method Performance

Method Recovery (%) Reproducibility (RSD %) Notes
Base-Catalyzed followed by Acid-Catalyzed (KOCH3/HCl) 84 - 112< 6Lower recovery and higher variation, especially for unsaturated fatty acids.
Base-Catalyzed followed by (Trimethylsilyl)diazomethane (TMS-DM) 90 - 106< 4Higher recovery and less variation.
Pentafluorobenzyl (PFB) Bromide 80 - 85Not specifiedGood for enhancing sensitivity for Negative Chemical Ionization (NCI)-MS.

Visual Guides

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound Sample (e.g., lipid extract) Dry Dry Sample (under Nitrogen or Lyophilize) Sample->Dry Reagent Add Derivatization Reagent (e.g., BF3-Methanol or BSTFA) Dry->Reagent React Heat Reaction Vial (e.g., 60°C for 10-60 min) Reagent->React Extract Extract Derivative (for FAMEs) React->Extract Esterification only GCMS GC-MS Analysis React->GCMS Silylation Extract->GCMS

Caption: Experimental workflow for this compound derivatization.

Troubleshooting_Workflow Start GC-MS Analysis Issue (e.g., Peak Tailing) CheckDeriv Is Derivatization Complete? Start->CheckDeriv CheckSystem Is the GC System Inert? CheckDeriv->CheckSystem Yes OptimizeDeriv Optimize Reaction: - Increase time/temp - Check reagent quality - Ensure anhydrous conditions CheckDeriv->OptimizeDeriv No MaintainSystem Perform Maintenance: - Replace inlet liner - Trim column - Check for leaks CheckSystem->MaintainSystem No Reanalyze Re-analyze Sample CheckSystem->Reanalyze Yes OptimizeDeriv->Reanalyze MaintainSystem->Reanalyze

Caption: Troubleshooting logic for peak tailing issues.

References

dealing with low signal intensity of adrenic acid in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the mass spectrometry analysis of adrenic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to achieving optimal signal intensity and reliable quantification of this compound in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues users might encounter, focusing on the common challenge of low signal intensity for this compound in mass spectrometry.

Q1: I am observing a very low or non-existent signal for this compound. What are the primary reasons for this?

Low signal intensity for this compound is a common issue stemming from several factors:

  • Poor Ionization Efficiency: this compound, like other long-chain fatty acids, has a carboxylic acid group that exhibits low proton affinity. This leads to inefficient ionization, particularly with electrospray ionization (ESI) in negative ion mode, which is often the default for underivatized fatty acids.[1][2]

  • Matrix Effects: Co-eluting substances from the sample matrix can suppress the ionization of this compound in the mass spectrometer's source.[3][4] This is a significant issue in complex biological samples like plasma or tissue extracts.

  • Analyte Instability: Polyunsaturated fatty acids like this compound can be susceptible to degradation during sample preparation and analysis.

  • Suboptimal LC-MS Conditions: Inadequate chromatographic separation can lead to co-elution with interfering compounds. Furthermore, the mass spectrometer settings may not be optimized for this compound detection.

Q2: How can I significantly improve the signal intensity of this compound?

Chemical derivatization is the most effective strategy to dramatically boost the signal intensity of this compound.[1] This involves chemically modifying the carboxylic acid group to enhance its ionization efficiency.

For Liquid Chromatography-Mass Spectrometry (LC-MS):

A highly successful technique is "charge-reversal" derivatization, where the carboxylic acid is converted to a permanently positively charged amide. This allows for analysis in the more sensitive positive ion mode.

  • Recommended Reagent: N-(4-aminomethylphenyl)pyridinium (AMPP) is a popular derivatization reagent for this purpose.

For Gas Chromatography-Mass Spectrometry (GC-MS):

Derivatization is essential for making the fatty acid volatile and enhancing its detection.

  • Recommended Reagent: Pentafluorobenzyl bromide (PFB-Br) is a widely used reagent that creates a derivative with excellent electron-capturing properties, leading to high sensitivity in negative ion chemical ionization (NICI) mode.

Q3: My signal is still low after derivatization. What other parameters can I optimize?

Even after derivatization, further optimization is key to maximizing sensitivity:

  • LC Method:

    • Column Choice: Use a C18 or C8 reversed-phase column for good retention and separation of the derivatized this compound from other sample components.

    • Mobile Phase: Employ high-purity, LC-MS grade solvents. The use of mobile phase modifiers like ammonium formate or acetate can improve peak shape and ionization.

    • Flow Rate: For standard ESI sources, lower flow rates (10-300 µL/min) often lead to better sensitivity as they promote more efficient desolvation.

  • MS Source Parameters: Systematically optimize the following settings:

    • Capillary/Spray Voltage

    • Nebulizer Gas Pressure

    • Drying Gas Flow Rate and Temperature

    • Source Temperature

  • Sample Preparation: Ensure your extraction protocol is efficient for this compound and effectively removes interfering matrix components. Solid-phase extraction (SPE) can be a valuable cleanup step.

Q4: I'm observing inconsistent results and poor reproducibility. What could be the cause?

Inconsistent results are often linked to:

  • Matrix Effects: If your sample cleanup is insufficient, the degree of ion suppression can vary between samples, leading to poor reproducibility. The use of a stable isotope-labeled internal standard for this compound is highly recommended to correct for these variations.

  • System Contamination: Contaminants in the LC system or mass spectrometer can interfere with your analysis. Regularly flush the system and clean the ion source.

  • Sample Carryover: this compound and its derivatives can be "sticky." Ensure your autosampler wash procedure is adequate to prevent carryover between injections.

Data Presentation: Impact of Derivatization on Signal Intensity

The following tables summarize the quantitative improvement in signal intensity that can be achieved through chemical derivatization of fatty acids.

Table 1: LC-MS/MS Signal Enhancement with AMPP Derivatization

Analyte ClassDerivatization ReagentIonization ModeFold Increase in Sensitivity (Approximate)Reference
Fatty AcidsAMPPPositive ESI~60,000
EicosanoidsAMPPPositive ESI10 - 20
PUFA MetabolitesAMPPPositive ESI10 - 30

Table 2: GC-MS Signal Enhancement with PFB-Br Derivatization

Analyte ClassDerivatization ReagentIonization ModeKey AdvantageReference
Fatty AcidsPFB-BrNegative Ion Chemical Ionization (NICI)High sensitivity and specificity
Organic AcidsPFB-BrElectron Capture Negative Ion Chemical Ionization (ECNICI)Forms strongly electron-capturing derivatives

Experimental Protocols

Protocol 1: Derivatization of this compound with AMPP for LC-MS/MS Analysis

This protocol is a general guideline and may require optimization for your specific sample matrix and instrumentation.

  • Sample Extraction:

    • Extract total lipids from your sample (e.g., plasma, tissue homogenate) using a suitable method, such as a biphasic solvent system (e.g., methanol/methyl tert-butyl ether/water).

    • Dry the lipid extract under a stream of nitrogen.

  • Saponification (to release esterified this compound):

    • Reconstitute the dried lipid extract in 1 mL of 90:10 methanol:water containing 0.3 M KOH.

    • Vortex vigorously for 30 seconds.

    • Incubate at 80°C for 1 hour in a sealed vial.

    • Cool the sample on ice.

    • Neutralize by adding 100 µL of formic acid.

  • Extraction of Free Fatty Acids:

    • Add 900 µL of hexane, vortex for 1 minute, and centrifuge to separate the phases.

    • Transfer the upper hexane layer to a new tube.

    • Dry the hexane extract under nitrogen.

  • AMPP Derivatization:

    • Prepare a fresh solution of AMPP reagent.

    • To the dried fatty acid sample, add the AMPP reagent, a coupling agent (e.g., EDCI), and a catalyst in an appropriate solvent.

    • Incubate at room temperature for a specified time (e.g., 30 minutes).

    • Quench the reaction (e.g., with formic acid).

  • Sample Cleanup and Reconstitution:

    • Perform a solid-phase extraction (SPE) cleanup if necessary to remove excess derivatization reagents.

    • Dry the derivatized sample.

    • Reconstitute in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: General LC-MS/MS Parameters for AMPP-Derivatized this compound

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile/isopropanol (1:1, v/v)

  • Gradient: A suitable gradient to separate the derivatized this compound from other lipid species.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Injection Volume: 2 - 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transition: To be determined by infusing the derivatized this compound standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Biological Sample (Plasma, Tissue) extraction Lipid Extraction sample->extraction saponification Saponification (release of esterified AdA) extraction->saponification ffa_extraction Free Fatty Acid Extraction saponification->ffa_extraction derivatization AMPP Derivatization ffa_extraction->derivatization lcms LC-MS/MS Analysis (Positive ESI, MRM) derivatization->lcms data Data Processing lcms->data

Caption: A generalized experimental workflow for the analysis of this compound by LC-MS.

adrenic_acid_pathway cluster_cox COX Pathway cluster_lox LOX Pathway cluster_cyp450 CYP450 Pathway AdA This compound (AdA) DH_PGs Dihomo-Prostaglandins (e.g., DH-PGI2) AdA->DH_PGs COX DH_HETEs Dihomo-Hydroxyeicosatetraenoic Acids (DH-HETEs) AdA->DH_HETEs LOX DH_EETs Dihomo-Epoxyeicosatrienoic Acids (DH-EETs) AdA->DH_EETs CYP450

Caption: Major metabolic pathways of this compound.

References

improving the limit of detection for adrenic acid in biological fluids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the limit of detection for adrenic acid in biological fluids.

This compound Metabolic Pathways

This compound (AdA) is metabolized by several enzymatic pathways, including lipoxygenase (LOX), cyclooxygenase (COX), and cytochrome P450 (CYP450), producing various bioactive lipids.[1] Understanding these pathways is crucial for identifying potential analytical interferences and downstream metabolites.

Metabolic Pathways of this compound AdA This compound (AdA) COX Cyclooxygenase (COX) AdA->COX LOX Lipoxygenase (LOX) AdA->LOX CYP450 Cytochrome P450 (CYP450) AdA->CYP450 PGs Prostaglandins (PGs) & Thromboxane (TX) COX->PGs HETEs Hydroxydocosatetraenoic Acids (HETEs) LOX->HETEs EDTs Epoxydocosatrienoic Acids (EDTs) CYP450->EDTs sEH Soluble Epoxide Hydrolase (sEH) EDTs->sEH DHDTs Dihydroxydocosatrienoic Acids (DHDTs) sEH->DHDTs

Caption: Enzymatic pathways for the metabolism of this compound (AdA).

Analytical Workflow for this compound Quantification

A typical workflow for quantifying this compound involves several critical stages, from sample collection to data analysis. Optimizing each step is essential for achieving the lowest possible limit of detection.

General Experimental Workflow cluster_pre Sample Preparation cluster_analysis Analysis cluster_data Data Handling Collection 1. Sample Collection (Plasma, Serum, etc.) Spike 2. Spike Internal Standard Collection->Spike Extraction 3. Extraction (SPE or LLE) Spike->Extraction Derivatization 4. Derivatization (Optional, for GC-MS) Extraction->Derivatization Reconstitution 5. Evaporation & Reconstitution Derivatization->Reconstitution LCMS 6. LC-MS/MS or GC-MS Analysis Reconstitution->LCMS Integration 7. Peak Integration & Quantification LCMS->Integration Validation 8. Data Validation & Reporting Integration->Validation

Caption: A typical experimental workflow for this compound analysis.

Frequently Asked Questions (FAQs)

Sample Handling and Preparation

Q1: What is the most effective method for extracting this compound from biological fluids like plasma?

A: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are widely used.[2]

  • Solid-Phase Extraction (SPE): This is often the preferred method as it provides sample cleanup and preconcentration.[3] Polymeric strong anion exchange materials or reversed-phase cartridges (e.g., C18, Oasis HLB) are effective for acidic compounds like this compound.[4][5] SPE can yield cleaner samples, reduce matrix effects, and offer high reproducibility.

  • Liquid-Liquid Extraction (LLE): Traditional methods like Folch or Bligh and Dyer using chloroform/methanol mixtures are effective for extracting lipids. However, LLE can be less selective and more labor-intensive than SPE.

Q2: Is derivatization necessary for this compound analysis?

A: It depends on the analytical platform.

  • For Gas Chromatography-Mass Spectrometry (GC-MS): Yes, derivatization is mandatory. The polarity and low volatility of free fatty acids make them unsuitable for direct GC analysis. They are typically converted into more volatile fatty acid methyl esters (FAMEs) or other derivatives. Common derivatization agents include BF3-methanol, methanolic HCl, or silylating agents like BSTFA.

  • For Liquid Chromatography-Mass Spectrometry (LC-MS/MS): No, derivatization is generally not required. LC-MS can analyze free carboxylic acids directly. However, in some cases, derivatization can be used to improve ionization efficiency and sensitivity, especially for certain classes of organic acids.

Q3: How can I minimize matrix effects that suppress the this compound signal?

A: Matrix effects, often caused by phospholipids and salts in biological fluids, can significantly impact sensitivity.

  • Improve Sample Cleanup: Use a robust SPE protocol designed to remove interfering substances. Phospholipid removal plates or cartridges can be particularly effective.

  • Optimize Chromatography: Ensure chromatographic separation of this compound from the bulk of matrix components. A longer gradient or a different column chemistry might be necessary.

  • Use Stable Isotope-Labeled Internal Standards: A deuterated analog of this compound is the ideal internal standard. It co-elutes and experiences similar matrix effects, allowing for accurate correction during quantification.

  • Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components.

LC-MS/MS Analysis

Q4: What are the recommended starting LC-MS/MS parameters for this compound?

A: A well-optimized LC-MS/MS method is critical for achieving low detection limits.

  • Liquid Chromatography (LC): A reverse-phase C18 column is commonly used. The mobile phase typically consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid). A gradient elution is used to resolve the analyte from other sample components.

  • Mass Spectrometry (MS/MS): Analysis is performed in negative ion mode using electrospray ionization (ESI). Multiple Reaction Monitoring (MRM) is used for quantification, requiring optimization of the precursor ion (Q1) and at least one product ion (Q3). Compound optimization (tuning) on your specific instrument is crucial for maximizing signal intensity.

Q5: How can I improve the signal intensity and overall sensitivity of my LC-MS/MS method?

A:

  • Use High-Purity Solvents: Ensure all mobile phase components (water, acetonitrile, methanol, and additives) are LC-MS grade to minimize background noise.

  • Optimize Mobile Phase Additives: Small amounts of additives like formic acid or ammonium acetate can significantly improve the ionization of this compound.

  • Tune MS Source Conditions: Systematically optimize parameters like capillary voltage, gas temperatures, and gas flow rates to maximize the signal for this compound.

  • Methodical Optimization: Employing a Design of Experiments (DoE) approach can help rationally optimize multiple LC and MS parameters simultaneously, leading to significant increases in signal response.

Troubleshooting Guide

Observed ProblemPotential Cause(s)Recommended Solution(s)
High Baseline Noise 1. Contaminated mobile phase or solvents. 2. Dirty ion source or mass spectrometer optics. 3. Air bubbles in the pump or detector. 4. Incomplete removal of salts/buffers from sample.1. Prepare fresh mobile phase using LC-MS grade reagents. 2. Perform routine cleaning and maintenance of the ion source. 3. Purge the LC pumps thoroughly. 4. Improve the SPE wash steps to ensure complete removal of non-volatile salts.
Poor Peak Shape (Tailing or Fronting) 1. Column overload (injecting too much sample). 2. Column contamination or degradation. 3. Mismatch between sample solvent and mobile phase. 4. Secondary interactions with the stationary phase.1. Reduce injection volume or dilute the sample. 2. Flush the column with a strong solvent or replace if necessary. 3. Reconstitute the final extract in a solvent that is weaker than or equal to the initial mobile phase. 4. Adjust mobile phase pH with a suitable additive like formic acid.
Retention Time Shifts 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Air trapped in the LC pump. 4. Column aging or degradation.1. Prepare mobile phases in large, single batches to ensure consistency. 2. Use a column oven to maintain a stable temperature. 3. Degas mobile phases and purge the pumps. 4. Use a guard column and replace the analytical column when performance degrades.
Low Signal Intensity / Poor Sensitivity 1. Sub-optimal ionization source parameters. 2. Inefficient sample extraction (low recovery). 3. Significant ion suppression from matrix effects. 4. Incorrect MRM transitions or collision energy.1. Systematically tune all source parameters (gas flows, temperatures, voltages). 2. Re-optimize the SPE or LLE protocol; check pH and solvent choices. 3. Improve sample cleanup or dilute the sample. 4. Re-optimize (tune) the compound on the mass spectrometer to find the most intense transitions.
Sample Carryover 1. Adsorption of analyte in the injector or column. 2. Insufficient needle/injector wash.1. Include a strong organic solvent wash in the autosampler cleaning protocol. 2. Increase the duration or change the composition of the needle wash solution. 3. Inject a blank solvent after a high concentration sample to confirm carryover.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment:

    • Thaw 100 µL of human plasma on ice.

    • Add an internal standard (e.g., deuterated this compound).

    • Dilute the plasma 1:3 with 2% NH4OH in water to a final volume of 400 µL. This step helps to deproteinize and ensure the acidic analyte is in its ionized form.

  • SPE Cartridge Conditioning:

    • Use a suitable SPE cartridge (e.g., polymeric strong anion exchange or reversed-phase like Oasis HLB, 30 mg).

    • Condition the cartridge sequentially with 500 µL of methanol, followed by 500 µL of water. Do not let the sorbent go dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge sequentially with 500 µL of water, followed by 500 µL of methanol to remove interfering compounds.

  • Elution:

    • Elute the this compound with 500 µL of 5% formic acid in methanol. The acid neutralizes the analyte, releasing it from the sorbent.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in 100 µL of a suitable solvent (e.g., 80:20 5mM aqueous ammonium formate:methanol) for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

These are typical starting parameters that require optimization.

  • LC System: UPLC/HPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 - 0.6 mL/min

  • Gradient: Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for re-equilibration. (e.g., 0-0.5 min 1% B, 0.5-10.5 min ramp to 99% B, hold 1.5 min, return to 1% B).

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization: Electrospray Ionization (ESI), Negative Mode

  • MRM Transition: this compound (C₂₂H₃₆O₂) has a monoisotopic mass of 332.2715. The precursor ion [M-H]⁻ would be m/z 331.3. Product ions must be determined by infusing a standard and performing a product ion scan.

  • Method Validation: The method should be validated for linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision according to established guidelines.

Quantitative Data Summary

The following tables provide a summary of typical performance metrics that can be achieved with an optimized method.

Table 1: Comparison of Sample Preparation and Analytical Methods

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)GC-MS (with Derivatization)
Typical Recovery >85%Variable, often requires more optimizationDependent on derivatization efficiency
Selectivity High (can specifically target acidic compounds)ModerateHigh (due to GC separation)
Throughput High (amenable to 96-well plate automation)Low to ModerateModerate
Matrix Effect ReducedCan be significantGenerally low

Table 2: Example LC-MS/MS Performance for this compound Metabolites

AnalytePrecursor Ion (Q1, m/z)Product Ion (Q3, m/z)Limit of Detection (LOD)Limit of Quantitation (LOQ)
Epoxydocosatrienoic Acids (EDTs) 347.3Varies by isomer~0.01 - 0.05 nM~0.04 - 0.16 nM
Dihydroxydocosatrienoic Acids (DHDTs) 365.3Varies by isomer~0.02 - 0.08 nM~0.06 - 0.27 nM

Data synthesized from a study on this compound metabolites (EDTs and DHDTs), demonstrating the high sensitivity achievable with optimized HPLC-MS/MS methods. Note: The exact m/z values and limits for this compound itself will require specific optimization but are expected to be in a similar low nM or high pM range.

References

troubleshooting low yield in solid-phase extraction of adrenic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This guide provides detailed troubleshooting for low yield in the solid-phase extraction (SPE) of adrenic acid, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low recovery of this compound during SPE?

Low recovery is a frequent issue in SPE and can typically be traced back to one of three main problems:

  • Analyte Breakthrough: The this compound fails to adsorb to the SPE sorbent and is lost in the initial sample load fraction.[1][2]

  • Premature Elution: The analyte is washed off the sorbent during the wash step and is lost in the wash fraction.[1][2]

  • Incomplete Elution: The elution solvent is not strong enough to remove the this compound from the sorbent, leaving it bound to the column.[3]

A systematic approach, starting with collecting and analyzing each fraction (load, wash, and elution), is the most effective way to diagnose the specific cause of low recovery.

Q2: What chemical properties of this compound are critical for developing an SPE method?

Understanding the physicochemical properties of this compound is essential for optimizing its extraction.

  • Polarity: this compound is a very long-chain polyunsaturated fatty acid (PUFA), making it highly nonpolar (lipophilic), with a predicted logP of approximately 7.4. This dictates that a reversed-phase SPE sorbent is the most appropriate choice.

  • Acidity (pKa): As a carboxylic acid, this compound is weakly acidic, with a predicted pKa of around 4.97. This property is crucial for manipulating its retention. To maximize retention on a reversed-phase sorbent, the sample's pH should be adjusted to at least 2 units below the pKa (i.e., pH < 3). This ensures the carboxyl group is protonated (-COOH), making the molecule neutral and more nonpolar.

  • Solubility: this compound is poorly soluble in aqueous solutions like PBS but highly soluble in organic solvents such as ethanol, DMSO, and DMF. The sample should be prepared in a solvent weak enough to allow binding to the sorbent.

Q3: How do I select the correct SPE sorbent for this compound?

The choice of sorbent depends on the interaction between the analyte and the stationary phase.

  • Reversed-Phase (RP) Sorbents: Given this compound's nonpolar nature, RP sorbents like C18 or C8 are ideal. These sorbents retain nonpolar compounds from a polar sample matrix.

  • Ion-Exchange Sorbents: Anion-exchange sorbents can also be used. At a pH above its pKa (> 7), this compound will be deprotonated (negatively charged) and can be retained by a positively charged anion-exchange sorbent. However, reversed-phase is more common for fatty acids.

Q4: My this compound is found in the load fraction (breakthrough). What are the causes and solutions?

If the analyte is in the "flow-through" fraction, its binding to the sorbent was not quantitative. Common causes and their fixes include:

  • Improper Sorbent Conditioning: The sorbent bed was not properly wetted. Solution: Ensure the sorbent is conditioned with a water-miscible organic solvent (e.g., methanol or acetonitrile) and then equilibrated with a solution similar in composition to the sample matrix. Do not let the sorbent dry out before loading the sample.

  • Sample Solvent is Too Strong: If the sample is dissolved in a high percentage of organic solvent, its affinity for the solvent will be higher than for the sorbent. Solution: Dilute the sample with a weaker, more polar solvent (e.g., water with the correct pH) to encourage binding.

  • Incorrect Sample pH: If the pH of the sample is too high (>> pKa), this compound will be ionized and less retained on a reversed-phase sorbent. Solution: Adjust the sample pH to < 3 to neutralize the carboxylic acid group, thereby increasing its hydrophobicity and retention.

  • High Flow Rate: A fast flow rate during sample loading reduces the contact time between the analyte and the sorbent. Solution: Decrease the flow rate to approximately 1-2 mL/min to allow for proper binding equilibrium to be established.

  • Sorbent Overload: The mass of the analyte or other matrix components exceeds the sorbent's capacity. Solution: Use a larger SPE cartridge with more sorbent mass or reduce the sample volume.

Q5: My this compound is eluting in the wash fraction. How can I fix this?

This indicates that the wash solvent is too strong and is stripping the analyte from the sorbent along with the interferences.

  • Solution: Decrease the strength of the wash solvent by reducing the percentage of the organic component. For example, if using 20% methanol in water causes loss, try using 5% methanol in water. The ideal wash solvent is strong enough to remove interferences but weak enough to leave the analyte fully retained.

Q6: My this compound is not present in the elution fraction. How do I get it off the column?

If the analyte is not found in the load or wash fractions, it is likely still bound to the sorbent.

  • Elution Solvent is Too Weak: The solvent is not strong enough to disrupt the hydrophobic interactions between this compound and the sorbent. Solution: Increase the elution strength by using a more nonpolar solvent or a higher percentage of organic solvent (e.g., switch from 80% to 100% acetonitrile). Adding a small amount of acid or base to the elution solvent can also help disrupt secondary interactions.

  • Insufficient Elution Volume: The volume of solvent passed through the column may not be enough to elute the entire analyte band. Solution: Increase the volume of the elution solvent. Try eluting with multiple, smaller aliquots (e.g., 2 x 1 mL instead of 1 x 2 mL) and collect them in separate fractions to test for recovery.

Troubleshooting Guide

Quantitative Data Summary

The following table provides illustrative data on how changing key parameters can affect recovery rates during the optimization of an SPE method for this compound on a C18 sorbent.

Table 1: Representative Recovery Rates for this compound SPE Optimization

Parameter Optimized Condition A Recovery (%) Condition B Recovery (%) Rationale
Sample pH pH 7.2 (Ionized) 65% pH 3.0 (Neutral) 98% The neutral form of this compound is more hydrophobic and better retained on a reversed-phase sorbent.
Wash Solvent 30% Acetonitrile in Water 70% 5% Acetonitrile in Water 97% A stronger wash solvent can prematurely elute the analyte of interest along with interferences.
Elution Solvent 80% Acetonitrile in Water 60% 100% Acetonitrile 99% A stronger (more nonpolar) solvent is required to disrupt the hydrophobic interactions and elute this compound.
Elution Volume 1 mL 75% 2 x 1 mL 98% An insufficient volume of elution solvent may not be enough to completely recover the analyte from the sorbent.

| Load Flow Rate | 5 mL/min | 80% | 1 mL/min | 99% | Slower flow rates increase the contact time between the analyte and the sorbent, improving retention. |

Experimental Protocols

Protocol 1: Reversed-Phase SPE of this compound from an Aqueous Matrix

This protocol provides a general methodology for extracting this compound using a C18 reversed-phase cartridge.

  • Sample Pre-treatment:

    • If the sample is biological (e.g., plasma, urine), dilute it 1:1 with water or a suitable buffer.

    • Acidify the sample to a pH of approximately 3.0 by adding a small amount of an acid like formic acid or phosphoric acid. This ensures the this compound is in its neutral, protonated form.

    • Centrifuge or filter the sample to remove any particulates that could clog the SPE cartridge.

  • Sorbent Conditioning:

    • Pass one cartridge volume (e.g., 3 mL for a 3 mL cartridge) of a strong organic solvent like methanol or acetonitrile through the cartridge to wet the C18 functional groups.

  • Sorbent Equilibration:

    • Pass one cartridge volume of water through the cartridge.

    • Finally, pass one cartridge volume of acidified water (pH ~3.0) to prepare the sorbent environment for the sample. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).

  • Washing Step:

    • Wash the cartridge with one cartridge volume of a weak organic solvent mixture (e.g., 5-10% methanol in acidified water) to remove polar interferences.

  • Elution:

    • Elute the retained this compound with 1-2 cartridge volumes of a strong organic solvent like acetonitrile, methanol, or ethyl acetate. Collecting two separate 1 mL fractions is recommended to ensure complete elution.

  • Post-Elution:

    • The eluate can be evaporated under a stream of nitrogen and reconstituted in a smaller volume of a solvent compatible with the subsequent analytical technique (e.g., HPLC or GC-MS).

Visualizations

SPE Workflow and Troubleshooting

The following diagrams illustrate the standard SPE workflow and a decision tree for troubleshooting low recovery.

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis Sample_Pretreat 1. Sample Pre-treatment (e.g., pH Adjustment, Dilution) Condition 2. Sorbent Conditioning (e.g., Methanol) Equilibrate 3. Sorbent Equilibration (e.g., Acidified Water) Condition->Equilibrate Load 4. Sample Loading (Slow Flow Rate) Equilibrate->Load Wash 5. Washing Step (Remove Interferences) Load->Wash Load_Waste To Waste (Unretained Sample) Load->Load_Waste Elute 6. Elution (Collect Analyte) Wash->Elute Wash_Waste To Waste (Interferences) Wash->Wash_Waste Post_Elute 7. Post-Elution (Evaporate & Reconstitute) Elute->Post_Elute Analysis 8. Final Analysis (e.g., LC-MS) Post_Elute->Analysis Final_Product Clean, Concentrated This compound Analysis->Final_Product Troubleshooting_Tree start_node Low Recovery Detected (<85%) q1 Where is the analyte lost? start_node->q1  Step 1: Analyze all fractions q_node q_node cause_node cause_node sol_node sol_node cause1 Causes: - Strong Sample Solvent - Incorrect Sample pH - Improper Conditioning - High Flow Rate - Sorbent Overload q1->cause1 In Load (Breakthrough) cause2 Cause: - Wash solvent is too strong q1->cause2 In Wash (Premature Elution) cause3 Causes: - Elution solvent too weak - Insufficient elution volume q1->cause3 Not in Eluate (Retained on Column) sol1 Solutions: - Dilute sample - Adjust pH to < 3 - Re-run conditioning - Decrease flow rate - Use larger cartridge cause1->sol1 sol2 Solution: - Decrease % organic  in wash solvent cause2->sol2 sol3 Solutions: - Increase % organic in eluent - Increase elution volume cause3->sol3

References

identifying and removing contaminants in adrenic acid standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and removing contaminants in adrenic acid standards.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the purity of its standard crucial?

Q2: What are the most common types of contaminants in this compound standards?

A2: Contaminants in this compound standards can be broadly categorized as:

  • Related Fatty Acids: These include structural isomers, other polyunsaturated fatty acids, and more common saturated fatty acids like palmitic acid (C16:0) and stearic acid (C18:0).

  • Oxidation Products: As a PUFA, this compound is susceptible to oxidation. Contaminants can include various lipid hydroperoxides, isoprostanes (F2-dihomo-IsoPs), and isofurans, which are formed by free radical-driven peroxidation.

  • Process-Related Impurities: These can be introduced during synthesis, purification, or handling. Common sources include solvents, reagents, and leaching from plasticware (e.g., plasticizers) and septa. Commercially available solid-phase extraction (SPE) columns have also been reported to release fatty acid contaminants.

Q3: How should I properly store my this compound standard to prevent degradation and contamination?

A3: Proper storage is essential to maintain the integrity of this compound standards. The following conditions are recommended:

  • Solid Form: Store the solid material in a tightly sealed container at -20°C. Protect it from light and moisture.

  • Solution Form: Prepare stock solutions in a high-purity solvent like ethanol. For long-term storage, aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at ≤ -20°C, preferably under an inert gas like nitrogen or argon to prevent oxidation.

Q4: What is the expected stability of a commercially available this compound standard?

A4: When stored correctly at -20°C, a high-quality this compound standard is expected to be stable for at least two years. However, stability can be compromised by improper handling, such as frequent temperature fluctuations or exposure to air and light.

Troubleshooting Guides

This section addresses specific issues users may encounter during their experiments in a question-and-answer format.

Issue 1: I see unexpected peaks in my GC or LC chromatogram. How do I identify them?

Answer: The appearance of unexpected peaks suggests the presence of contaminants. A systematic approach is needed for identification:

  • Analyze a Method Blank: Prepare and run a blank sample containing only the solvents and reagents used in your sample preparation. This will help identify contaminants originating from your procedure, glassware, or solvents.

  • Mass Spectrometry (MS) Analysis: The most effective method for identifying unknown compounds is mass spectrometry.

    • GC-MS: If using gas chromatography, analyze the sample using a GC-MS system. The mass spectrum of the unknown peak can be compared against spectral libraries (e.g., NIST) for identification. This is particularly effective for identifying common fatty acid methyl esters (FAMEs).

    • LC-MS/MS: For liquid chromatography, LC-MS/MS provides high sensitivity and specificity for identifying a wide range of metabolites, including oxidized fatty acids that may not be suitable for GC.

  • Compare with Standards: If you suspect specific contaminants (e.g., palmitic or stearic acid), run certified standards of these compounds to compare retention times and confirm their presence.

Issue 2: My method blanks show significant contamination with palmitic acid and stearic acid. What are the likely sources and how can I eliminate them?

Answer: Palmitic and stearic acids are ubiquitous environmental contaminants in laboratory settings.

  • Common Sources:

    • Glassware: Can be a primary source if not cleaned properly.

    • Solvents: Even high-purity or HPLC-grade solvents can contain trace amounts of these fatty acids.

    • Plastics: Disposable plasticware, pipette tips, and vial caps/septa can leach plasticizers and fatty acids.

    • Handling: Contamination can be introduced from hands, dust, or lab surfaces.

  • Solutions:

    • Rigorous Glassware Cleaning: Avoid plastics wherever possible. Implement a stringent cleaning protocol for all glassware, which may include rinsing with high-purity organic solvents (e.g., chloroform/methanol mixture) or baking in a muffle furnace at high temperatures (e.g., 450°C for 6-8 hours).

    • Solvent Check: Test new batches of solvents by concentrating a large volume and analyzing the residue.

    • Minimize Plastic Use: Use glass pipettes and syringes. If plastic tips must be used, rinse them with solvent immediately before use.

    • Test Septa: Some vial septa are known to leach contaminants. Extract a new septum with your solvent and analyze the extract to check for contamination before use.

Issue 3: I suspect my this compound standard has oxidized. How can I confirm this?

Answer: Oxidation of this compound will generate a variety of products, primarily dihomo-isoprostanes (dihomo-IsoPs) and dihomo-isofurans (dihomo-IsoFs).

  • Confirmation Method: The most reliable method for detection is LC-MS/MS . This technique is sensitive enough to detect these specific oxidation products. You can develop a method using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to specifically look for the mass transitions of expected oxidation products. For example, the parent ion for dihomo-IsoPs is m/z = 381.

  • Preventative Measures: To prevent oxidation, always handle the standard under an inert atmosphere (nitrogen or argon), use high-purity deoxygenated solvents, store protected from light, and avoid excessive heat.

Quantitative Data Summary

The following tables summarize key quantitative data related to the purification and handling of fatty acid standards.

Table 1: Common Contaminants in Fatty Acid Analysis

Contaminant Common Name Molecular Formula Common Sources
Hexadecanoic acid Palmitic Acid C₁₆H₃₂O₂ Glassware, Solvents, SPE Columns, Lab Environment
Octadecanoic acid Stearic Acid C₁₈H₃₆O₂ Glassware, Solvents, SPE Columns, Lab Environment
Phthalates Plasticizers Variable Plastic labware (tubes, pipette tips, vials)

| Dihomo-isoprostanes | Oxidation Product | C₂₂H₃₆O₄ | Oxidation of this compound Standard |

Table 2: Recommended Storage Conditions for this compound Standards

Form Temperature Atmosphere Light Condition Duration
Solid -20°C Standard Air (in sealed vial) Protect from light ≥ 2 years
Solution (in Ethanol) ≤ -20°C Inert Gas (Nitrogen or Argon) Protect from light (amber vials) Long-term

| Solution (in Ethanol) | 2-8°C | Inert Gas (Nitrogen or Argon) | Protect from light (amber vials) | Short-term |

Table 3: Example Purification Data for a C22 Fatty Acid (Erucic Acid) using HPLC & Crystallization This table provides an example of purification efficiency for a similar long-chain fatty acid and is for illustrative purposes.

Purification Method Mobile Phase Recovery Final Purity
Preparative HPLC Ethanol-Water 69% >97%
Preparative HPLC Methanol-Water 65% 98%

| HPLC + Low-Temp Crystallization | Methanol-Water | 55% | 99% |

Experimental Protocols

Protocol 1: Identification of Contaminants via GC-MS after FAME Derivatization

This protocol outlines the conversion of fatty acids to their more volatile methyl esters (FAMEs) for GC-MS analysis.

Methodology:

  • Sample Preparation: Dissolve a small, accurately weighed amount of the this compound standard in a suitable solvent (e.g., hexane).

  • Saponification (Optional, for total fatty acids): To hydrolyze any esterified fatty acids, add 1 mL of 0.5 M NaOH in methanol. Heat at 80°C for 10 minutes. This step is generally not required for free fatty acid standards but is useful for complex samples.

  • Methylation: Add 2 mL of a methylation reagent, such as 14% Boron Trifluoride (BF₃) in methanol. Cap the tube tightly and heat at 80°C for 10 minutes. This reaction converts the free fatty acids to FAMEs.

  • Extraction: After cooling, add 1 mL of water and 2 mL of hexane. Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer. Centrifuge briefly to separate the phases.

  • Analysis: Carefully transfer the upper hexane layer to a GC vial. Inject 1 µL into the GC-MS system.

  • GC-MS Conditions:

    • Column: Use a polar capillary column (e.g., a wax-type or specialized biscyanopropyl polysiloxane column) suitable for FAME separation.

    • Injector Temperature: 250°C.

    • Oven Program: Start at a low temperature (e.g., 100°C), hold for 2-4 minutes, then ramp at 3-5°C/min to a final temperature of 240°C and hold for 10-15 minutes.

    • MS Detection: Use electron ionization (EI) at 70 eV and scan a mass range of m/z 50-550.

  • Data Interpretation: Identify peaks by comparing their retention times to a FAME standard mix and their mass spectra to a reference library (e.g., NIST/Wiley).

Protocol 2: Purification of this compound by Preparative HPLC

This protocol is adapted from methods used to purify similar long-chain fatty acids and is designed to remove polar and nonpolar impurities.

Methodology:

  • Standard Preparation: Dissolve the contaminated this compound standard in the initial mobile phase solvent to a high but fully soluble concentration. Filter the solution through a 0.45 µm PTFE syringe filter.

  • HPLC System:

    • Column: Use a preparative-scale C18 reversed-phase column (e.g., 20 mm ID x 250 mm L, 5-10 µm particle size).

    • Mobile Phase: An isocratic or gradient system of methanol and water or acetonitrile and water. A typical starting point is 90:10 Methanol:Water. Add 0.1% acetic or formic acid to both solvents to ensure the fatty acid remains protonated.

    • Flow Rate: Adjust based on column dimensions (e.g., 10-20 mL/min for a 20 mm ID column).

    • Detection: Use a UV detector set to 205-215 nm.

  • Fraction Collection: Perform an initial analytical run to determine the retention time of this compound. In the preparative run, inject the concentrated sample and collect fractions corresponding to the this compound peak using a fraction collector.

  • Purity Analysis: Analyze the collected fractions using an analytical HPLC or GC-MS method (Protocol 1) to assess purity.

  • Solvent Removal: Pool the pure fractions and remove the solvent using a rotary evaporator under reduced pressure at a low temperature (<35°C) to prevent degradation.

  • Final Product: The final product will be the purified this compound. Store immediately under the recommended conditions (see Table 2).

Visualizations

The following diagrams illustrate key workflows and pathways relevant to handling this compound.

Contaminant_Identification_Workflow cluster_start Initial Analysis cluster_eval Evaluation cluster_id Identification cluster_removal Removal cluster_end Result start This compound Standard analysis Analyze via GC-MS / LC-MS start->analysis decision Unexpected Peaks Present? analysis->decision blank Run Method Blank decision->blank Yes pass Standard is Pure decision->pass No fail Contaminants Persist decision:s->fail:n Yes, after purification ms Identify via MS Library Search blank->ms standards Confirm with Reference Standards ms->standards purify Purify via Preparative HPLC or Crystallization standards->purify reanalyze Re-analyze for Purity purify->reanalyze reanalyze->decision

Caption: Workflow for Identifying and Removing Contaminants.

Adrenic_Acid_Metabolism cluster_enzymatic Enzymatic Pathways cluster_non_enzymatic Non-Enzymatic Pathway cluster_products Metabolites / Degradation Products AdA This compound (AdA) C22:4n-6 COX Cyclooxygenase (COX) AdA->COX LOX Lipoxygenase (LOX) AdA->LOX CYP450 Cytochrome P450 (CYP450) AdA->CYP450 ROS Free Radicals / ROS (Oxidative Stress) AdA->ROS Prostaglandins Dihomo-Prostaglandins (e.g., DH-PGI₂) COX->Prostaglandins Metabolism HETEs Dihomo-Hydroxyeicosatetraenoic Acids LOX->HETEs Metabolism EETs Dihomo-Epoxyeicosatrienoic Acids (DH-EETs) CYP450->EETs Metabolism Isoprostanes F2-Dihomo-Isoprostanes (F2-dihomo-IsoPs) ROS->Isoprostanes Peroxidation

References

optimizing fragmentation parameters for adrenic acid in tandem MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing tandem mass spectrometry (MS) parameters for the analysis of adrenic acid.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion for this compound in negative ion mode ESI-MS/MS?

In negative ion mode electrospray ionization (ESI), this compound (C22H36O2) will lose a proton to form the deprotonated molecule [M-H]⁻. Given the molecular weight of this compound (approximately 332.5 g/mol ), the expected precursor ion to select in the first quadrupole (Q1) will have a mass-to-charge ratio (m/z) of approximately 331.3.

Q2: I am observing a very low signal for my this compound standard. What are the common causes?

Low signal intensity for free fatty acids like this compound is a common issue. Several factors can contribute to this:

  • Suboptimal Ionization: While ESI in negative mode is standard, the efficiency can be affected by the mobile phase composition. Ensure the presence of a weak base (e.g., a small amount of ammonium hydroxide or a volatile amine) to facilitate deprotonation.

  • Poor Fragmentation: The collision energy may not be optimized for your specific instrument. A systematic optimization is crucial to generate a strong product ion signal.

  • Matrix Effects: If analyzing biological samples, co-eluting compounds can suppress the ionization of this compound.[1] This can be mitigated by improving chromatographic separation or using more selective sample preparation techniques.

  • Analyte Concentration: In some biological samples, the concentration of free this compound may be very low, requiring sensitive instrumentation and optimized methods for detection.

Q3: What are the typical fragmentation patterns for polyunsaturated fatty acids like this compound in CID?

  • Loss of Water ([M-H-H₂O]⁻): A neutral loss of 18 Da is often observed.

  • Loss of Carbon Dioxide ([M-H-CO₂]⁻): A neutral loss of 44 Da from the carboxyl group is also a common fragmentation pathway.

  • Cleavage of C-C bonds along the alkyl chain: This results in a series of fragment ions. However, standard low-energy CID is often insufficient to pinpoint the exact location of the double bonds.

Q4: Is derivatization necessary for this compound analysis?

Derivatization is not strictly necessary but can be highly beneficial, especially when dealing with low analyte concentrations or complex matrices. Converting fatty acids to their fatty acid methyl esters (FAMEs), for instance, can improve chromatographic properties and ionization efficiency. However, this adds an extra step to sample preparation and must be carefully validated. For many applications, direct analysis of the free fatty acid is preferred for its simplicity.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low Signal Intensity / No Peak Detected 1. Incorrect precursor/product ion m/z. 2. Suboptimal collision energy. 3. Inefficient ionization. 4. Contaminated ion source. 5. Sample degradation.1. Verify the m/z of the [M-H]⁻ ion for this compound (~331.3). Infuse a standard to find the most abundant product ions. 2. Perform a collision energy optimization experiment (see Experimental Protocols). 3. Adjust mobile phase pH; consider adding a small amount of a basic modifier. 4. Clean the ion source components according to the manufacturer's instructions. 5. Ensure proper sample storage (ideally at -80°C) and minimize freeze-thaw cycles.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Matrix effects from the sample. 3. Leaks in the LC or MS system.1. Use high-purity LC-MS grade solvents and additives. Flush the system thoroughly. 2. Improve sample cleanup (e.g., using solid-phase extraction) or enhance chromatographic separation to resolve this compound from interfering compounds. 3. Check all fittings and connections for leaks.
Poor Chromatographic Peak Shape (Tailing, Splitting) 1. Column degradation or contamination. 2. Incompatible injection solvent. 3. Suboptimal mobile phase gradient.1. Replace the analytical column. Use a guard column to extend column lifetime. 2. Ensure the injection solvent is of similar or weaker eluotropic strength than the initial mobile phase conditions. 3. Optimize the gradient slope and re-equilibration time to ensure consistent performance.
Inconsistent Retention Time 1. Inadequate column equilibration. 2. Fluctuations in column temperature. 3. Pump malfunction or air bubbles in the solvent lines.1. Ensure the column is fully equilibrated between injections; a duration of 5-10 column volumes is a good starting point. 2. Use a column oven to maintain a stable temperature. 3. Degas mobile phases and prime the pumps to remove any air bubbles.

Quantitative Data Summary

Optimized Multiple Reaction Monitoring (MRM) parameters are highly instrument-dependent. The following table provides a starting point for method development for this compound. Users must experimentally determine the optimal collision energy and confirm the most abundant/stable product ions on their specific mass spectrometer.

AnalytePrecursor Ion (m/z)Potential Product Ions (m/z) for OptimizationNotes
This compound331.3Theoretical/Common Fragments: - 287.3 ([M-H-CO₂]⁻) - 313.3 ([M-H-H₂O]⁻) Other potential fragments from chain cleavage.These are potential fragments based on common fatty acid fragmentation. The optimal product ion for quantification must be determined empirically.

Experimental Protocols

Protocol: Optimization of Collision Energy (CE) for this compound

This protocol describes how to create a collision energy breakdown curve to determine the optimal CE for a specific MRM transition on your instrument.

Objective: To identify the collision energy value that produces the maximum signal intensity for the desired product ion from the this compound precursor ion.

Materials:

  • This compound standard solution (e.g., 1 µg/mL in methanol).

  • LC-MS/MS system with a suitable reversed-phase column (e.g., C18).

  • LC-MS grade solvents for the mobile phase.

Methodology:

  • Infusion Analysis (Optional but Recommended):

    • Directly infuse the this compound standard solution into the mass spectrometer using a syringe pump.

    • Perform a product ion scan to identify the most abundant fragment ions generated from the precursor ion (m/z 331.3). Select the most intense and specific product ion for the next step.

  • LC-MS/MS Setup:

    • Develop a basic isocratic or gradient LC method that provides good retention and peak shape for this compound.

    • In the MS method, set up a single MRM transition for this compound: Q1 set to m/z 331.3 and Q3 set to the m/z of the chosen product ion from the infusion analysis.

  • Collision Energy Ramp Experiment:

    • Create multiple experiments or a single experiment with multiple periods in your acquisition method.

    • In each experiment/period, set the same MRM transition (e.g., 331.3 → 287.3).

    • Vary the collision energy in systematic steps. For example, start at 5 V and increase by 2-5 V increments up to 50 V or higher. The exact range will depend on your instrument type.

    • Ensure all other source and analyzer parameters (e.g., spray voltage, source temperature) remain constant.

  • Data Acquisition and Analysis:

    • Inject the this compound standard multiple times (n=3) for each CE value to ensure reproducibility.

    • Integrate the peak area or height for the this compound peak at each collision energy level.

    • Plot the average peak area/height as a function of the collision energy. The resulting graph is the collision energy breakdown curve.

  • Determination of Optimal CE:

    • The optimal collision energy corresponds to the value on the x-axis that yields the highest peak intensity on the y-axis of the breakdown curve. Use this CE value for your final quantitative method.

Visualizations

G prep_std Prepare this compound Standard dev_lc Develop LC Method id_prod Identify Major Product Ion (via Infusion/Product Ion Scan) setup_mrm Set up MRM Transition (Precursor -> Product) id_prod->setup_mrm create_ramp Create Acquisition Method with CE Ramp (e.g., 5-50 V) inject_std Inject Standard at Each CE Value integrate Integrate Peak Area/Height inject_std->integrate plot_curve Plot Intensity vs. CE determine_opt Determine Optimal CE (at Max Intensity)

Caption: Experimental workflow for optimizing collision energy.

G start Low this compound Signal check_std Is the standard fresh and at the correct concentration? start->check_std check_ms Is the MS tuned and calibrated? check_std->check_ms Yes sol_std Prepare fresh standard check_std->sol_std No check_ce Is the collision energy optimized? check_ms->check_ce Yes sol_ms Tune and calibrate MS check_ms->sol_ms No check_source Are ion source parameters optimal? check_ce->check_source Yes sol_ce Perform CE optimization check_ce->sol_ce No sol_source Optimize source temperature and spray voltage check_source->sol_source No end Signal Improved check_source->end Yes sol_std->end sol_ms->end sol_ce->end sol_source->end

Caption: Troubleshooting logic for low signal intensity.

References

avoiding in-source fragmentation of adrenic acid during mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and avoid in-source fragmentation of adrenic acid (AdA) during mass spectrometry analysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the mass spectrometric analysis of this compound.

Issue 1: High In-Source Fragmentation of this compound Observed

Symptoms:

  • Low abundance of the precursor ion for this compound (e.g., [M-H]⁻ at m/z 331.26).

  • Presence of significant fragment ions in the mass spectrum that are not from MS/MS fragmentation.

  • Poor quantitative accuracy and reproducibility.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Excessive Cone/Nozzle/Fragmentor Voltage High voltages in the ion source can impart excess energy to the ions, causing them to fragment before reaching the mass analyzer.[1] Systematically reduce the cone, nozzle, or fragmentor voltage in small increments (e.g., 5-10 V) and monitor the intensity of the precursor ion versus the fragment ions.
High Ion Source Temperature Elevated temperatures can lead to thermal degradation of polyunsaturated fatty acids like this compound.[2] Decrease the source temperature in 10-20°C increments to find the optimal balance between efficient desolvation and minimal fragmentation.
Aggressive Nebulizer or Drying Gas Flow High gas flow rates can increase the kinetic energy of ions, leading to fragmentation. Optimize the nebulizer and drying gas flow rates to ensure efficient desolvation without causing excessive ion fragmentation.
Inappropriate Solvent Composition The choice of solvent and additives can influence ion stability. Consider using solvents like methanol, which can sometimes lead to softer ionization compared to acetonitrile. The use of additives like ammonium acetate instead of formic acid may also reduce fragmentation in some cases.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation (ISF)?

A1: In-source fragmentation, also known as in-source decay, is the fragmentation of ions within the ion source of a mass spectrometer before they are subjected to mass analysis.[3] Even with "soft" ionization techniques like electrospray ionization (ESI), some molecules can be fragile and break apart due to the energy applied during the ionization and desolvation processes. This can lead to the misidentification of compounds and inaccurate quantification.[4]

Q2: Why is this compound prone to in-source fragmentation?

A2: this compound (C22:4, n-6) is a polyunsaturated fatty acid (PUFA) with four double bonds.[5] The multiple sites of unsaturation in its structure make it more susceptible to fragmentation compared to saturated fatty acids. The energy applied in the ESI source can be sufficient to induce cleavage at various points along the fatty acid chain.

Q3: How can I confirm that the observed fragments are from in-source fragmentation and not from other sources?

A3: To confirm in-source fragmentation, you can perform a simple experiment by gradually reducing the energy-related parameters of your ion source, such as the cone voltage or source temperature. If the intensity of the suspected fragment ions decreases while the intensity of the precursor ion increases, it is a strong indication of in-source fragmentation.

Q4: Can derivatization of this compound help reduce in-source fragmentation?

A4: Yes, chemical derivatization can be an effective strategy. Derivatizing the carboxylic acid group of this compound can improve its ionization efficiency and stability. For example, converting the carboxylic acid to an amide can make the molecule more robust and less prone to fragmentation in the ion source. This approach can also enhance sensitivity in positive ion mode.

Q5: What are some typical starting ESI parameters for this compound analysis?

A5: Optimal parameters are highly instrument-dependent. However, a good starting point for minimizing fragmentation would be to use "soft" ionization conditions. This generally involves using lower cone/nozzle voltages and source temperatures than what might be used for more stable molecules. Always start with the instrument manufacturer's recommendations and optimize from there.

Data Presentation

The following table provides a generalized summary of the expected effects of key ESI parameters on the in-source fragmentation of polyunsaturated fatty acids like this compound. The goal is to maximize the precursor ion intensity while minimizing the fragment ion intensity.

Table 1: Influence of ESI Parameters on this compound Fragmentation

Parameter Low Setting Medium Setting High Setting Effect on Fragmentation
Cone/Nozzle Voltage Minimal FragmentationModerate FragmentationHigh FragmentationHigher voltages increase ion energy and fragmentation.
Source Temperature Low Desolvation/FragmentationOptimal DesolvationPotential Thermal DegradationHigher temperatures improve desolvation but can cause fragmentation.
Nebulizer Gas Flow Inefficient NebulizationStable SprayIncreased FragmentationHigher flow can increase ion kinetic energy.
Drying Gas Flow Inefficient DesolvationEfficient DesolvationPotential for FragmentationAssists in desolvation; excessive flow can be detrimental.

Experimental Protocols

Protocol 1: Systematic Optimization of ESI Source Parameters to Minimize this compound Fragmentation

Objective: To determine the optimal ESI source parameters that maximize the signal of the this compound precursor ion while minimizing in-source fragmentation.

Materials:

  • This compound standard solution (e.g., 1 µg/mL in 50:50 methanol:water)

  • LC-MS system with an ESI source

Procedure:

  • Initial Instrument Setup:

    • Infuse the this compound standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

    • Set the mass spectrometer to acquire data in negative ion mode, monitoring the m/z of the deprotonated this compound molecule ([M-H]⁻, m/z 331.26) and any suspected fragment ions.

    • Start with the instrument manufacturer's recommended "soft" ionization parameters.

  • Cone/Nozzle Voltage Optimization:

    • While keeping other parameters constant, acquire spectra at various cone/nozzle voltage settings (e.g., from 10 V to 60 V in 5 V increments).

    • Record the intensity of the precursor ion and major fragment ions at each voltage.

    • Plot the precursor-to-fragment ion ratio against the cone/nozzle voltage to identify the optimal value that maximizes this ratio.

  • Source Temperature Optimization:

    • Set the cone/nozzle voltage to the optimal value determined in the previous step.

    • Vary the source temperature (e.g., from 100°C to 350°C in 25°C increments), allowing the system to stabilize at each temperature.

    • Record the ion intensities and determine the optimal temperature for the best precursor-to-fragment ratio.

  • Gas Flow Rate Optimization:

    • With the optimized cone voltage and source temperature, systematically vary the nebulizer and drying gas flow rates.

    • Monitor the signal stability and the precursor-to-fragment ion ratio to find the optimal gas settings.

  • Final Parameter Evaluation:

    • Once all individual parameters are optimized, perform a final check by running the this compound standard with the combined optimal settings to ensure a stable and sensitive signal with minimal in-source fragmentation.

Visualizations

cluster_workflow Troubleshooting Workflow for In-Source Fragmentation start High In-Source Fragmentation Observed check_voltage Is Cone/Nozzle Voltage Optimized? start->check_voltage reduce_voltage Systematically Reduce Voltage check_voltage->reduce_voltage No check_temp Is Source Temperature Optimized? check_voltage->check_temp Yes reduce_voltage->check_temp reduce_temp Systematically Reduce Temperature check_temp->reduce_temp No check_gas Are Gas Flow Rates Optimized? check_temp->check_gas Yes reduce_temp->check_gas optimize_gas Optimize Nebulizer and Drying Gas check_gas->optimize_gas No consider_derivatization Consider Chemical Derivatization check_gas->consider_derivatization Yes optimize_gas->consider_derivatization end Minimal Fragmentation Achieved consider_derivatization->end

Caption: Troubleshooting workflow for reducing in-source fragmentation.

cluster_optimization Experimental Workflow for ESI Parameter Optimization start Infuse this compound Standard optimize_voltage Optimize Cone/Nozzle Voltage start->optimize_voltage optimize_temp Optimize Source Temperature optimize_voltage->optimize_temp optimize_gas Optimize Gas Flow Rates optimize_temp->optimize_gas final_eval Final Evaluation with Optimal Parameters optimize_gas->final_eval end Optimized Method final_eval->end

Caption: Workflow for ESI-MS parameter optimization for this compound.

Metabolic Pathways of this compound AdA This compound COX COX AdA->COX LOX LOX AdA->LOX CYP450 CYP450 AdA->CYP450 Bioactive_Metabolites Bioactive Metabolites COX->Bioactive_Metabolites LOX->Bioactive_Metabolites CYP450->Bioactive_Metabolites

Caption: Simplified signaling pathways involving this compound metabolism.

References

Validation & Comparative

Adrenic Acid vs. Arachidonic Acid: A Comparative Guide to their Roles in Pro-inflammatory Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the roles of two closely related omega-6 polyunsaturated fatty acids, adrenic acid (AdA) and arachidonic acid (AA), in pro-inflammatory signaling. While structurally similar, emerging evidence suggests these fatty acids can exert distinct and sometimes opposing effects on inflammatory pathways, making their differential understanding critical for the development of novel therapeutic strategies.

Data Presentation: Quantitative Comparison of Pro-inflammatory Effects

The following table summarizes quantitative data from various studies on the effects of this compound and arachidonic acid on key markers of inflammation. It is important to note that experimental conditions, such as cell types and stimuli, can significantly influence the observed outcomes.

ParameterThis compound (AdA)Arachidonic Acid (AA)Cell Type/ModelKey Findings & Citations
Pro-inflammatory Cytokine Production
TNF-α SecretionPre-treatment with 0.5 mM AdA increased autocrine TNF-α levels.[1]In LPS-stimulated macrophages, AA (2-5 µM) caused a dose-dependent decrease in bioactive TNF-α, an effect reversed by indomethacin.[2] In Kupffer cells, AA stimulated a rapid and sustained increase in TNF-α.HepG2 cells, Murine Peritoneal Macrophages, Kupffer CellsAdA can be pro-inflammatory in hepatocytes.[1] The effect of AA on TNF-α appears to be cell-type specific and may be mediated by its metabolites like PGE2.[2]
IL-6 SecretionNo direct quantitative data found.In the presence of LPS (10 ng/mL), 100 µM AA synergistically increased IL-6 secretion.[3] In rat peritoneal macrophages, AA (0.5-16 µM) stimulated IL-6 release in a biphasic manner, peaking at 4 µM.3T3-L1 Adipocytes, Rat Peritoneal MacrophagesAA, particularly in the context of an inflammatory stimulus like LPS, potentiates the release of the pro-inflammatory cytokine IL-6.
Other Chemokines (MCP-1, IL-8)0.5 mM AdA enhanced TNF-α-induced mRNA levels of IL-8 and MCP-1.In the presence of LPS (10 ng/mL), 100 µM AA synergistically increased MCP-1 secretion.HepG2 cells, 3T3-L1 AdipocytesBoth AdA and AA can promote the expression and release of pro-inflammatory chemokines.
Eicosanoid Mediator Production
Prostaglandin (PG) SynthesisMetabolized by COX enzymes to dihomo-prostaglandins (e.g., DH-PGI₂). DH-PGI₂ is a less potent inhibitor of platelet aggregation than PGI₂. AdA can compete with AA for COX enzymes.Metabolized by COX enzymes to potent pro-inflammatory prostaglandins (e.g., PGE₂, PGI₂).Human Endothelial CellsAdA is a substrate for COX, but its dihomo-prostaglandin products may have different biological activities than AA-derived prostaglandins. Competition with AA for COX may reduce the production of pro-inflammatory AA metabolites.
Leukotriene (LT) SynthesisPotently inhibited the formation of the chemoattractant LTB₄ in human neutrophils. This was associated with a reduction in free AA.Metabolized by LOX enzymes to potent pro-inflammatory leukotrienes (e.g., LTB₄).Human NeutrophilsAdA exhibits a significant anti-inflammatory effect by inhibiting the synthesis of the potent chemoattractant LTB₄ from AA.
NF-κB Activation No direct quantitative data found.In the presence of LPS, AA synergistically increased NF-κB activation.3T3-L1 AdipocytesAA contributes to the activation of the key pro-inflammatory transcription factor NF-κB.

Signaling Pathway Diagrams

The following diagrams illustrate the metabolic pathways of this compound and arachidonic acid and their subsequent involvement in pro-inflammatory signaling.

Arachidonic_Acid_Signaling AA Arachidonic Acid (AA) COX COX-1/2 AA->COX LOX 5-LOX AA->LOX CYP450 CYP450 AA->CYP450 NFkB NF-κB Activation AA->NFkB PLA2 Phospholipase A₂ PLA2->AA Membrane Membrane Phospholipids Membrane->PLA2 Stimuli PGs Prostaglandins (e.g., PGE₂) Thromboxanes COX->PGs LTs Leukotrienes (e.g., LTB₄) LOX->LTs EETs EETs, HETEs CYP450->EETs Inflammation Pro-inflammatory Effects: - Vasodilation - Increased Vascular Permeability - Pain & Fever - Leukocyte Chemotaxis PGs->Inflammation LTs->Inflammation NFkB->Inflammation

Caption: Arachidonic acid pro-inflammatory signaling pathway.

Adrenic_Acid_Signaling AdA This compound (AdA) COX COX-1/2 AdA->COX LOX 5-LOX AdA->LOX Competition with AA CYP450 CYP450 AdA->CYP450 ProInflammatory Pro-inflammatory Effects: - Increased Cytokine Expression (in some contexts) AdA->ProInflammatory AA_metabolism AA Metabolism AdA->AA_metabolism Competes for enzymes AA Arachidonic Acid (AA) Elongase Elongase AA->Elongase Elongase->AdA DihomoPGs Dihomo-Prostaglandins (e.g., DH-PGI₂) COX->DihomoPGs LTB4_inhibition Inhibition of LTB₄ Synthesis LOX->LTB4_inhibition DH_EETs DH-EETs CYP450->DH_EETs AntiInflammatory Anti-inflammatory/Pro-resolving Effects: - Reduced Leukocyte Chemotaxis LTB4_inhibition->AntiInflammatory

Caption: this compound's dual role in inflammatory signaling.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of this compound and arachidonic acid.

Measurement of Pro-inflammatory Cytokine Production (TNF-α and IL-6)

Objective: To quantify the concentration of TNF-α and IL-6 released from cultured cells following treatment with AdA or AA.

Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)

  • Cell Culture and Treatment:

    • Plate cells (e.g., murine peritoneal macrophages, 3T3-L1 adipocytes, or HepG2 cells) in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Starve the cells in serum-free media for a specified period (e.g., 4-6 hours) to reduce basal cytokine levels.

    • Prepare stock solutions of AdA and AA in ethanol and dilute to final concentrations in cell culture media. An appropriate vehicle control (ethanol) should be included.

    • For co-stimulation experiments, a pro-inflammatory stimulus like Lipopolysaccharide (LPS) is added to the media at a specified concentration (e.g., 10 ng/mL).

    • Treat the cells with various concentrations of AdA or AA (and LPS, if applicable) for a defined incubation period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plates at a low speed (e.g., 300 x g for 10 minutes) to pellet any detached cells.

    • Carefully collect the cell culture supernatants and store them at -80°C until analysis.

  • ELISA Procedure:

    • Use commercially available ELISA kits for TNF-α and IL-6, following the manufacturer's instructions.

    • Briefly, the wells of a microplate are pre-coated with a capture antibody specific for the cytokine of interest.

    • Add standards of known cytokine concentrations and the collected cell culture supernatants to the wells.

    • After an incubation period, wash the plate to remove unbound substances.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

    • After another incubation and washing step, add a substrate solution that reacts with the enzyme to produce a colored product.

    • Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.

    • The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.

Measurement of Eicosanoid Production (Prostaglandins and Leukotrienes)

Objective: To quantify the production of specific prostaglandins (e.g., PGE₂) and leukotrienes (e.g., LTB₄) by cells treated with AdA or AA.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Cell Culture and Treatment:

    • Follow the same cell culture and treatment protocol as described for cytokine measurement.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • To 1 mL of cell culture supernatant, add an internal standard (a deuterated version of the eicosanoid of interest) to account for extraction losses.

    • Acidify the sample to pH 3-4 with a weak acid (e.g., formic acid).

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the acidified sample onto the SPE cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol) to remove hydrophilic impurities.

    • Elute the eicosanoids from the cartridge with a high percentage of organic solvent (e.g., methanol or ethyl acetate).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into a liquid chromatography system coupled to a tandem mass spectrometer.

    • Separate the eicosanoids using a reverse-phase C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • The mass spectrometer is operated in negative ion mode using electrospray ionization (ESI).

    • Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify the target eicosanoids based on their precursor-to-product ion transitions.

    • Quantify the amount of each eicosanoid in the sample by comparing its peak area to that of the internal standard and a standard curve of known concentrations.

Assessment of NF-κB Activation

Objective: To determine the effect of AdA or AA on the activation of the NF-κB signaling pathway.

Methodology: Western Blot for Nuclear Translocation of p65

  • Cell Culture and Treatment:

    • Culture cells (e.g., 3T3-L1 adipocytes) in appropriate culture dishes.

    • Treat the cells with AdA, AA, or a vehicle control, with or without a pro-inflammatory stimulus like LPS, for a specified time (e.g., 1-2 hours).

  • Nuclear and Cytoplasmic Fractionation:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells using a hypotonic buffer to disrupt the plasma membrane while keeping the nuclear membrane intact.

    • Centrifuge the lysate to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

    • Wash the nuclear pellet and then lyse it with a nuclear extraction buffer to release the nuclear proteins.

  • Protein Quantification:

    • Determine the protein concentration of both the cytoplasmic and nuclear fractions using a protein assay (e.g., BCA assay).

  • Western Blotting:

    • Denature equal amounts of protein from each fraction by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the p65 subunit of NF-κB.

    • Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • To ensure equal loading, probe the membranes for loading control proteins (e.g., β-actin for the cytoplasmic fraction and Lamin B1 for the nuclear fraction).

  • Analysis:

    • Quantify the band intensities using densitometry software.

    • An increase in the p65 protein in the nuclear fraction relative to the cytoplasmic fraction indicates NF-κB activation.

Experimental Workflow Diagram

Experimental_Workflow cluster_cytokine Cytokine Analysis cluster_eicosanoid Eicosanoid Analysis cluster_nfkb NF-κB Activation Analysis Start Start: Cell Culture Treatment Treatment with AdA or AA (with/without LPS) Start->Treatment Incubation Incubation Treatment->Incubation CollectSupernatant1 Collect Supernatants Incubation->CollectSupernatant1 CollectSupernatant2 Collect Supernatants Incubation->CollectSupernatant2 CellLysis Cell Lysis & Fractionation Incubation->CellLysis ELISA ELISA for TNF-α, IL-6 CollectSupernatant1->ELISA SPE Solid-Phase Extraction CollectSupernatant2->SPE LCMS LC-MS/MS Analysis SPE->LCMS WesternBlot Western Blot for p65 CellLysis->WesternBlot

Caption: Workflow for comparing AdA and AA effects.

References

A Comparative Guide to the Quantification of Adrenic Acid: LC-MS/MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of adrenic acid, a key polyunsaturated fatty acid implicated in various physiological and pathological processes, is of paramount importance. This guide provides an in-depth comparison of the gold standard, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), with alternative analytical techniques, supported by experimental data and detailed methodologies to inform the selection of the most suitable approach for specific research needs.

This compound (AdA), a 22-carbon omega-6 fatty acid, is a direct elongation product of arachidonic acid and a precursor to bioactive metabolites. Its role in inflammation, cell signaling, and neurological function underscores the necessity for precise and reliable quantification in biological matrices. While several methods can be employed for this purpose, LC-MS/MS has emerged as the preferred technique due to its high sensitivity, selectivity, and specificity.

Performance Comparison at a Glance: LC-MS/MS vs. GC-MS

The two most prominent technologies for the quantitative analysis of fatty acids are LC-MS/MS and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between them hinges on a balance of factors including sample preparation complexity, analytical performance, and the specific research question.

FeatureLC-MS/MSGas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation Simpler; direct analysis of free fatty acids possible.More complex; mandatory derivatization to volatile esters (e.g., FAMEs) is required.[1]
Sensitivity High to Very HighHigh
Selectivity Very HighHigh
Throughput HigherLower
Analyte Volatility Not requiredRequired
Key Advantage High sensitivity and specificity, suitable for complex matrices without derivatization.Robust, well-established, excellent for profiling volatile compounds.

Quantitative Data Summary: A Validated LC-MS/MS Method

ParameterPerformance
**Linearity (R²) **≥ 0.995
Lower Limit of Quantification (LLOQ) Low nanomolar range (e.g., ~2.4 - 285.3 nmol/L for various PUFAs)[3]
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (%Recovery) 85-115%
Matrix Effect Minimal with appropriate sample preparation and internal standards.
Recovery Reproducible, typically within 85-115%.

Experimental Protocols

Detailed Methodology for a Validated LC-MS/MS Method for Polyunsaturated Fatty Acids (Adapted for this compound)

This protocol is based on a validated method for the simultaneous quantification of several PUFAs in human plasma and can be adapted for this compound.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of this compound).

  • Perform lipid extraction using a mixture of hexane and isopropanol (3:2, v/v).

  • Vortex the mixture and then centrifuge to separate the layers.

  • Transfer the organic (upper) layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., 80% methanol) for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column is typically used for the separation of fatty acids.

    • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a modifier like ammonium acetate) and an organic component (e.g., acetonitrile/isopropanol).

    • Flow Rate: A typical flow rate is around 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for fatty acids.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The MRM transitions for this compound would be specifically monitored. For example, a potential transition for docosatetraenoic acid (this compound) is m/z 331.3 > 331.3 in pseudo MRM.

    • Internal Standard: A stable isotope-labeled internal standard is crucial for accurate quantification to compensate for matrix effects and variations in extraction recovery.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for fatty acid analysis but requires a derivatization step to increase the volatility of the analytes.

1. Sample Preparation (including Derivatization):

  • Lipid Extraction: Similar to the LC-MS/MS method, lipids are first extracted from the plasma sample.

  • Saponification: The extracted lipids are saponified (hydrolyzed) using a base (e.g., KOH in methanol) to release the free fatty acids.

  • Derivatization: The free fatty acids are then converted to their volatile fatty acid methyl esters (FAMEs) by reacting with a methylating agent (e.g., BF3 in methanol).

  • Extraction of FAMEs: The FAMEs are extracted into an organic solvent (e.g., hexane) for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatography:

    • Column: A capillary column with a polar stationary phase (e.g., a wax-type column) is used to separate the FAMEs.

    • Carrier Gas: Helium is typically used as the carrier gas.

    • Temperature Program: A temperature gradient is applied to the GC oven to elute the FAMEs based on their boiling points.

  • Mass Spectrometry:

    • Ionization: Electron ionization (EI) is the most common ionization technique.

    • Detection: The mass spectrometer can be operated in either full scan mode to identify all detectable compounds or in selected ion monitoring (SIM) mode for targeted quantification of specific FAMEs.

Mandatory Visualizations

LC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample is_add Add Internal Standard plasma->is_add lle Liquid-Liquid Extraction is_add->lle evap Evaporation lle->evap recon Reconstitution evap->recon lc Liquid Chromatography (Separation) recon->lc msms Tandem Mass Spectrometry (Detection) lc->msms data Data Acquisition & Quantification msms->data

LC-MS/MS Workflow for this compound Quantification.

Method_Comparison cluster_lcms_pros Advantages of LC-MS/MS cluster_gcms_pros Advantages of GC-MS LCMS LC-MS/MS lcms_sens High Sensitivity LCMS->lcms_sens lcms_spec High Specificity LCMS->lcms_spec lcms_prep Simpler Sample Prep (No Derivatization) LCMS->lcms_prep lcms_throughput Higher Throughput LCMS->lcms_throughput GCMS GC-MS gcms_robust Robust & Well-Established GCMS->gcms_robust gcms_profile Excellent for Profiling Volatile Compounds GCMS->gcms_profile gcms_cost Potentially Lower Instrument Cost GCMS->gcms_cost

Comparison of LC-MS/MS and GC-MS for Fatty Acid Analysis.

Conclusion

For the quantification of this compound in biological matrices, LC-MS/MS stands out as the superior method due to its high sensitivity, specificity, and simpler sample preparation workflow that avoids the need for derivatization. While GC-MS is a robust and reliable technique, the requirement for derivatization adds complexity and time to the analytical process. The choice of method will ultimately depend on the specific requirements of the study, including the desired level of sensitivity, sample throughput, and available instrumentation. For researchers aiming for the most accurate and efficient quantification of this compound, particularly at low concentrations in complex biological samples, the adoption of a validated LC-MS/MS method is highly recommended.

References

A Comparative Guide to the Neuronal Effects of Adrenic Acid and Docosahexaenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The lipid composition of neuronal membranes is critical for their structure and function. Among the myriad of fatty acids present in the brain, the omega-6 polyunsaturated fatty acid (PUFA) Adrenic Acid (AdA; 22:4n-6) and the omega-3 PUFA Docosahexaenoic Acid (DHA; 22:6n-3) are two of the most abundant. AdA is a key component of myelin and the third most prevalent PUFA in grey matter.[1][2] DHA is the principal PUFA in neuronal cell membranes and is widely recognized for its crucial role in brain development and function.[2] While both are vital, they belong to different metabolic pathways and exert distinct, and sometimes opposing, effects on neuronal health, growth, and signaling.

This guide provides an objective comparison of the neuronal effects of AdA and DHA, summarizing key experimental data, outlining relevant signaling pathways, and providing detailed experimental protocols for their assessment. It is important to note that while the effects of DHA on neurons have been extensively studied, direct experimental data on AdA's specific roles in neuronal survival, neurite outgrowth, and synaptogenesis are less abundant. Much of the current understanding of AdA is based on its metabolic relationship to Arachidonic Acid (ARA) and its involvement in broader physiological and pathological processes.

Data Presentation: Quantitative Comparison

The following table summarizes the known effects of this compound and Docosahexaenoic Acid on key neuronal parameters.

ParameterThis compound (AdA) EffectDocosahexaenoic Acid (DHA) EffectSupporting Evidence
Neuronal Survival & Viability Role is complex and context-dependent. High levels can lead to lipid peroxidation, cell membrane damage, and cell death.[1]Consistently promotes neuronal survival. Suppresses apoptosis by inhibiting caspase-3 activity and activating pro-survival signaling pathways like PI3K/Akt.[1]
Neurite Outgrowth Direct evidence is limited. Its precursor, Arachidonic Acid (ARA), has been shown to suppress nerve growth factor-induced neurite outgrowth in PC12 cells.Uniquely and consistently promotes neurite growth, increasing both the total length and the number of branches per neuron in hippocampal cultures.
Synaptogenesis Role is not well-defined. As a structural component of myelin, it is essential for proper nerve conduction, but its direct impact on synapse formation is unclear.Significantly enhances synaptogenesis. Increases the formation of synapsin puncta and boosts the expression of key synaptic proteins, including synapsins and glutamate receptors.
Neurogenesis Indirect and complex. Its precursor, ARA, may help maintain the neural stem/progenitor cell (NSPC) pool in aging rats.May support the production and/or survival of newborn neurons.
Primary Signaling Mechanism Metabolized by COX, LOX, and CYP450 enzymes into a variety of bioactive eicosanoids and other lipids that modulate inflammation, oxidative stress, and cell signaling.Directly activates nuclear receptors (e.g., RXR) and membrane receptors (e.g., GPR40), and modulates key intracellular signaling cascades including Akt, CREB, and PKC.

Signaling Pathways and Mechanisms of Action

The distinct effects of AdA and DHA on neurons are rooted in the different signaling pathways they modulate.

This compound (AdA) Signaling

AdA's primary influence on cellular function is mediated through its conversion into various bioactive lipid mediators. Unlike DHA, which has well-defined receptor-mediated actions, AdA acts as a substrate for several enzymatic pathways that produce potent signaling molecules. These metabolites can have diverse, and sometimes opposing, effects depending on the cellular context and metabolic state.

AdA_Signaling AdA This compound (AdA) COX COX AdA->COX LOX LOX AdA->LOX CYP450 CYP450 AdA->CYP450 NonEnzymatic Non-Enzymatic Peroxidation AdA->NonEnzymatic Prostanoids Dihomo- prostanoids COX->Prostanoids Leukotrienes Dihomo- leukotrienes LOX->Leukotrienes EDTs EDTs (Epoxydocosatrienoic acids) CYP450->EDTs IsoPs F2-Dihomo- Isoprostanes NonEnzymatic->IsoPs Outcome Modulation of: - Inflammation - Oxidative Stress - Vascular Function - Cell Death Prostanoids->Outcome Leukotrienes->Outcome EDTs->Outcome IsoPs->Outcome

AdA Metabolic and Signaling Pathways.
Docosahexaenoic Acid (DHA) Signaling

DHA exerts its pro-neuronal effects through a combination of mechanisms, including incorporation into cell membranes to alter their physical properties and direct activation of intracellular and cell-surface receptors. These actions trigger well-defined signaling cascades that promote neuronal survival, growth, and synaptic function.

DHA_Signaling cluster_receptors Receptors cluster_kinases Kinase Cascades cluster_outcomes Neuronal Outcomes DHA Docosahexaenoic Acid (DHA) GPR40 GPR40/FFAR1 DHA->GPR40 RXR RXR DHA->RXR PI3K PI3K DHA->PI3K via membrane effects (PS accumulation) CREB CREB GPR40->CREB Ca2+ / PKA RXR->CREB Gene Transcription Akt Akt PI3K->Akt Akt->CREB Survival Neuronal Survival ↑ (Apoptosis ↓) Akt->Survival Growth Neurite Outgrowth ↑ Synaptogenesis ↑ CREB->Growth

DHA Pro-Neuronal Signaling Pathways.

Experimental Protocols

Here we provide standardized methodologies for assessing the effects of AdA and DHA on neuronal viability and neurite outgrowth.

Neuronal Viability/Survival Assay (MTT Method)

This protocol measures cell viability by assessing the metabolic activity of mitochondria. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.

Materials:

  • Primary neurons or neuronal cell line (e.g., SH-SY5Y)

  • 96-well cell culture plates

  • Complete culture medium

  • AdA and DHA stock solutions (in DMSO or ethanol)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Plate neurons in a 96-well plate at a density of 1-5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Prepare serial dilutions of AdA and DHA in culture medium. Replace the existing medium with 100 µL of the treatment medium (including vehicle controls). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.

Neurite Outgrowth Assay

This protocol quantifies changes in neurite length and complexity using immunofluorescence and automated image analysis.

Materials:

  • Primary neurons or a suitable cell line (e.g., PC12, iPSC-derived neurons)

  • 24- or 96-well imaging plates (e.g., glass-bottom) coated with Poly-D-Lysine/Laminin

  • Treatment media containing AdA, DHA, or vehicle control

  • Fixation solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer: 0.25% Triton X-100 in PBS

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody: Anti-β-III-Tubulin (neuronal specific marker)

  • Secondary antibody: Fluorescently-conjugated (e.g., Alexa Fluor 488)

  • Nuclear stain: DAPI (4′,6-diamidino-2-phenylindole)

  • High-content imaging system and analysis software

Procedure:

  • Cell Seeding: Plate neurons at a low density on coated imaging plates to allow for clear visualization of individual neurites. Allow cells to adhere for 24 hours.

  • Treatment: Replace the medium with treatment media containing AdA, DHA, or controls. Incubate for 48-72 hours to allow for neurite extension.

  • Fixation: Gently wash wells with warm PBS, then fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization & Blocking: Wash three times with PBS. Permeabilize with 0.25% Triton X-100 for 10 minutes. Wash again and block with 5% BSA for 1 hour.

  • Immunostaining: Incubate with primary anti-β-III-Tubulin antibody (diluted in blocking buffer) overnight at 4°C. The next day, wash three times with PBS and incubate with the fluorescent secondary antibody and DAPI for 1 hour at room temperature, protected from light.

  • Imaging: Wash three times with PBS. Acquire images using a high-content imaging system.

  • Analysis: Use automated analysis software to quantify parameters such as total neurite length per neuron, number of branches, and number of primary neurites. Normalize data to the number of cells (DAPI-stained nuclei).

Visualizations: Experimental Workflow

The following diagram illustrates a typical workflow for a comparative study of AdA and DHA.

Workflow cluster_treatment 2. Treatment Groups cluster_assays 4. Perform Parallel Assays start Start: Formulate Hypothesis culture 1. Neuronal Cell Culture (e.g., Primary Hippocampal Neurons) start->culture control Vehicle Control (e.g., DMSO) culture->control ada This compound (AdA) (Dose-Response) culture->ada dha Docosahexaenoic Acid (DHA) (Dose-Response) culture->dha incubation 3. Incubation (24-72 hours) control->incubation ada->incubation dha->incubation viability Viability Assay (MTT / LDH) incubation->viability outgrowth Neurite Outgrowth Assay (Immunofluorescence) incubation->outgrowth signaling Signaling Analysis (Western Blot for p-Akt, p-CREB) incubation->signaling analysis 5. Data Acquisition & Analysis (Microscopy, Plate Reader) viability->analysis outgrowth->analysis signaling->analysis conclusion Conclusion: Compare Effects on Survival, Growth & Signaling analysis->conclusion

References

cross-validation of adrenic acid measurements between different analytical platforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical platforms for the quantification of adrenic acid, a significant long-chain omega-6 polyunsaturated fatty acid implicated in various physiological and pathological processes.[1][2] The accurate measurement of this compound in biological matrices is crucial for its validation as a biomarker and for understanding its role in disease. This document outlines the performance characteristics and experimental protocols for the predominant analytical methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), with a discussion of Enzyme-Linked Immunosorbent Assay (ELISA) as a potential alternative.

Comparison of Analytical Platforms

The selection of an analytical platform for this compound quantification is critical and depends on the specific requirements of the study, such as sensitivity, specificity, and sample throughput. While direct cross-validation studies for this compound across multiple platforms are not extensively published, a robust comparison can be synthesized based on the well-documented analysis of similar polyunsaturated fatty acids.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a gold standard for the quantification of small molecules like fatty acids from complex biological samples.[3] Its high specificity, derived from the fragmentation of the parent ion into product ions, and excellent sensitivity make it a powerful tool.[4] LC-MS/MS methods for fatty acids often involve a straightforward liquid-liquid or solid-phase extraction, followed by chromatographic separation and mass spectrometric detection.[3] This technique allows for the simultaneous measurement of multiple analytes in a single run, offering high throughput capabilities.

Gas Chromatography-Mass Spectrometry (GC-MS) is another widely used technique for fatty acid analysis. It typically requires a derivatization step to convert the fatty acids into more volatile esters, such as fatty acid methyl esters (FAMEs), prior to analysis. While this adds to the sample preparation time, GC-MS offers excellent chromatographic resolution and is highly sensitive.

Enzyme-Linked Immunosorbent Assay (ELISA) is a common immunoassay technique. While ELISA is known for its simplicity and cost-effectiveness, its application to small lipid molecules like this compound is less common and can be challenging. The specificity of an ELISA depends entirely on the antibody used, and cross-reactivity with structurally similar fatty acids can be a significant issue, potentially leading to less accurate quantification compared to mass spectrometry-based methods.

Quantitative Performance Data

The following table summarizes the expected performance characteristics of LC-MS/MS and GC-MS for the analysis of fatty acids, which can be extrapolated to this compound.

Performance MetricLC-MS/MSGC-MSELISA
Specificity Very High (based on parent/product ion transitions)High (based on retention time and mass spectrum)Variable (dependent on antibody cross-reactivity)
Sensitivity (LOD/LOQ) Excellent (low ng/mL to pg/mL)Excellent (pg/mL range)Good to Moderate
Linear Dynamic Range WideWideModerate
Precision & Accuracy High (>85% accuracy, >84% precision reported for similar lipids)HighGood
Sample Preparation Moderate (Extraction)More Complex (Extraction and Derivatization)Minimal
Throughput HighModerateHigh
Cost per Sample Moderate to HighModerateLow

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for the analysis of this compound using LC-MS/MS and GC-MS.

LC-MS/MS Protocol for this compound Quantification
  • Sample Preparation (Plasma/Serum):

    • To 50 µL of plasma, add an internal standard (e.g., a stable isotope-labeled this compound).

    • Perform protein precipitation by adding 200 µL of ice-cold acetonitrile.

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., 50% methanol) for injection.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile or methanol.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is common for fatty acids.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the this compound precursor ion to a specific product ion.

GC-MS Protocol for this compound Quantification
  • Lipid Extraction and Derivatization:

    • To a 50 µL plasma sample, add an internal standard.

    • Perform a lipid extraction using a method like the Folch or a modified Dole extraction with a chloroform:methanol mixture.

    • Isolate the lipid-containing organic phase and dry it under nitrogen.

    • Saponify the lipids using methanolic KOH.

    • Methylate the fatty acids to form FAMEs using a reagent like boron trifluoride in methanol or acetyl chloride in methanol.

    • Extract the FAMEs into a non-polar solvent like hexane or iso-octane.

  • Gas Chromatography:

    • Column: A polar capillary column (e.g., HP-88) is suitable for separating FAMEs.

    • Carrier Gas: Helium or Hydrogen.

    • Oven Program: A temperature gradient is used to separate the different FAMEs based on their boiling points and polarity.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI).

    • Detection: The mass spectrometer can be operated in full scan mode to identify fatty acids based on their mass spectra or in selected ion monitoring (SIM) mode for higher sensitivity in quantification.

Workflow and Pathway Visualizations

To facilitate a clear understanding of the experimental and logical flows, the following diagrams are provided.

cluster_sample Sample Collection & Preparation cluster_platforms Analytical Platforms cluster_lcms LC-MS/MS cluster_gcms GC-MS cluster_data Data Analysis & Comparison Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extraction Lipid Extraction Spike->Extraction LC Liquid Chromatography Separation Extraction->LC Derivatization Derivatization to FAMEs Extraction->Derivatization MSMS Tandem Mass Spectrometry Detection LC->MSMS Quant_LCMS Quantification (LC-MS/MS) MSMS->Quant_LCMS GC Gas Chromatography Separation Derivatization->GC MS Mass Spectrometry Detection GC->MS Quant_GCMS Quantification (GC-MS) MS->Quant_GCMS Comparison Statistical Comparison of Results Quant_LCMS->Comparison Quant_GCMS->Comparison cluster_pathway Simplified this compound Metabolic Pathway cluster_metabolites Bioactive Metabolites AA Arachidonic Acid Elongation Elongation AA->Elongation AdA This compound Dihomo_IsoPs F2-Dihomo-Isoprostanes (Oxidative Stress) AdA->Dihomo_IsoPs Non-enzymatic Oxidation EDTs Epoxydocosatrienoic Acids (EDTs) (Anti-inflammatory) AdA->EDTs CYP450 Enzymes Elongation->AdA

References

comparative analysis of adrenic acid levels in healthy vs diseased tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Adrenic acid (AdA), a 22-carbon omega-6 polyunsaturated fatty acid, is emerging as a significant biomolecule in the landscape of health and disease.[1] Present in various tissues, including the adrenal gland, liver, brain, and kidneys, its fluctuating levels are increasingly recognized as a potential biomarker and therapeutic target for a range of pathologies, from neurodegenerative disorders to cancer and cardiovascular diseases.[1] This guide provides a comparative analysis of this compound levels in healthy versus diseased tissues, supported by experimental data and detailed methodologies, to aid researchers in their understanding of its role in pathophysiology.

Comparative Analysis of this compound Levels

The concentration of this compound exhibits significant alterations in various disease states compared to healthy tissues. These changes, summarized below, highlight its potential as a diagnostic and prognostic marker.

Neurodegenerative Diseases: Alzheimer's Disease

In Alzheimer's disease, this compound levels show a distinct and region-specific dysregulation within the brain.

Tissue/FluidDisease StateThis compound Level vs. ControlKey Finding
Brain Grey Matter (Frontal, Parietal, Parahippocampal)Alzheimer's DiseaseIncreased (3-4 times higher) Significant elevation in grey matter suggests a potential role in the neuroinflammatory or neurodegenerative processes specific to this tissue type.[1]
Brain White Matter (Frontal, Parietal, Parahippocampal)Alzheimer's DiseaseDecreased A reduction in white matter may indicate aberrations in the transport or metabolism of essential fatty acids in the brain.[1]
BloodAlzheimer's DiseaseNegative Association Studies have found a negative, though less consistent, association between blood this compound levels and amyloid-beta load in the brain.[2]
Cancer: Colorectal Carcinoma

Alterations in fatty acid metabolism are a hallmark of many cancers. In colorectal cancer, this compound levels are notably different in cancerous tissue compared to adjacent healthy tissue.

Tissue/FluidDisease StateThis compound Level vs. Control (% of total fatty acids)Key Finding
Colorectal Cancer TissueColorectal Cancer0.12 ± 0.014 The altered levels of this compound in tumor tissue point towards its involvement in cancer cell proliferation and membrane dynamics.
Normal Colorectal MucosaHealthy Control0.10 ± 0.005
SerumColorectal CancerLower than healthy controls Lower serum levels in patients might be explained by a preferential uptake of polyunsaturated fatty acids by cancer cells.
Metabolic Diseases: Non-alcoholic Fatty Liver Disease (NAFLD)

This compound appears to be a key player in the progression of NAFLD, a condition characterized by fat accumulation in the liver.

Tissue/FluidDisease StateThis compound Level vs. ControlKey Finding
Liver (mouse model)Steatohepatitis (NASH)Significantly Higher Accumulation of this compound is linked to the progression from simple steatosis to the more severe steatohepatitis.
Plasma (mouse model)Steatohepatitis (NASH)Significantly Higher Elevated plasma levels correspond with the severity of liver inflammation.
Plasma (human)NAFLD with high ALT levelsSignificantly Higher Patients with higher levels of the liver damage marker alanine aminotransferase (ALT) show increased plasma this compound, suggesting it as a marker of disease severity.
Inflammatory and Cardiovascular Diseases

Emerging evidence links this compound to inflammatory conditions and cardiovascular health, although more quantitative data is needed.

Tissue/FluidDisease StateThis compound Level vs. ControlKey Finding
Synovial FluidRheumatoid ArthritisHigher (Metabolites) While direct measurements of this compound are limited, levels of arachidonic acid metabolites, from which this compound is derived, are significantly higher in the synovial fluid of rheumatoid arthritis patients compared to those with osteoarthritis, indicating heightened inflammatory processes.
PlasmaCoronary Artery DiseasePositive Association Higher plasma levels of this compound are associated with an increased risk of coronary artery disease, though specific concentration changes are still under investigation.

Signaling Pathways Involving this compound

This compound's biological effects are mediated through its complex metabolic pathways. It is synthesized from arachidonic acid and, upon cellular stimulation, is released from membrane phospholipids to be metabolized by three primary enzymatic routes: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450).

Linoleic_Acid Linoleic Acid (Omega-6) Arachidonic_Acid Arachidonic Acid (AA) Linoleic_Acid->Arachidonic_Acid Adrenic_Acid_PL This compound (in Membrane Phospholipids) Arachidonic_Acid->Adrenic_Acid_PL Adrenic_Acid_PL->p1 Free_Adrenic_Acid Free this compound (AdA) p1->Free_Adrenic_Acid Phospholipase A2 (Cellular Stimulation) AdA Free this compound (AdA) COX Cyclooxygenase (COX) AdA->COX LOX Lipoxygenase (LOX) AdA->LOX CYP450 Cytochrome P450 (CYP450) AdA->CYP450 Prostanoids Dihomo-Prostanoids (e.g., DH-PGI₂) COX->Prostanoids Metabolism HETEs Dihomo-HETEs LOX->HETEs Metabolism EETs Dihomo-EETs CYP450->EETs Metabolism Sample Tissue or Fluid Sample Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Add Internal Standard Derivatization Derivatization (e.g., PFB Ester) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis (Quantification vs. Internal Standard) GCMS->Data

References

Adrenic Acid: A Rising Contender in the Clinical Biomarker Arena

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel and reliable clinical biomarkers is a perpetual frontier. In this landscape, Adrenic Acid (AdA), a long-chain omega-6 polyunsaturated fatty acid, is emerging as a significant molecule of interest. This guide provides a comprehensive overview of the current validation status of AdA as a clinical biomarker, comparing its potential with existing markers, and detailing the experimental methodologies crucial for its study.

This compound (cis-7,10,13,16-docosatetraenoic acid) is a 22-carbon fatty acid found in various tissues, including the adrenal glands, brain, liver, and vascular system.[1][2][3][4] Its role in physiological and pathological processes, such as inflammation, lipid metabolism, and oxidative stress, underpins its potential as a versatile biomarker for a range of diseases, including metabolic disorders, neurodegenerative diseases, cardiovascular conditions, and cancer.[1]

This compound as a Potential Biomarker: A Comparative Overview

While research into this compound as a clinical biomarker is still in a relatively early phase, preliminary studies have indicated its potential across several disease areas. The following table summarizes the observed associations of this compound levels with various pathologies. It is important to note that direct comparative studies with established biomarkers, including sensitivity and specificity data, are not yet widely available, reflecting the nascent stage of AdA's clinical validation.

Disease AreaObservation on this compound LevelsPotential as a BiomarkerCurrent Limitations
Metabolic Diseases Elevated in non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).May serve as a predictive marker for the progression of liver disease.Lack of large-scale clinical studies and standardized measurement protocols.
Neurodegenerative Diseases Associated with Alzheimer's disease.Could be a potential biomarker for early detection or monitoring of neuroinflammation.The exact mechanisms linking AdA to neurodegeneration are still under investigation.
Cardiovascular Diseases Involved in the regulation of vascular tone and function.Metabolites of AdA have shown vasodilatory effects, suggesting a role in cardiovascular health.Further research is needed to establish a clear correlation between AdA levels and cardiovascular events.
Cancer Altered levels observed in pancreatic ductal adenocarcinoma.May have potential as a diagnostic or prognostic marker in certain cancers.Limited studies on the role of AdA across different cancer types.

Signaling Pathways and Experimental Workflows

To understand the biological context and the process of validating this compound as a biomarker, the following diagrams illustrate its key metabolic pathways and a generalized workflow for biomarker discovery and validation.

adrenic_acid_metabolism Arachidonic Acid Arachidonic Acid This compound This compound Arachidonic Acid->this compound Elongation Bioactive Lipids Bioactive Lipids This compound->Bioactive Lipids Metabolism (LOX, COX, CYP450)

This compound Biosynthesis and Metabolism.

biomarker_validation_workflow cluster_discovery Discovery Phase cluster_validation Validation Phase Untargeted Metabolomics Untargeted Metabolomics Identification of AdA Identification of AdA Untargeted Metabolomics->Identification of AdA Assay Development Assay Development Identification of AdA->Assay Development Analytical Validation Analytical Validation Assay Development->Analytical Validation Clinical Validation Clinical Validation Analytical Validation->Clinical Validation

Generalized Biomarker Validation Workflow.

Experimental Protocols

Accurate and reproducible measurement of this compound is paramount for its validation as a clinical biomarker. Below are detailed methodologies for the quantification of this compound in biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound Quantification in Plasma

This protocol outlines a common method for the analysis of fatty acids, including this compound, in human plasma.

1. Sample Preparation and Lipid Extraction:

  • To 100 µL of plasma, add an internal standard (e.g., deuterated this compound).

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Carefully collect the lower organic layer containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

2. Saponification and Methylation:

  • To the dried lipid extract, add 1 mL of 0.5 M methanolic NaOH.

  • Incubate at 80°C for 10 minutes to saponify the fatty acids.

  • Cool the sample and add 1 mL of 14% boron trifluoride in methanol.

  • Incubate at 80°C for 2 minutes to form fatty acid methyl esters (FAMEs).

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution and vortex.

  • Centrifuge at 1000 x g for 5 minutes.

  • Collect the upper hexane layer containing the FAMEs.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: DB-23 capillary column (60 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 5°C/min, and hold for 10 minutes.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

  • Quantification: Based on the peak area ratio of the this compound methyl ester to the internal standard.

High-Performance Liquid Chromatography (HPLC) Protocol for this compound Quantification in Serum

This protocol details a method for analyzing free fatty acids, which can be adapted for this compound.

1. Sample Preparation and Derivatization:

  • To 50 µL of serum, add an internal standard.

  • Perform a liquid-liquid extraction using a mixture of isopropanol, hexane, and sulfuric acid.

  • Evaporate the organic extract to dryness.

  • Reconstitute the dried extract in a derivatization agent (e.g., 2,4-dinitrophenylhydrazine) to label the fatty acids for UV or fluorescence detection.

  • Incubate to allow the reaction to complete.

2. HPLC Analysis:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV detector set at a wavelength appropriate for the chosen derivatizing agent (e.g., 360 nm for DNPH derivatives) or a fluorescence detector.

  • Quantification: Based on a standard curve generated with known concentrations of this compound.

Conclusion

This compound holds considerable promise as a clinical biomarker across a spectrum of diseases. Its involvement in fundamental biological processes positions it as a potentially valuable tool for diagnosis, prognosis, and monitoring of therapeutic interventions. However, the translation of this potential into a clinically validated biomarker necessitates further rigorous research. Large-scale clinical cohort studies are required to establish definitive correlations, sensitivity, and specificity. Furthermore, the standardization of analytical methods for AdA quantification is crucial for ensuring inter-laboratory reproducibility and for its eventual adoption in clinical practice. The information and protocols provided in this guide serve as a foundational resource for researchers dedicated to advancing the validation of this compound as a next-generation clinical biomarker.

References

A Comparative Guide to the Metabolic Fates of Adrenic Acid and Eicosapentaenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic fates of two key polyunsaturated fatty acids (PUFAs): Adrenic Acid (AdA), an omega-6 fatty acid, and Eicosapentaenoic Acid (EPA), an omega-3 fatty acid. Understanding the distinct pathways of their absorption, distribution, metabolism, and excretion (ADME) is crucial for research into inflammatory diseases, cardiovascular health, and the development of novel therapeutics. This document synthesizes experimental data to highlight their differential processing by metabolic enzymes and their ultimate biological impacts.

At a Glance: Key Metabolic Distinctions

FeatureThis compound (AdA)Eicosapentaenoic Acid (EPA)
Fatty Acid Family Omega-6Omega-3
Primary Precursor Arachidonic Acid (AA)Alpha-linolenic Acid (ALA)
Chain Length & Unsaturation 22:4n-620:5n-3
Key Metabolic Pathways COX, LOX, CYP450, β-oxidationCOX, LOX, CYP450, β-oxidation
Primary Metabolite Series Dihomo-series Prostaglandins, Leukotrienes, EETs3-series Prostaglandins, 5-series Leukotrienes, Resolvins
β-Oxidation Rate High, particularly in peroxisomesHigh, especially in the brain
Incorporation into Membranes Preferentially into specific phospholipid speciesCompetes with and can displace AA

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

While comprehensive, direct comparative ADME data for this compound is less abundant than for EPA, the following tables summarize the current understanding of their individual and comparative metabolic processing.

Table 1: Comparative Metabolism by Major Enzyme Pathways
Enzyme PathwayThis compound (AdA) MetabolismEicosapentaenoic Acid (EPA) MetabolismCompetitive Interaction
Cyclooxygenase (COX) Metabolized to dihomo-prostaglandins (e.g., DH-PGI₂, DH-thromboxane A₂)[1][2][3][4]Metabolized to 3-series prostaglandins (e.g., PGE₃) and thromboxanes (e.g., TXA₃)[5]EPA is a competitive inhibitor of COX, reducing the metabolism of omega-6 fatty acids like arachidonic acid, and by extension, AdA
Lipoxygenase (LOX) Metabolized to dihomo-hydroxyeicosatetraenoic acids (DH-HETEs)Metabolized to 5-series leukotrienes (e.g., LTB₅) and 5-hydroxyeicosapentaenoic acid (5-HEPE)EPA competes with arachidonic acid for 5-LOX, thereby reducing the production of pro-inflammatory 4-series leukotrienes. 12-lipoxygenase metabolites of both AdA and EPA have been studied, with their hydroperoxy derivatives showing potent effects on platelet function
Cytochrome P450 (CYP) Metabolized to dihomo-epoxyeicosatrienoic acids (DH-EETs)Metabolized to 17,18-epoxyeicosatetraenoic acid (17,18-EEQ)EPA and other omega-3 fatty acids can serve as alternative substrates for CYP enzymes, potentially shifting the balance of metabolites away from those derived from omega-6 fatty acids
Table 2: β-Oxidation and Incorporation into Cellular Membranes
ProcessThis compound (AdA)Eicosapentaenoic Acid (EPA)
β-Oxidation Undergoes rapid peroxisomal β-oxidation. In isolated hepatocytes, AdA is oxidized at a rate 2-3 times faster than oleic acid, arachidonic acid, and DHA. Can be retro-converted to arachidonic acid via β-oxidationRapidly and extensively β-oxidized upon entry into the brain. Peroxisomes are suggested to contribute more to the oxidation of EPA compared to arachidonic acid
Incorporation into Membranes Incorporated into cell membranes for storage and is released upon cellular stimulation. Shows a preference for incorporation into phospholipids containing stearic acid at the sn-1 positionReadily incorporated into cell membrane phospholipids, where it can displace arachidonic acid. This incorporation can alter membrane fluidity and the formation of lipid rafts

Signaling Pathways and Metabolic Competition

The metabolic fates of AdA and EPA are intrinsically linked through their competition for the same enzymatic machinery. This competition is a critical determinant of the balance between pro-inflammatory and anti-inflammatory signaling cascades.

cluster_0 Omega-6 Pathway cluster_1 Omega-3 Pathway cluster_3 AdA-Derived Mediators cluster_4 EPA-Derived Mediators Arachidonic_Acid Arachidonic Acid (AA) Adrenic_Acid This compound (AdA) Arachidonic_Acid->Adrenic_Acid Elongation COX COX Adrenic_Acid->COX LOX LOX Adrenic_Acid->LOX CYP450 CYP450 Adrenic_Acid->CYP450 Alpha_Linolenic_Acid Alpha-Linolenic Acid (ALA) Eicosapentaenoic_Acid Eicosapentaenoic Acid (EPA) Alpha_Linolenic_Acid->Eicosapentaenoic_Acid Desaturation & Elongation Eicosapentaenoic_Acid->COX Eicosapentaenoic_Acid->LOX Eicosapentaenoic_Acid->CYP450 Dihomo_Prostanoids Dihomo-Prostanoids COX->Dihomo_Prostanoids Prostaglandins_3_series 3-Series Prostaglandins COX->Prostaglandins_3_series Dihomo_Leukotrienes Dihomo-Leukotrienes LOX->Dihomo_Leukotrienes Leukotrienes_5_series 5-Series Leukotrienes LOX->Leukotrienes_5_series Resolvins Resolvins LOX->Resolvins Dihomo_EETs Dihomo-EETs CYP450->Dihomo_EETs

Caption: Metabolic pathways of this compound and Eicosapentaenoic Acid.

The diagram above illustrates how both AdA and EPA serve as substrates for the same families of enzymes (COX, LOX, and CYP450), leading to the production of distinct classes of lipid mediators. The balance of these mediators is heavily influenced by the relative availability and competitive inhibition of the parent fatty acids.

Experimental Protocols

To facilitate further research, this section outlines a general methodology for the comparative analysis of AdA and EPA metabolism in a cell-based model.

General Protocol for In Vitro Comparative Metabolism

1. Cell Culture and Fatty Acid Loading:

  • Culture a relevant cell line (e.g., macrophages, endothelial cells) to 80-90% confluency.

  • Prepare stock solutions of AdA and EPA complexed to fatty-acid-free bovine serum albumin (BSA).

  • Incubate cells with either AdA or EPA at various concentrations and for different time points to allow for incorporation into cellular lipids.

2. Stimulation and Metabolite Extraction:

  • Wash cells to remove excess fatty acids.

  • Stimulate the cells with an appropriate agonist (e.g., lipopolysaccharide, calcium ionophore) to induce the release of fatty acids from membrane phospholipids and their subsequent metabolism.

  • Terminate the reaction and extract the lipid metabolites from the cell culture supernatant and cell lysate using a suitable organic solvent system (e.g., Folch method).

3. Metabolite Analysis:

  • Analyze the extracted lipids using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the various eicosanoids and docosanoids produced from AdA and EPA.

  • Use stable isotope-labeled internal standards for accurate quantification.

4. Data Analysis:

  • Compare the profiles of metabolites produced from AdA and EPA.

  • Quantify the extent of competitive inhibition by co-incubating cells with both fatty acids.

Cell_Culture Cell Culture Fatty_Acid_Loading Fatty Acid Loading (AdA or EPA) Cell_Culture->Fatty_Acid_Loading Stimulation Cellular Stimulation Fatty_Acid_Loading->Stimulation Lipid_Extraction Lipid Extraction Stimulation->Lipid_Extraction LC_MS_Analysis LC-MS/MS Analysis Lipid_Extraction->LC_MS_Analysis Data_Comparison Data Comparison & Analysis LC_MS_Analysis->Data_Comparison

Caption: Experimental workflow for comparative fatty acid metabolism.

Logical Relationships in Downstream Signaling

The differential metabolism of AdA and EPA has significant implications for downstream cellular signaling, particularly in the context of inflammation.

AdA This compound (AdA) AdA_Metabolites Dihomo-Series Eicosanoids AdA->AdA_Metabolites EPA Eicosapentaenoic Acid (EPA) EPA->AdA_Metabolites Inhibits EPA_Metabolites 3- & 5-Series Eicosanoids, Resolvins EPA->EPA_Metabolites Pro_inflammatory Pro-inflammatory Responses AdA_Metabolites->Pro_inflammatory Anti_inflammatory Anti-inflammatory & Pro-resolving Responses EPA_Metabolites->Anti_inflammatory

Caption: Logical flow of AdA and EPA to inflammatory responses.

This diagram illustrates the general principle that AdA-derived metabolites are often associated with pro-inflammatory responses, whereas EPA-derived metabolites tend to be less inflammatory or even anti-inflammatory and pro-resolving. Furthermore, the presence of EPA can inhibit the production of AdA-derived pro-inflammatory mediators.

Conclusion

This compound and eicosapentaenoic acid, despite being structurally similar polyunsaturated fatty acids, exhibit distinct and competitive metabolic fates. These differences have profound implications for cellular signaling and pathophysiology. A thorough understanding of their comparative metabolism is essential for the development of targeted nutritional and pharmacological interventions for a range of diseases. Future research should focus on obtaining more direct, quantitative comparative data on the ADME profiles of these two important fatty acids.

References

The Crucial Role of Certified Reference Materials in Adrenic Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. When quantifying adrenic acid, a polyunsaturated fatty acid implicated in various physiological and pathological processes, the choice of reference material is a critical factor that can significantly impact experimental outcomes. This guide provides a comprehensive comparison of using a Certified Reference Material (CRM) versus a standard analytical grade material for this compound analysis, supported by experimental data and detailed protocols.

Unveiling the Difference: Certified vs. Standard Analytical Grade

A Certified Reference Material is a standard of the highest metrological quality, produced by a manufacturer accredited to ISO 17034. This ensures the material has a certified value for its properties, such as purity, with a stated uncertainty and a documented traceability chain to SI units. In contrast, a standard analytical grade material, while having high purity, may lack the certified value, uncertainty budget, and formal traceability of a CRM.

While a specific, commercially available product explicitly marketed as an "this compound Certified Reference Material" is not readily found, suppliers like Cayman Chemical manufacture their analytical standards, including this compound, under an ISO 17034 accredited quality system. Such materials, when accompanied by a comprehensive Certificate of Analysis detailing purity, characterization methods, and traceability, can be considered equivalent to a CRM for most research applications.

The primary alternative for quantitative analysis is the use of high-purity analytical standards from various commercial suppliers, which may not have the same level of certification and documentation as a CRM. For internal standards, the gold standard is an isotopically labeled version of the analyte, such as this compound-d8, while structural analogs are a less ideal but sometimes necessary alternative.

Performance Comparison: A Data-Driven Analysis

The use of high-purity, traceable reference materials is fundamental to achieving accurate and reproducible results in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following table summarizes typical performance characteristics for the quantification of this compound in human plasma using LC-MS/MS, assuming the use of a high-purity, certified standard for calibration.

Performance MetricCertified Reference Material (or equivalent)Standard Analytical Grade
Purity Typically ≥98% with certified value and uncertaintyHigh purity (e.g., ≥95-98%), but may lack certified value and uncertainty
**Linearity (R²) **≥0.99Generally ≥0.99, but may be affected by impurities
Lower Limit of Quantification (LLOQ) 0.1 - 1 ng/mLPotentially higher due to baseline noise from impurities
Accuracy (% Bias) Within ±15%May exceed ±15% if impurities interfere with the measurement
Precision (% CV) <15%May be >15% due to variability from lot-to-lot purity differences

Note: The data in this table is a synthesis of performance characteristics reported in various LC-MS/MS methods for fatty acid analysis and general principles of analytical chemistry. A direct, published head-to-head comparison for this compound was not available.

The higher purity and certified concentration of a CRM or equivalent standard directly contribute to lower analytical variability and greater accuracy. Impurities in a standard can lead to inaccurate calibration curves, biased results, and higher limits of detection.

Experimental Protocols for this compound Quantification

A robust and validated LC-MS/MS method is essential for the reliable quantification of this compound in biological matrices. Below is a representative experimental protocol.

Sample Preparation (Human Plasma)
  • Thawing: Thaw plasma samples on ice.

  • Internal Standard Spiking: Add an appropriate amount of isotopically labeled internal standard (e.g., this compound-d8) to an aliquot of the plasma sample.

  • Protein Precipitation: Precipitate proteins by adding a threefold volume of ice-cold acetonitrile.

  • Vortexing and Centrifugation: Vortex the mixture thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.

Visualizing the Workflow and Biological Context

To better illustrate the analytical process and the biological relevance of this compound, the following diagrams were generated using the Graphviz DOT language.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample is Add Internal Standard (this compound-d8) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt cent Centrifugation ppt->cent evap Evaporation cent->evap recon Reconstitution evap->recon lc HPLC/UHPLC Separation (C18 Column) recon->lc ms Mass Spectrometry (Negative ESI, MRM) lc->ms data Data Acquisition and Quantification ms->data

Experimental workflow for this compound analysis.

G Arachidonic_Acid Arachidonic Acid Adrenic_Acid This compound Arachidonic_Acid->Adrenic_Acid Elongation COX COX Pathway Adrenic_Acid->COX LOX LOX Pathway Adrenic_Acid->LOX CYP450 CYP450 Pathway Adrenic_Acid->CYP450 Dihomo_Prostaglandins Dihomo-Prostaglandins COX->Dihomo_Prostaglandins Dihomo_HETEs Dihomo-HETEs LOX->Dihomo_HETEs Dihomo_EETs Dihomo-EETs CYP450->Dihomo_EETs

Simplified metabolic pathway of this compound.

Conclusion

The use of a Certified Reference Material or an equivalent high-purity, traceable analytical standard is indispensable for the accurate and reliable quantification of this compound. While a standard analytical grade material can be used, it introduces a higher degree of uncertainty that can compromise the validity of experimental results. For research and development applications where precision and accuracy are critical, investing in a well-characterized reference material is a fundamental step towards generating high-quality, reproducible data. This, in turn, will lead to a better understanding of the role of this compound in health and disease and facilitate the development of novel therapeutic interventions.

A Researcher's Guide to Adrenic Acid Quantification: An Inter-Laboratory Comparison of Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of adrenic acid (AdA), a key polyunsaturated fatty acid implicated in various physiological and pathological processes, is paramount. This guide provides an objective comparison of the primary analytical methods used for AdA quantification, supported by a synthesis of performance data from various validated studies. Detailed experimental protocols and visual workflows are presented to aid in the selection and implementation of the most suitable method for your research needs.

This compound, a 22-carbon omega-6 fatty acid, is a product of the elongation of arachidonic acid. Its role as a biomarker and bioactive lipid in inflammation, cardiovascular disease, and neurological disorders is an area of growing interest. However, the complexity of biological matrices and the structural similarity of AdA to other fatty acids present challenges for its accurate and precise measurement. The lack of standardized inter-laboratory trials for AdA quantification necessitates a careful comparison of the available analytical platforms, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Analysis of Quantification Methods

The choice between LC-MS/MS and GC-MS for this compound quantification depends on several factors, including the required sensitivity, sample throughput, and the specific research question. While no formal inter-laboratory comparison studies dedicated solely to this compound have been identified, a review of validated methods from various laboratories provides valuable insights into their performance characteristics.

Data Presentation: Quantitative Performance of this compound Quantification Methods

The following table summarizes the typical performance parameters for LC-MS/MS and GC-MS methods for the quantification of fatty acids, including this compound, as reported in various studies. It is important to note that these values can vary depending on the specific instrumentation, sample matrix, and protocol used.

Performance ParameterLC-MS/MSGC-MS
Limit of Detection (LOD) 0.04 - 12.3 ng/mL[1]0.1 - 20.2 µg/mL (for a range of fatty acids)[2]
Limit of Quantification (LOQ) 0.1 - 190 ng/mL[1]5.0 - 50.0 µg/mL (for a range of fatty acids)[2]
Linearity (R²) >0.98[1]>0.99
Intra-day Precision (%RSD) <15%<15%
Inter-day Precision (%RSD) <15%<21%
Accuracy/Recovery (%) 85-115%73.74% to 127.9% (for a range of fatty acids)

Experimental Workflows and Methodologies

The successful quantification of this compound relies on robust and well-defined experimental protocols. The following sections detail the typical workflows for both LC-MS/MS and GC-MS methodologies.

Experimental Workflow for this compound Quantification

The general workflow for the analysis of this compound in biological samples involves several key steps, from sample preparation to data analysis. The specific details of each step can be adapted based on the chosen analytical platform and the sample type.

This compound Quantification Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing SampleCollection Biological Sample Collection (e.g., Plasma, Serum) InternalStandard Addition of Internal Standard (e.g., Deuterated AdA) SampleCollection->InternalStandard LipidExtraction Lipid Extraction (e.g., Folch or MTBE method) InternalStandard->LipidExtraction Derivatization Derivatization (for GC-MS) (e.g., FAMEs) LipidExtraction->Derivatization LCMS LC-MS/MS Analysis LipidExtraction->LCMS GCMS GC-MS Analysis Derivatization->GCMS DataAcquisition Data Acquisition LCMS->DataAcquisition GCMS->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Figure 1. A generalized experimental workflow for the quantification of this compound.

Detailed Experimental Protocols

Protocol 1: LC-MS/MS Quantification of this compound in Human Plasma

This protocol provides a general framework for the analysis of this compound in human plasma without derivatization.

1. Sample Preparation:

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma, add an internal standard solution (e.g., deuterated this compound).

2. Lipid Extraction (Liquid-Liquid Extraction):

  • Add 300 µL of cold methanol to the plasma sample and vortex thoroughly to precipitate proteins.

  • Add 1 mL of methyl-tert-butyl ether (MTBE), vortex for 10 minutes, and then add 250 µL of water to induce phase separation.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Carefully collect the upper organic layer containing the lipids.

  • Dry the extracted lipids under a gentle stream of nitrogen.

3. LC-MS/MS Analysis:

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of methanol/water 1:1, v/v).

  • Inject an aliquot onto a C18 reversed-phase column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.

  • Gradient: A suitable gradient to separate this compound from other fatty acids.

  • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for the specific precursor-to-product ion transition of this compound.

Protocol 2: GC-MS Quantification of this compound in Biological Samples

This protocol outlines a typical procedure for analyzing this compound as its fatty acid methyl ester (FAME) derivative.

1. Sample Preparation and Extraction:

  • Homogenize tissue samples or use plasma/serum directly.

  • Perform a lipid extraction using a method such as the Folch procedure (chloroform:methanol, 2:1, v/v).

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • To the dried lipid extract, add a derivatizing agent such as boron trifluoride-methanol (BF3-methanol).

  • Heat the mixture at a controlled temperature (e.g., 80-100°C) for a specified time to ensure complete conversion to FAMEs.

  • After cooling, add water and hexane to extract the FAMEs into the hexane layer.

3. GC-MS Analysis:

  • Inject the hexane extract containing the FAMEs onto a suitable capillary column (e.g., a polar column designed for FAME analysis).

  • Carrier Gas: Helium.

  • Temperature Program: A temperature gradient is used to separate the FAMEs based on their volatility and polarity.

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode, monitoring for the characteristic fragment ions of this compound methyl ester.

This compound Metabolic Pathway

Understanding the metabolic context of this compound is crucial for interpreting its quantitative data. This compound is synthesized from arachidonic acid and is a substrate for several enzymatic pathways, leading to the formation of various bioactive lipid mediators.

This compound Metabolic Pathway cluster_synthesis Synthesis cluster_metabolism Metabolism Arachidonic_Acid Arachidonic Acid (AA) Elongase Elongase (ELOVL2/5) Arachidonic_Acid->Elongase Adrenic_Acid This compound (AdA) COX Cyclooxygenase (COX) Adrenic_Acid->COX LOX Lipoxygenase (LOX) Adrenic_Acid->LOX CYP450 Cytochrome P450 (CYP450) Adrenic_Acid->CYP450 Elongase->Adrenic_Acid Dihomo_Prostaglandins Dihomo-Prostaglandins COX->Dihomo_Prostaglandins Dihomo_HETEs Dihomo-HETEs LOX->Dihomo_HETEs Dihomo_EETs Dihomo-EETs CYP450->Dihomo_EETs

Figure 2. The metabolic pathway of this compound synthesis and its subsequent metabolism.

Conclusion

Both LC-MS/MS and GC-MS are powerful techniques for the quantification of this compound. LC-MS/MS offers high sensitivity and specificity without the need for derivatization, making it suitable for high-throughput analysis. GC-MS, while often requiring a derivatization step, provides excellent chromatographic resolution and is a well-established method for fatty acid analysis.

The choice of method should be guided by the specific requirements of the study. The protocols and comparative data presented in this guide aim to provide a solid foundation for researchers to develop and validate their own methods for the accurate and reliable quantification of this compound, ultimately contributing to a better understanding of its role in health and disease.

References

A Comparative Analysis of the Biological Potency of Adrenic Acid and Its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of adrenic acid and its primary metabolites. The information is supported by experimental data to evaluate their therapeutic potential.

This compound (AdA), a 22-carbon omega-6 polyunsaturated fatty acid, is a significant component of cell membranes, particularly in the brain, adrenal glands, and vascular system.[1] Its biological effects are complex, as it can act directly or be metabolized by three major enzymatic pathways—cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450)—into a variety of bioactive eicosanoids.[1] This guide delves into the comparative potency of this compound and its key metabolites, presenting quantitative data where available and outlining the experimental protocols used for these evaluations.

Data Presentation: Comparative Potency of this compound and its Metabolites

The following tables summarize the known biological activities and potencies of this compound and its metabolites. Direct comparative data is limited, and thus, some comparisons are inferred from studies using similar methodologies.

Compound Biological Activity Assay Potency (EC50/IC50) Reference
This compound (AdA) VasodilationBovine Coronary Artery RingsConcentration-dependent relaxation observed, specific EC50 not provided in comparative studies.[2][3]
Inhibition of Platelet AggregationHuman Endothelial CellsInhibits thrombin-induced platelet aggregation.[1]
Anti-inflammatoryHuman NeutrophilsPotently inhibits the formation of the chemoattractant leukotriene B4 (LTB4).
DH-16,17-EET (CYP450 Metabolite)Vasodilation Porcine Coronary Arteries EC50: 10-11 to 10-12 M
Dihomo-Prostaglandin I2 (DH-PGI2) (COX Metabolite)Inhibition of Platelet Aggregation Human PlateletsLess potent than Prostaglandin I2 (from Arachidonic Acid).
Prostaglandin I2 (PGI2) (from Arachidonic Acid)Inhibition of Platelet Aggregation Human Platelets~100x more potent than DH-PGI2
Dihomo-Thromboxane A2 (DH-TxA2) (COX Metabolite)Pro-platelet aggregationHuman PlateletsData on specific EC50 for aggregation is limited. Synthetic analog U46619 has an EC50 of 275 +/- 51 nM for calcium release.
Dihomo-Hydroxyeicosatetraenoic Acids (DH-HETEs) (LOX Metabolites)Leukocyte ChemotaxisNot availableQuantitative data on chemotactic potency is currently lacking in the reviewed literature.

Key Findings:

  • CYP450 Metabolites and Vasodilation: The dihomo-epoxyeicosatrienoic acids (DH-EETs), particularly DH-16,17-EET, are exceptionally potent vasodilators, with EC50 values in the picomolar to nanomolar range. While this compound also induces vasodilation, the potency of its DH-EET metabolites appears to be significantly greater.

  • COX Metabolites and Platelet Aggregation: The COX pathway produces metabolites with opposing effects. Dihomo-prostaglandin I2 (DH-PGI2) inhibits platelet aggregation, but is notably less potent (approximately 100-fold) than its arachidonic acid-derived counterpart, PGI2. Conversely, dihomo-thromboxane A2 (DH-TxA2) is expected to be pro-aggregatory, similar to thromboxane A2. This compound itself has been shown to inhibit thrombin-induced platelet aggregation.

  • LOX Metabolites and Inflammation: this compound has demonstrated anti-inflammatory properties by inhibiting the formation of the potent chemoattractant leukotriene B4 (LTB4). The direct chemotactic potency of its own LOX metabolites, the dihomo-hydroxyeicosatetraenoic acids (DH-HETEs), has not been quantitatively established in the reviewed literature.

Signaling Pathways and Experimental Workflows

To understand the mechanisms underlying these biological activities, it is crucial to visualize the metabolic pathways of this compound and the experimental workflows used to assess the potency of its metabolites.

cluster_cyp CYP450 Pathway cluster_cox COX Pathway cluster_lox LOX Pathway AdA This compound (AdA) DH_EETs Dihomo-Epoxyeicosatrienoic Acids (DH-EETs) AdA->DH_EETs CYP450 Epoxygenase DH_PGI2 Dihomo-Prostaglandin I2 (DH-PGI2) AdA->DH_PGI2 Cyclooxygenase (COX) DH_TxA2 Dihomo-Thromboxane A2 (DH-TxA2) AdA->DH_TxA2 Cyclooxygenase (COX) DH_HETEs Dihomo-Hydroxyeicosatetraenoic Acids (DH-HETEs) AdA->DH_HETEs Lipoxygenase (LOX) Vasodilation Vasodilation DH_EETs->Vasodilation Potent Agonist Platelet_Aggregation Platelet Aggregation DH_PGI2->Platelet_Aggregation Inhibitor DH_TxA2->Platelet_Aggregation Activator Inflammation Inflammation (Leukocyte Chemotaxis) DH_HETEs->Inflammation Modulator

This compound Metabolic Pathways

cluster_vasodilation Vasodilation Assay cluster_platelet Platelet Aggregation Assay cluster_chemotaxis Leukocyte Chemotaxis Assay Vessel Isolated Arterial Ring Preconstriction Pre-constriction (e.g., with U46619) Vessel->Preconstriction Compound_Addition Addition of AdA or Metabolite Preconstriction->Compound_Addition Tension_Measurement Measure Isometric Tension (Relaxation) Compound_Addition->Tension_Measurement EC50 Calculate EC50 Tension_Measurement->EC50 PRP Platelet-Rich Plasma (PRP) Preparation Agonist Addition of Aggregating Agent (e.g., Thrombin, ADP) PRP->Agonist Test_Compound Addition of AdA or Metabolite PRP->Test_Compound Aggregation_Measurement Measure Light Transmittance (Aggregometry) Agonist->Aggregation_Measurement Test_Compound->Aggregation_Measurement IC50 Calculate IC50 Aggregation_Measurement->IC50 Leukocytes Isolate Leukocytes Transwell Place Cells in Upper Chamber of Transwell Plate Leukocytes->Transwell Chemoattractant Add AdA or Metabolite to Lower Chamber Transwell->Chemoattractant Migration Incubate to Allow Migration Chemoattractant->Migration Quantification Quantify Migrated Cells Migration->Quantification EC50_Chemo Calculate EC50 Quantification->EC50_Chemo

Experimental Workflows for Potency Evaluation

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of the biological potency of this compound and its metabolites.

Vasodilation Assay (Wire Myography)

This protocol is used to assess the vasodilatory or vasoconstrictive effects of compounds on isolated blood vessels.

  • Tissue Preparation: Small arterial rings (e.g., coronary or mesenteric arteries) are dissected and mounted on a wire myograph in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Equilibration and Pre-constriction: The arterial rings are allowed to equilibrate under a baseline tension. Subsequently, the vessels are pre-constricted with an agonist such as the thromboxane A2 mimetic, U46619, to induce a stable contraction.

  • Compound Administration: this compound or its metabolites are added to the organ bath in a cumulative concentration-dependent manner.

  • Data Acquisition: Changes in isometric tension are continuously recorded. A decrease in tension indicates vasodilation.

  • Data Analysis: The percentage of relaxation relative to the pre-constricted tension is calculated for each concentration. The EC50 value, the concentration at which 50% of the maximal relaxation is achieved, is then determined by non-linear regression analysis.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of a compound to inhibit or induce platelet aggregation.

  • Sample Preparation: Platelet-rich plasma (PRP) is prepared from citrated whole blood by centrifugation. Platelet-poor plasma (PPP) is obtained by further centrifugation and used as a reference.

  • Assay Procedure: A sample of PRP is placed in a cuvette in an aggregometer and stirred at 37°C. A baseline light transmission is established.

  • Compound and Agonist Addition: The test compound (this compound or its metabolite) is added to the PRP and incubated for a short period. Subsequently, a platelet-aggregating agent (e.g., thrombin, ADP, collagen) is added to induce aggregation.

  • Data Acquisition: As platelets aggregate, the turbidity of the PRP decreases, leading to an increase in light transmission, which is recorded over time.

  • Data Analysis: The maximum percentage of aggregation is determined relative to the light transmission of PPP. For inhibitory compounds, the IC50 value, the concentration that inhibits 50% of the agonist-induced aggregation, is calculated.

Leukocyte Chemotaxis Assay (Transwell Migration Assay)

This assay evaluates the chemotactic potential of a compound to attract leukocytes.

  • Cell Preparation: Leukocytes (e.g., neutrophils, monocytes) are isolated from whole blood.

  • Assay Setup: A Transwell insert with a porous membrane is placed in a well of a culture plate. The isolated leukocytes are seeded into the upper chamber of the Transwell insert.

  • Chemoattractant Addition: The test compound (this compound or its metabolite) is added to the lower chamber of the well to create a chemotactic gradient across the membrane.

  • Incubation: The plate is incubated to allow the leukocytes to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.

  • Quantification of Migration: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.

  • Data Analysis: The number of migrated cells in response to different concentrations of the test compound is determined. The EC50 value, the concentration that elicits 50% of the maximum chemotactic response, is calculated.

References

A Comparative Analysis of Adrenic Acid and Linoleic Acid Incorporation into Cellular Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the incorporation of two key fatty acids, adrenic acid (AdA) and linoleic acid (LA), into the phospholipid bilayers of cellular membranes. Understanding the differential uptake and esterification of these molecules is crucial for research in cellular signaling, membrane biology, and the development of therapeutics targeting lipid metabolism. While direct quantitative comparisons of the incorporation rates are not extensively documented in current literature, this guide synthesizes available data on their metabolic pathways, enzymatic specificities, and qualitative incorporation characteristics.

Comparative Data Summary

The incorporation of fatty acids into membrane phospholipids is a multi-step process, primarily involving their activation to acyl-CoA thioesters and subsequent transfer to lysophospholipids. The efficiency of this process can be influenced by enzyme substrate specificity and the existing lipid composition of the membrane.

FeatureThis compound (AdA)Linoleic Acid (LA)Key Observations & Citations
Structure 22-carbon polyunsaturated fatty acid (22:4n-6)18-carbon polyunsaturated fatty acid (18:2n-6)AdA is a two-carbon elongation product of arachidonic acid, which is derived from LA.[1]
Primary Source Elongation of arachidonic acid.Essential fatty acid obtained from the diet.LA is a precursor in the synthesis of AdA.
Incorporation into Phospholipid Classes Shows a preference for incorporation into phospholipids containing stearic acid at the sn-1 position. Liberated exclusively from phosphatidylcholine in stimulated macrophages.[2]Predominantly incorporated into phosphatidylcholine in various cell lines, with smaller fractions in phosphatidylethanolamine.[3]The specific phospholipid class that a fatty acid is incorporated into can affect its subsequent signaling roles.
Competition for Incorporation Does not compete with arachidonic acid for esterification into phospholipids in RAW 264.7 macrophages, suggesting distinct incorporation mechanisms or enzyme preferences.[2]Competes with other fatty acids for incorporation, and its presence can influence the incorporation of other fatty acids like EPA.The lack of competition between AdA and its precursor suggests specialized pathways for AdA handling.
Key Incorporating Enzymes Likely utilizes long-chain acyl-CoA synthetases (ACSLs) and lysophospholipid acyltransferases (LPLATs).Utilizes ACSLs and LPLATs. LPCAT3 shows high specificity for both linoleoyl-CoA and arachidonoyl-CoA.The specific isoforms of these enzymes and their relative affinities for AdA-CoA versus LA-CoA are not well-defined in a comparative context.
Cellular Uptake Studies Studies on exogenous AdA demonstrate its incorporation into cellular lipids.Readily incorporated into the membrane phospholipids of various cell lines, with the rate and extent being cell-type dependent.Direct comparative studies on the rate of uptake are lacking.

Experimental Protocols

Radiolabeled Fatty Acid Incorporation Assay

This protocol is a common method for quantifying the rate of fatty acid incorporation into cellular lipids.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • Fatty acid-free bovine serum albumin (BSA)

  • Radiolabeled fatty acid (e.g., [³H]linoleic acid or a custom synthesized radiolabeled this compound)

  • Unlabeled linoleic acid and this compound

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvents (e.g., chloroform:methanol mixture)

  • Thin-layer chromatography (TLC) plates and developing solvents

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Culture: Plate cells in multi-well plates and grow to the desired confluency.

  • Preparation of Fatty Acid-BSA Complex: Prepare a stock solution of the radiolabeled fatty acid and the corresponding unlabeled fatty acid complexed to fatty acid-free BSA in the culture medium. This improves solubility and cellular uptake.

  • Labeling: Remove the culture medium from the cells and replace it with the medium containing the radiolabeled fatty acid-BSA complex. Incubate for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C.

  • Washing: To stop the incorporation, aspirate the labeling medium and wash the cells multiple times with ice-cold PBS containing BSA to remove unbound fatty acids.

  • Lipid Extraction: Lyse the cells and extract the total lipids using a method such as the Bligh-Dyer procedure (chloroform:methanol:water).

  • Separation of Lipid Classes: Separate the different phospholipid classes (e.g., phosphatidylcholine, phosphatidylethanolamine) from the total lipid extract using thin-layer chromatography (TLC).

  • Quantification: Scrape the spots corresponding to the different phospholipid classes from the TLC plate into scintillation vials. Add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Express the amount of incorporated fatty acid as picomoles or nanomoles per milligram of cell protein. The rate of incorporation can be determined from the time-course data.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Membrane Fatty Acid Composition

This protocol allows for the detailed analysis of the fatty acid profile of cell membranes after incubation with unlabeled fatty acids.

Materials:

  • Cultured cells

  • Unlabeled this compound and linoleic acid

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • Internal standard (e.g., a fatty acid not present in the cells, like heptadecanoic acid)

  • Transmethylation reagent (e.g., boron trifluoride in methanol)

  • Hexane

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Cell Culture and Treatment: Culture cells and incubate with either this compound or linoleic acid for a defined period.

  • Cell Harvesting and Lipid Extraction: Harvest the cells, wash with PBS, and extract total lipids using an appropriate solvent system, including an internal standard for quantification.

  • Saponification and Methylation: Saponify the lipid extract to release the fatty acids from the phospholipids and then methylate them to form fatty acid methyl esters (FAMEs). This is a necessary step for GC analysis.

  • FAME Extraction: Extract the FAMEs into an organic solvent like hexane.

  • GC-MS Analysis: Inject the FAMEs into the GC-MS system. The gas chromatograph separates the different FAMEs based on their volatility and polarity, and the mass spectrometer identifies and quantifies them based on their mass-to-charge ratio and fragmentation patterns.

  • Data Analysis: Identify and quantify the peaks corresponding to the methyl esters of this compound and linoleic acid, as well as other fatty acids in the sample. The amount of incorporated fatty acid can be calculated relative to the internal standard and expressed as a percentage of total fatty acids or as an absolute amount per cell number or protein content.

Signaling and Metabolic Pathways

The incorporation of adrenic and linoleic acids into membrane phospholipids is the first step in a cascade of metabolic events that lead to the generation of a diverse array of signaling molecules.

Fatty_Acid_Incorporation_Workflow cluster_uptake Cellular Uptake cluster_activation Activation cluster_incorporation Incorporation (Lands' Cycle) Exogenous Fatty Acid Exogenous Fatty Acid Fatty Acid Transport Proteins Fatty Acid Transport Proteins Exogenous Fatty Acid->Fatty Acid Transport Proteins Intracellular Fatty Acid Intracellular Fatty Acid Fatty Acid Transport Proteins->Intracellular Fatty Acid Acyl-CoA Synthetase (ACSL) Acyl-CoA Synthetase (ACSL) Intracellular Fatty Acid->Acyl-CoA Synthetase (ACSL) + CoA + ATP Intracellular Fatty Acid->Acyl-CoA Synthetase (ACSL) Fatty Acyl-CoA Fatty Acyl-CoA Acyl-CoA Synthetase (ACSL)->Fatty Acyl-CoA Lysophospholipid Acyltransferase (LPLAT) Lysophospholipid Acyltransferase (LPLAT) Fatty Acyl-CoA->Lysophospholipid Acyltransferase (LPLAT) Lysophospholipid Lysophospholipid Lysophospholipid->Lysophospholipid Acyltransferase (LPLAT) Membrane Phospholipid Membrane Phospholipid Lysophospholipid Acyltransferase (LPLAT)->Membrane Phospholipid Linoleic_Acid_Metabolism cluster_membrane Membrane Phospholipids Linoleic Acid (18:2n-6) Linoleic Acid (18:2n-6) Arachidonic Acid (20:4n-6) Arachidonic Acid (20:4n-6) Linoleic Acid (18:2n-6)->Arachidonic Acid (20:4n-6) Elongases & Desaturases Membrane LA Linoleic Acid Linoleic Acid (18:2n-6)->Membrane LA Incorporation This compound (22:4n-6) This compound (22:4n-6) Arachidonic Acid (20:4n-6)->this compound (22:4n-6) Elongases Eicosanoids (Prostaglandins, Leukotrienes) Eicosanoids (Prostaglandins, Leukotrienes) Arachidonic Acid (20:4n-6)->Eicosanoids (Prostaglandins, Leukotrienes) COX, LOX Dihomo-eicosanoids Dihomo-eicosanoids This compound (22:4n-6)->Dihomo-eicosanoids COX, LOX, CYP450 Membrane AdA This compound This compound (22:4n-6)->Membrane AdA Incorporation Membrane LA->Linoleic Acid (18:2n-6) Release (PLA2) Membrane AdA->this compound (22:4n-6) Release (PLA2)

References

Safety Operating Guide

Proper Disposal of Adrenic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring a safe and compliant laboratory environment necessitates the proper disposal of all chemical waste, including adrenic acid. This guide provides essential safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

This compound, a polyunsaturated fatty acid, requires careful consideration for disposal, primarily influenced by the solvent in which it is supplied. Commonly, this compound is provided as a solution in a flammable solvent, such as ethanol. Therefore, the waste is classified as hazardous due to its flammability and must be managed accordingly. Disposal procedures should always be in strict accordance with local, state, and federal regulations, as well as institutional policies.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Key Safety Precautions:

  • Eye Protection: Wear safety glasses or goggles.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile).

  • Protective Clothing: A lab coat is mandatory.

  • Ventilation: Handle this compound solutions in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of solvent vapors.

Step-by-Step Disposal Protocol

The following protocol outlines the standard procedure for the disposal of this compound solutions.

  • Waste Identification and Segregation:

    • Treat all waste containing this compound and its flammable solvent as hazardous chemical waste.

    • This includes the stock solution, any diluted solutions, and all materials that have come into contact with the this compound solution (e.g., pipette tips, gloves, and absorbent paper).

    • Segregate this waste stream from other types of laboratory waste, such as non-hazardous waste, sharps, and biohazardous materials. Never mix incompatible waste types.[1]

  • Waste Collection and Containerization:

    • Collect liquid this compound waste in a designated, leak-proof, and chemically compatible container. A high-density polyethylene (HDPE) container is generally suitable.

    • The container must be clearly labeled as "Hazardous Waste." The label should also specify the contents, including "this compound" and the solvent (e.g., "Ethanol"), along with the approximate concentrations and volumes.

    • Ensure the container is kept securely closed except when adding waste.[1][2]

    • Do not fill the waste container to more than 80% of its capacity to allow for vapor expansion and prevent spills.

  • Disposal of Contaminated Solids:

    • Solid waste contaminated with this compound solution, such as absorbent pads, weighing boats, and contaminated gloves, should be collected in a separate, clearly labeled hazardous waste bag or container.

    • This container should also be marked as "Hazardous Waste" and indicate the nature of the chemical contamination.

  • Storage of Hazardous Waste:

    • Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory.

    • This area should be away from sources of ignition and general laboratory traffic.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Do not attempt to dispose of this compound or its solutions down the drain or in the regular trash.[2] Drain disposal of flammable solvents is strictly prohibited in most jurisdictions.

Quantitative Data for Chemical Waste Disposal

The following table summarizes general quantitative guidelines relevant to laboratory chemical waste disposal.

ParameterGuidelineSource
Container Fill Level Do not exceed 80% capacityGeneral laboratory safety guidelines
pH for Drain Disposal Between 5.5 and 10.5 (for non-hazardous aqueous solutions only)American Chemical Society
Flammable Liquid Storage Store in a designated flammable storage cabinetGeneral laboratory safety guidelines

Experimental Protocols

While this document focuses on disposal, it is critical to note that experimental protocols should be designed to minimize waste generation. This can be achieved by:

  • Using the smallest scale of experiment possible to achieve the desired results.

  • Preparing solutions in quantities that will be fully consumed.

  • Avoiding the mixing of hazardous and non-hazardous waste streams.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify Waste Type: This compound in Flammable Solvent ppe->identify segregate Segregate as Hazardous Waste identify->segregate collect_liquid Collect Liquid Waste in Labeled, Sealed Container segregate->collect_liquid collect_solid Collect Contaminated Solids in Separate Labeled Container segregate->collect_solid store Store in Designated Satellite Accumulation Area collect_liquid->store collect_solid->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

References

Essential Safety and Operational Guide for Handling Adrenic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe and effective handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the operational use and disposal of Adrenic Acid, ensuring laboratory safety and regulatory compliance.

Immediate Safety and Hazard Information

This compound (7Z,10Z,13Z,16Z-docosatetraenoic acid) is a polyunsaturated fatty acid that requires careful handling due to its chemical properties. The primary hazards associated with this compound are its flammability and potential to cause serious eye irritation.[1]

Hazard Classification:

Hazard ClassGHS CategoryHazard Statement
Flammable LiquidsCategory 2H225: Highly flammable liquid and vapor.[1]
Eye IrritationCategory 2AH319: Causes serious eye irritation.[1]

Precautionary Statements:

  • P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1]

  • P233: Keep container tightly closed.[1]

  • P240: Ground/bond container and receiving equipment.

  • P241: Use explosion-proof electrical/ventilating/lighting/equipment.

  • P242: Use only non-sparking tools.

  • P243: Take precautionary measures against static discharge.

  • P264: Wash hands and any exposed skin thoroughly after handling.

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P370+P378: In case of fire: Use CO2, extinguishing powder, or water spray to extinguish.

  • P403+P235: Store in a well-ventilated place. Keep cool.

  • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Personal Protective Equipment (PPE)

To ensure personal safety when handling this compound, the following personal protective equipment is mandatory.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Glasses with side shields or GogglesMust be worn at all times in the laboratory.
Face ShieldRecommended when there is a risk of splashing.
Hand Protection Chemical-resistant glovesNitrile or other suitable resistant gloves should be worn.
Body Protection Laboratory CoatA flame-retardant lab coat is recommended.
Closed-toe shoesMust be worn in the laboratory at all times.
Respiratory Protection Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound. The following workflow provides a procedural guide from preparation to post-experiment cleanup.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe 1. Don Appropriate PPE prep_fume_hood 2. Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials 3. Assemble All Necessary Materials prep_fume_hood->prep_materials handle_aliquot 4. Aliquot this compound in Fume Hood prep_materials->handle_aliquot handle_reaction 5. Perform Experiment handle_aliquot->handle_reaction handle_spill_kit 6. Keep Spill Kit Accessible handle_reaction->handle_spill_kit cleanup_decontaminate 7. Decontaminate Work Area handle_reaction->cleanup_decontaminate cleanup_dispose 8. Segregate and Label Waste cleanup_decontaminate->cleanup_dispose cleanup_store 9. Store this compound at -20°C cleanup_dispose->cleanup_store

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan: Step-by-Step Procedure

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Plan for this compound Waste cluster_waste_collection Waste Collection cluster_waste_streams Waste Streams cluster_final_disposal Final Disposal waste_segregate 1. Segregate this compound Waste waste_container 2. Use Designated, Labeled Waste Containers waste_segregate->waste_container stream_liquid Liquid Waste: - Unused this compound solutions - Contaminated solvents waste_container->stream_liquid stream_solid Solid Waste: - Contaminated gloves, pipette tips, etc. waste_container->stream_solid disposal_seal 3. Securely Seal Waste Containers stream_liquid->disposal_seal stream_solid->disposal_seal disposal_store 4. Store in Designated Hazardous Waste Area disposal_seal->disposal_store disposal_pickup 5. Arrange for Pickup by EHS disposal_store->disposal_pickup

Caption: A procedural diagram for the proper disposal of this compound waste.

Key Disposal Considerations:

  • Waste Segregation: All waste contaminated with this compound, including unused solutions, contaminated solvents, and solid materials (e.g., pipette tips, gloves), must be segregated as hazardous waste.

  • Waste Containers: Use clearly labeled, leak-proof containers for liquid waste. Solid waste should be collected in designated, labeled bags or containers.

  • Environmental Considerations: this compound is classified as slightly hazardous for water. Do not allow the undiluted product or large quantities of it to reach groundwater, water courses, or sewage systems.

  • Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for detailed procedures.

Experimental Protocol Considerations

While specific experimental protocols will vary, the following general principles should be applied when working with this compound:

  • Inert Atmosphere: For reactions sensitive to oxidation, it is advisable to handle this compound under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent Choice: this compound is soluble in organic solvents such as ethanol, DMSO, and DMF. Ensure that all solvents are of an appropriate grade for your experiment and are compatible with other reagents.

  • Temperature Control: this compound should be stored at -20°C to maintain its stability. When in use, keep the compound on ice as much as possible to minimize degradation.

  • Monitoring for Oxidation: As a polyunsaturated fatty acid, this compound is susceptible to oxidation. For long-term studies or when precise concentrations are critical, consider analytical methods to monitor its integrity.

By adhering to these safety and logistical guidelines, researchers can confidently and safely incorporate this compound into their experimental workflows, fostering a secure and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.